molecular formula C6H9ClN2O2 B1419343 methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1171639-98-7

methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B1419343
CAS No.: 1171639-98-7
M. Wt: 176.6 g/mol
InChI Key: QFKGVNUYRDBGLG-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h2-3,8H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKGVNUYRDBGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-1H-pyrrole-2-carboxylate and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. They form the core of various DNA-binding ligands, including the cytotoxic natural products netropsin and distamycin, which exhibit significant antibiotic and antiviral properties.[1] This guide provides an in-depth, technically-grounded pathway for the synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a stable salt form of the parent amine. The narrative emphasizes the chemical rationale behind procedural choices, offering a robust and reproducible framework for researchers in drug discovery and chemical synthesis. The synthesis proceeds through a classical and reliable three-step sequence: electrophilic nitration of a pyrrole-2-carboxylate precursor, subsequent reduction of the nitro intermediate, and final conversion to the hydrochloride salt.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted pyrroles can be approached from numerous angles. A common and highly effective strategy for introducing an amino group at the 4-position involves the nitration of a suitable precursor followed by reduction. This method, while requiring careful control of reaction conditions, is advantageous due to the commercial availability of starting materials and the generally high efficiency of the individual transformations.

The retrosynthetic analysis reveals a straightforward pathway:

  • The target hydrochloride salt (I) is directly accessible from the free amine, methyl 4-amino-1H-pyrrole-2-carboxylate (II) , via simple acid-base chemistry.

  • The amino group on compound (II) is logically installed via the reduction of a nitro group precursor, methyl 4-nitro-1H-pyrrole-2-carboxylate (III) .

  • The nitro-pyrrole intermediate (III) can be synthesized through the electrophilic nitration of the commercially available starting material, methyl 1H-pyrrole-2-carboxylate (IV) .

This multi-step approach is selected for its reliability and the well-established nature of each reaction class.

Retrosynthesis target Methyl 4-amino-1H-pyrrole-2-carboxylate HCl (I) amine Methyl 4-amino-1H-pyrrole-2-carboxylate (II) target->amine Salt Formation nitro Methyl 4-nitro-1H-pyrrole-2-carboxylate (III) amine->nitro Reduction start Methyl 1H-pyrrole-2-carboxylate (IV) nitro->start Nitration

Caption: Retrosynthetic pathway for the target molecule.

The Synthetic Pathway: A Step-by-Step Mechanistic Overview

Step 1: Electrophilic Nitration of Methyl 1H-pyrrole-2-carboxylate

The initial step involves the regioselective nitration of methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. However, the ester group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the C4 position.

Causality of Experimental Choice: A mixture of fuming nitric acid and acetic anhydride is commonly employed. Acetic anhydride reacts with nitric acid to form the potent electrophile, acetyl nitrate, which then generates the nitronium ion in situ. This method is often preferred over the harsher nitric acid/sulfuric acid mixture, which can lead to excessive oxidation and degradation of the sensitive pyrrole ring. The reaction is performed at low temperatures (e.g., -10 to 0 °C) to control the exothermicity and minimize side-product formation.

Step 2: Reduction of Methyl 4-Nitro-1H-pyrrole-2-carboxylate

The conversion of the nitro group to a primary amine is a critical reduction step. Several methods are effective for this transformation.

  • Catalytic Hydrogenation: This is often the cleanest method, utilizing a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The reaction proceeds with high yield and the only byproduct is water. The catalyst is easily removed by filtration.

  • Chemical Reduction: A common alternative is the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is highly effective and often used when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups).

Trustworthiness of the Protocol: For this guide, we will detail the catalytic hydrogenation protocol. It is a self-validating system; the reaction progress can be easily monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed. This ensures complete conversion before proceeding to work-up.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the synthesized methyl 4-amino-1H-pyrrole-2-carboxylate into its hydrochloride salt. The free amine can be unstable and prone to oxidation. Converting it to the hydrochloride salt significantly improves its stability, shelf-life, and handling characteristics, often yielding a crystalline solid that is easier to purify and weigh.

Procedural Logic: The free amine, dissolved in a suitable organic solvent like methanol or ethyl acetate, is treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol). The amine's lone pair of electrons acts as a base, abstracting a proton from HCl and forming the ammonium chloride salt, which typically precipitates from the solution and can be isolated by filtration.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Methyl 1H-pyrrole- 2-carboxylate B Methyl 4-nitro-1H-pyrrole- 2-carboxylate A->B HNO₃, Ac₂O Low Temp. C Methyl 4-amino-1H-pyrrole- 2-carboxylate B->C H₂, Pd/C MeOH D Target Product: Hydrochloride Salt C->D HCl in Ether

Caption: Overall workflow of the three-step synthesis.

Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate (III)
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (10 vol).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Addition of Nitrating Agent: Prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 vol). Add this solution dropwise to the cooled pyrrole solution over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Stir the reaction mixture at -10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Purification: The crude product is dried under vacuum. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield the product as a pale yellow solid.[2]

Protocol 2: Synthesis of Methyl 4-amino-1H-pyrrole-2-carboxylate (II)
  • Preparation: To a solution of methyl 4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in methanol (15 vol), carefully add 10% Palladium on carbon (Pd/C) (5-10% w/w).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Reaction: The reaction is monitored by TLC until all the starting material has been consumed (typically 4-6 hours).

  • Filtration: The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional methanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude amine, which is often used directly in the next step without further purification.

Protocol 3: Preparation of Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (I)
  • Dissolution: Dissolve the crude methyl 4-amino-1H-pyrrole-2-carboxylate from the previous step in a minimal amount of anhydrous methanol or ethyl acetate.

  • Precipitation: While stirring, slowly add a 2M solution of hydrogen chloride in diethyl ether (1.2 eq) dropwise. A precipitate will form immediately.

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure complete salt formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities and dry under high vacuum to afford the final product as a stable, off-white to light brown solid.

StepStarting MaterialKey ReagentsMolar Eq. (Reagent)SolventTypical Yield
1 Methyl 1H-pyrrole-2-carboxylatefuming HNO₃ / Acetic Anhydride1.1Acetic Anhydride70-85%
2 Methyl 4-nitro-1H-pyrrole-2-carboxylateH₂ (1 atm), 10% Pd/CCatalyticMethanol90-98%
3 Methyl 4-amino-1H-pyrrole-2-carboxylateHCl in Diethyl Ether1.2Methanol / Ether>95%

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, NO₂).

  • Melting Point: To assess the purity of the final crystalline hydrochloride salt. The melting point for the related N-methyl analog is reported as 236°C, which can serve as a reference point.[3]

Conclusion

The synthetic pathway detailed in this guide represents a reliable and well-precedented method for the laboratory-scale production of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. By proceeding through a regioselective nitration, a clean catalytic reduction, and a straightforward salt formation, this protocol provides researchers with a practical route to a valuable building block for the development of novel therapeutics and advanced materials. The emphasis on the rationale behind each step ensures that the process is not only reproducible but also adaptable to related synthetic targets.

References

  • Wang, B., & Gunic, E. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601–2603. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261887, Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

  • Zhang, T., Lu, Y., et al. (2018). A new approach to methyl 4-amino-1-methylpyrrole-2-carboxylate. ResearchGate. This reference, while describing the N-methyl analog, outlines a similar classical synthesis involving acylation, nitration, esterification, and reduction. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physicochemical properties of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's characteristics, the scientific rationale behind these properties, and the validated experimental protocols required for their accurate determination.

Introduction and Strategic Importance

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic compound featuring a pyrrole core, a scaffold of significant interest in medicinal chemistry. Pyrrole derivatives are known constituents of numerous biologically active molecules and approved pharmaceuticals, valued for their ability to participate in hydrogen bonding and other molecular interactions.[1][2] The title compound serves as a versatile building block, incorporating an amino group and a methyl ester, which provide reactive handles for further synthetic elaboration.

A thorough understanding of its physicochemical properties—such as solubility, stability, and pKa—is paramount. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for designing robust synthetic routes and stable pharmaceutical formulations. This guide provides the essential data and methodologies to effectively utilize this compound in a research and development setting.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is the bedrock of all subsequent analysis. The structure of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is defined by a pyrrole ring substituted at the C2 and C4 positions, existing as a hydrochloride salt.

Molecular Structure

The chemical structure is depicted below. The hydrochloride salt form involves the protonation of the most basic site, the C4-amino group, which is crucial for its solubility and handling characteristics.

Caption: Chemical structure of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.

Core Chemical Data

A summary of the fundamental identifiers and calculated properties for this compound is provided in the table below.

PropertyValueSource
IUPAC Name methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride-
Molecular Formula C₆H₉ClN₂O₂Calculated
Molecular Weight 176.60 g/mol Calculated
Canonical SMILES COC(=O)C1=CC(N)=CN1.ClCalculated
InChI Key InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-3-4(7)2-8-5;/h2-3,8H,7H2,1H3;1HCalculated
CAS Number Not explicitly found. Use structure/name for searches.-

Physicochemical Properties: An Analytical Perspective

Direct experimental data for this specific compound is not widely published. Therefore, this section presents expected properties based on structurally related analogs and explains the causal relationships between structure and function. The provided protocols are essential for empirical validation.

Physical State and Appearance

As a hydrochloride salt of a small organic molecule, the compound is expected to be a crystalline solid at standard temperature and pressure. The color can range from white to off-white or light tan, with coloration often arising from trace impurities or minor degradation upon exposure to air and light.

Melting Point

Salts of organic amines typically exhibit high melting points due to the strong ionic forces in the crystal lattice. For comparison, the related compound methyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride has a reported melting point of 236°C.[3] It is reasonable to hypothesize that the title compound will have a similarly high melting point, likely accompanied by decomposition.

Solubility Profile

Solubility is a critical parameter for both synthetic work-up and biological application.

  • Aqueous Solubility : The presence of the hydrochloride salt moiety is the primary determinant of aqueous solubility. The protonated amine significantly increases the polarity of the molecule, facilitating interaction with water. Solubility is expected to be highest in acidic to neutral aqueous solutions (pH < 7) and will decrease significantly in basic conditions (pH > 9) as the free base precipitates.

  • Organic Solvent Solubility : The free base form would be more soluble in organic solvents. As a salt, the compound is expected to have good solubility in polar protic solvents like methanol and ethanol, limited solubility in polar aprotic solvents like DMSO and DMF, and poor solubility in nonpolar solvents such as hexanes, toluene, and diethyl ether.

Table of Predicted Solubility

Solvent Predicted Solubility Rationale
Water (pH 4-6) High Salt form, polar protic solvent.
Methanol High to Moderate Polar protic solvent.
Ethanol Moderate Polar protic solvent.
DMSO Moderate to Low Polar aprotic solvent.
Acetonitrile Low Polar aprotic solvent.
Dichloromethane Very Low Nonpolar aprotic solvent.

| Ethyl Acetate | Very Low | Moderately polar aprotic solvent. |

Chemical Stability

The stability of the compound under various conditions dictates its storage and handling procedures.

  • Hydrolytic Stability : The methyl ester functional group is susceptible to hydrolysis under either strong acidic or basic conditions, yielding the corresponding carboxylic acid. At neutral pH and room temperature, it should exhibit reasonable stability for short-term experiments.

  • Oxidative Stability : Aromatic amines, particularly on electron-rich pyrrole rings, can be sensitive to oxidation from atmospheric oxygen, especially when exposed to light.[1] This can lead to discoloration over time.

  • Recommended Storage : For long-term integrity, the compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (2-8°C).

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and consistency of a research compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H proton of the pyrrole, the ammonium protons, and the methyl ester protons. The pyrrole protons (at C3 and C5) would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester group.

  • ¹³C NMR : The carbon spectrum will confirm the number of unique carbon environments, with characteristic shifts for the ester carbonyl carbon (~160-170 ppm), the pyrrole ring carbons, and the methyl ester carbon (~50-55 ppm).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the expected primary ion would be the molecular ion of the free base [M+H]⁺ at m/z 141.06.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the compound. A reverse-phase method is typically employed. The hydrochloride salt form ensures good behavior on C18 columns with aqueous-organic mobile phases.

  • Typical Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B : Acetonitrile or Methanol.

    • Gradient : A linear gradient, for example, from 5% B to 95% B over 15-20 minutes.

    • Detection : UV detection, typically scanned from 210-400 nm, with a primary monitoring wavelength around 254 nm.

Validated Experimental Protocols

Trustworthiness in research relies on reproducible, validated methods. The following protocols provide a self-validating framework for key property assessments.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol ensures an accurate and robust assessment of compound purity.

Objective: To quantify the purity of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride and identify any potential impurities.

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare 1 L of deionized water containing 1.0 mL of trifluoroacetic acid (TFA). Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Ensure complete dissolution. If needed, sonicate briefly.

  • HPLC System Configuration:

    • Column: C18 silica column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detector: 254 nm.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area).

Causality and Self-Validation: The use of TFA ensures the amino group remains protonated, leading to sharp, symmetrical peaks. The gradient covers a wide polarity range, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are detected. Running a blank (injection of solvent) before the sample confirms the absence of system contamination.

G cluster_prep Preparation cluster_run HPLC Analysis cluster_analysis Data Processing prep_mobile 1. Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: ACN) prep_sample 2. Prepare Sample (1 mg/mL in 50:50 A:B) prep_mobile->prep_sample inject 3. Inject 10 µL onto C18 Column prep_sample->inject run_gradient 4. Run Gradient Elution (22 min cycle) inject->run_gradient detect 5. Detect at 254 nm run_gradient->detect integrate 6. Integrate Chromatogram detect->integrate calculate 7. Calculate Purity (% Area of Main Peak)

Caption: Workflow for purity determination by RP-HPLC.

References

  • Vertex AI Search. Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers.
  • Fluorochem. Methyl-4-amino-1-methyl pyrrole-2-carboxylate hydrochloride.
  • Smolecule. Methyl 4-amino-1H-pyrrole-3-carboxylate.
  • Wikipedia. Pyrrole-2-carboxylic acid.
  • Chem-Impex. 1H-Pyrrole-2-carboxylic acid, methyl ester.
  • PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
  • MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The pyrrole nucleus is a fundamental structural motif found in numerous biologically active molecules, including natural products and synthetic drugs.[1] This guide provides an in-depth technical analysis of the spectroscopic data for its hydrochloride salt, a common form for improving stability and solubility.

For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document serves as a practical reference for the characterization of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride using cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to establish a self-validating system for compound identification.

The molecular structure is presented below:

Spectroscopic Characterization Workflow cluster_workflow Spectroscopic Characterization Workflow Sample Sample Preparation (Dissolve in appropriate solvent) NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis (ATR) Sample->IR MS HRMS Analysis (ESI-TOF) Sample->MS NMR_Data Structural Elucidation (Connectivity, Environment) NMR->NMR_Data IR_Data Functional Group ID (C=O, N-H, etc.) IR->IR_Data MS_Data Molecular Formula (Exact Mass) MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: A general workflow for spectroscopic characterization.

Step-by-Step HRMS Acquisition Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, with an ESI source. [2]3. Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Data Analysis and Fragmentation

The mass of the free base (non-salt form) of the compound, C₆H₈N₂O₂, has a monoisotopic mass of 140.0586 Da. [3]In positive ion ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺.

  • Expected [M+H]⁺: 141.0664 m/z

High-resolution analysis allows this mass to be measured with an accuracy of <5 ppm, confirming the elemental composition of C₆H₉N₂O₂⁺.

Proposed ESI-MS Fragmentation Pathway cluster_frag Proposed ESI-MS Fragmentation Pathway Parent Parent Ion [M+H]⁺ m/z = 141.0664 Frag1 Fragment A m/z = 109.0400 Parent->Frag1 - CH₃OH (Loss of Methanol) Frag2 Fragment B m/z = 82.0553 Parent->Frag2 - COOCH₃ (Loss of carbomethoxy radical)

Caption: Key fragmentation pathways for the protonated molecule in MS/MS analysis.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to further confirm the structure. The most likely fragmentation pathways for the [M+H]⁺ ion involve the loss of neutral molecules or radicals from the ester group:

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to an acylium ion at m/z 109.0400.

  • Loss of the Carbomethoxy Radical (•COOCH₃): This would result in a fragment at m/z 82.0553.

Conclusion

The structural integrity of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework. IR spectroscopy provides a rapid confirmation of essential functional groups, particularly the ester carbonyl and the ammonium salt. Finally, HRMS validates the elemental composition with high accuracy. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control and future research involving this valuable synthetic building block.

References

  • BenchChem. (n.d.). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues.
  • Ghanem, A. et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
  • Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5:3, 135-142.
  • Jones, R. A. & Bean, G. P. (1967). Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Journal of the Chemical Society B: Physical Organic.
  • PubChem. (n.d.). Methyl 4-amino-1h-pyrrole-2-carboxylate hydrochloride.

Sources

An In-Depth Technical Guide to Methyl 4-Amino-1-methyl-1H-pyrrole-2-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, a key building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a validated synthetic pathway, and its strategic application in the design of novel therapeutics.

Core Compound Identification and Properties

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a substituted pyrrole derivative valued for its utility as a scaffold in organic synthesis. The pyrrole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The strategic placement of the amino and carboxylate groups on this N-methylated pyrrole core offers versatile handles for chemical modification, making it a valuable starting material for constructing diverse molecular architectures.

Table 1: Physicochemical Properties of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate and its Hydrochloride Salt

PropertyValueSource(s)
Compound Name Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride[2]
CAS Number 180258-45-1[2]
Molecular Formula C₇H₁₁ClN₂O₂[2]
Molecular Weight 190.63 g/mol
Appearance Light yellowish crystalline powder[3]
Purity ≥97%[2]
Melting Point 236°C[2]
Solubility Soluble in organic solvents such as ethanol and DMSO[3]
SMILES COC(=O)C1=CC(N)=CN1C.Cl[2]
InChI Key HEOKCJUUKIPIMM-UHFFFAOYSA-N[2]

Strategic Synthesis Pathway

The synthesis of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride can be achieved through a robust five-step sequence starting from commercially available 1-methylpyrrole.[4] This pathway is designed for efficiency and scalability, proceeding through key intermediates that are readily purified. The overall strategy involves the introduction of the carboxylate and amino functionalities via electrophilic substitution and subsequent reduction.

The synthetic sequence is as follows:

  • Acylation: Introduction of an acetyl group at the 2-position of the pyrrole ring.

  • Nitration: Introduction of a nitro group at the 4-position.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Reduction: Reduction of the nitro group to an amino group.

  • Salt Formation: Conversion of the free base to its hydrochloride salt for improved stability and handling.

Synthesis_Pathway Start 1-Methylpyrrole Step1 Acylation (Friedel-Crafts) Start->Step1 Intermediate1 2-Acetyl-1-methylpyrrole Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 2-Acetyl-1-methyl-4-nitropyrrole Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Intermediate3 Methyl 1-methyl-4-nitropyrrole-2-carboxylate Step3->Intermediate3 Step4 Reduction (e.g., Catalytic Hydrogenation) Intermediate3->Step4 Intermediate4 Methyl 4-amino-1-methylpyrrole-2-carboxylate Step4->Intermediate4 Step5 Salt Formation (HCl) Intermediate4->Step5 End Methyl 4-amino-1-methylpyrrole-2-carboxylate HCl Step5->End

Caption: A five-step synthetic pathway to the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established chemical transformations for pyrrole derivatives.

Step 1: Acylation of 1-Methylpyrrole

  • Reaction: Friedel-Crafts acylation of 1-methylpyrrole with acetic anhydride, typically using a Lewis acid catalyst, yields 2-acetyl-1-methylpyrrole.

  • Rationale: The pyrrole ring is highly activated towards electrophilic substitution, with a strong preference for the 2-position.

Step 2: Nitration of 2-Acetyl-1-methylpyrrole

  • Reaction: The acetylated intermediate is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 4-position.

  • Rationale: The acetyl group is a deactivating group, directing the incoming electrophile (NO₂⁺) to the 4-position of the pyrrole ring.

Step 3: Esterification to form Methyl 1-methyl-4-nitropyrrole-2-carboxylate

  • Reaction: The 2-acetyl-1-methyl-4-nitropyrrole can be converted to the corresponding carboxylic acid, which is then esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄) via Fischer esterification.

  • Rationale: The methyl ester is often the desired functional group for subsequent coupling reactions in drug discovery.

Step 4: Reduction of the Nitro Group

  • Reaction: The nitro group of methyl 1-methyl-4-nitropyrrole-2-carboxylate is reduced to the primary amine using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., SnCl₂ in HCl).

  • Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically providing high yields of the corresponding amine.

Step 5: Hydrochloride Salt Formation

  • Reaction: The resulting methyl 4-amino-1-methylpyrrole-2-carboxylate is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

  • Rationale: The hydrochloride salt is generally more stable, crystalline, and easier to handle than the free base, which can be susceptible to oxidation.

Spectroscopic Characterization

While a definitive, publicly available spectrum for methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is not readily accessible, the expected NMR signals can be predicted based on the analysis of structurally similar compounds.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Pyrrole Protons: Two singlets or doublets in the aromatic region (δ 6.0-7.5 ppm).

  • N-Methyl Group: A singlet around δ 3.6-3.8 ppm.

  • Ester Methyl Group: A singlet around δ 3.7-3.9 ppm.

  • Amine Protons: A broad singlet that may be downfield due to the hydrochloride salt formation.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carbonyl Carbon: A signal in the range of δ 160-165 ppm.

  • Pyrrole Carbons: Four signals in the aromatic region (δ 100-140 ppm).

  • N-Methyl Carbon: A signal around δ 35-40 ppm.

  • Ester Methyl Carbon: A signal around δ 50-55 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The 4-amino-1-methyl-1H-pyrrole-2-carboxylate scaffold is a valuable building block in the synthesis of biologically active molecules. The amino group serves as a key site for derivatization, allowing for the introduction of various side chains and pharmacophores through amide bond formation or other coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for further modification or to serve as a key interacting group with biological targets.

Role as a Privileged Scaffold

Pyrrole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-methylated pyrrole core of the title compound is a common feature in many natural products and synthetic drugs.

Case Study: Pyrrole-2-carboxamides as Antitubercular Agents

Recent research has highlighted the potential of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.[5] In these studies, the pyrrole-2-carboxamide core acts as a central scaffold to which various substituents are attached to optimize binding to the MmpL3 protein. While these studies may not use the exact title compound as a starting material, they underscore the importance of the aminopyrrole carboxylate framework in developing novel anti-infective agents. The N-methylation of the pyrrole ring can also influence the compound's metabolic stability and pharmacokinetic properties.[5]

Drug_Discovery_Workflow Start Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate HCl Step1 Amide Coupling (with various carboxylic acids) Start->Step1 Intermediate1 Library of Pyrrole-2-carboxamides Step1->Intermediate1 Step2 Biological Screening (e.g., anti-TB activity) Intermediate1->Step2 Intermediate2 Hit Compounds Step2->Intermediate2 Step3 Structure-Activity Relationship (SAR) Studies Intermediate2->Step3 Step4 Lead Optimization Step3->Step4 End Drug Candidate Step4->End

Caption: Workflow for utilizing the title compound in drug discovery.

The Boc-protected analogue, 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid, is also commercially available and widely used in peptide synthesis and the development of new drugs targeting cancer and neurological disorders.[6] This further highlights the versatility and importance of this chemical scaffold.

Safety and Handling

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is classified as a harmful irritant.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a strategically important building block for medicinal chemistry and drug discovery. Its straightforward synthesis and versatile functional groups allow for the creation of diverse libraries of compounds for biological screening. The established importance of the pyrrole scaffold in bioactive molecules ensures that this compound will continue to be a valuable tool for researchers developing the next generation of therapeutics.

References

  • Chem-Impex. 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]

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  • Zhang, X. et al. A new approach to methyl 4-amino-1-methylpyrrole-2-carboxylate. (2008). Referenced in ResearchGate. [Link]

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  • ResearchGate. First Synthesis of Methyl 3-Amino-4-(het)aryl-1H-pyrrole-2-carboxylates as Useful Scaffolds in Medicinal Chemistry. [Link]

  • Li, X. et al. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2020). Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... [Link]

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A Comprehensive Technical Guide to the Solubility of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from synthetic workups to formulation and bioavailability.[1][2] This document delineates the theoretical principles governing the solubility of this compound, based on its structural features, and presents a rigorous, field-proven experimental protocol for its empirical determination. We will explore the profound influence of pH, solvent polarity, and temperature on solubility, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to handle this compound effectively.

Introduction to Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Chemical Structure and Physicochemical Properties

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically significant molecules.[3] The presence of an amino group, a methyl ester, and its formulation as a hydrochloride salt endows it with specific properties that are crucial for its application and handling.

PropertyValueSource(s)
Molecular Formula C₇H₁₁ClN₂O₂[4][5]
Molecular Weight 190.63 g/mol [4][5]
Appearance Solid[4]
Melting Point 236°C[4]
IUPAC Name methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride[4]
InChI Key HEOKCJUUKIPIMM-UHFFFAOYSA-N[4][5]
Significance in Research and Development

Substituted pyrroles like the title compound are valuable intermediates in organic synthesis. The functional groups—an amine available for acylation or alkylation and an ester group for hydrolysis or amidation—make it a versatile scaffold for building more complex molecules, including potential drug candidates and functional materials.[3] Its derivatives have been investigated for a range of biological activities, including antibacterial and anti-inflammatory properties.[3]

The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone of the drug development process. Insufficient solubility can lead to poor absorption and bioavailability, erratic dose-response relationships, and significant challenges in developing viable formulations for clinical use.[1][6] Therefore, a comprehensive understanding and quantitative measurement of a compound's solubility in various media (e.g., aqueous buffers, organic solvents) is an essential early-stage activity that informs lead optimization and candidate selection.[2][7]

Theoretical Solubility Profile and Influencing Factors

The solubility of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a direct consequence of its molecular structure. A reasoned prediction of its behavior can be made by analyzing its constituent parts.

Analysis of Functional Groups and Polarity

The molecule possesses both polar and non-polar characteristics:

  • Polar Groups: The primary amino group (-NH₂) and the methyl ester group (-COOCH₃) are capable of forming hydrogen bonds with polar solvents.

  • Ionic Group: As a hydrochloride salt, the amino group is protonated (-NH₃⁺Cl⁻), making it highly polar and ionically interactive with polar solvents, especially water.

  • Non-Polar Group: The pyrrole ring itself is an aromatic, somewhat non-polar structure.[8]

This combination suggests that the compound will be most soluble in polar solvents. While the parent pyrrole has low solubility in water, the presence of the ionic hydrochloride salt and additional hydrogen-bonding groups is expected to dramatically increase its aqueous solubility.[8][9]

The Impact of the Hydrochloride Salt Form

Forming a salt of a weakly basic drug is a common and highly effective strategy to enhance aqueous solubility.[10] The hydrochloride salt of a weak base, such as our target compound, will dissociate in water into the protonated amine (a cation) and a chloride anion. This ionic form interacts much more favorably with the polar water molecules than the neutral free base, leading to significantly higher solubility.

pH-Dependent Solubility

For an ionizable compound, solubility in aqueous media is critically dependent on the pH of the solution. As most drugs are weak acids or bases, their solubility profile is directly linked to their pKa.[11] The amino group on the pyrrole ring is a weak base. In its hydrochloride salt form, it exists as the protonated, water-soluble species.

The relationship can be described conceptually:

  • Low pH (Acidic, e.g., pH 1.2–4): The compound will remain fully protonated (R-NH₃⁺). The equilibrium favors the ionic, more soluble form. Solubility is expected to be at its maximum and relatively constant in this range.

  • Mid-range pH (approaching the pKa of the amine): As the pH increases, the equilibrium will shift towards the neutral, free base form (R-NH₂), according to the Henderson-Hasselbalch equation. This free base is significantly less polar and thus less soluble than the protonated salt.

  • High pH (Basic, e.g., pH > 7): The compound will exist predominantly as the free base, leading to its lowest aqueous solubility.[11]

This pH-dependent behavior is a critical consideration for biopharmaceutical applications, as the compound will encounter a range of pH environments in the gastrointestinal tract.[12][13]

Other Influencing Factors
  • Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[8][14] Therefore, conducting solubility studies at physiologically relevant temperatures, such as 37°C, is crucial for biopharmaceutical contexts.[12][14]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to different measured solubilities. It is essential to ensure that the solid phase in equilibrium with the saturated solution has not undergone a polymorphic transformation during the experiment.[15]

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, a standardized and robust methodology is required. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[7][16]

The Shake-Flask Method: The Gold Standard

This method is based on achieving a thermodynamic equilibrium between the undissolved solid compound and a saturated solution.[7] An excess of the solid is agitated in the chosen solvent for a sufficient duration until the concentration of the dissolved compound in the liquid phase becomes constant.[11]

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in a given solvent at a controlled temperature.

1. Preparation:

  • Step 1.1 (Solvent Preparation): Prepare the desired solvents. For aqueous solubility, use buffers of defined pH (e.g., pH 1.2, 4.5, 6.8 as recommended for BCS classification) and degas them to prevent bubble formation.[13] For organic solvents, use high-purity, HPLC-grade solvents.
  • Step 1.2 (Compound Weighing): Accurately weigh an amount of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride that is known to be in excess of its expected solubility. This ensures that a solid phase remains at equilibrium.[15] Place the weighed solid into appropriately sized, inert glass vials or flasks.

2. Equilibration:

  • Step 2.1 (Solvent Addition): Add a precise volume of the prepared solvent to each vial containing the solid compound.
  • Step 2.2 (Incubation & Agitation): Seal the vials securely and place them in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25°C for general chemistry or 37°C for biopharmaceutical relevance).[12][14] Agitate the samples at a constant, moderate speed (e.g., 100 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][13]
  • Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process towards equilibrium. The extended timeframe is necessary to ensure that true thermodynamic equilibrium is reached, not just a kinetically trapped supersaturated state.[13][15]

3. Sample Separation:

  • Step 3.1 (Phase Separation): After the equilibration period, remove the vials from the shaker. Allow them to stand briefly to let the excess solid settle. The separation of the saturated liquid phase (supernatant) from the undissolved solid is a critical step. This is typically achieved by either centrifugation or filtration.[15][17]
  • Step 3.2 (Filtration/Centrifugation):
  • Filtration: Filter the slurry through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE). To minimize drug loss due to adsorption onto the filter membrane, it is crucial to pre-rinse the filter with a small portion of the saturated solution before collecting the final sample.[15]
  • Centrifugation: Alternatively, centrifuge the vials at high speed to pellet the excess solid. Carefully draw an aliquot of the clear supernatant for analysis.

4. Analysis:

  • Step 4.1 (Sample Dilution): Immediately dilute the collected supernatant with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical instrument.
  • Step 4.2 (Quantification): Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[15]
  • Step 4.3 (Solid Phase Analysis): It is good practice to recover the remaining solid and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that no change in the crystalline form occurred during the experiment.[15]
Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis prep1 Weigh Excess Solid equil1 Add Solvent to Solid prep1->equil1 prep2 Prepare Solvent (e.g., pH Buffers) prep2->equil1 equil2 Seal & Agitate (Constant Temp, 24-72h) equil1->equil2 sep1 Centrifuge or Filter (0.22 µm syringe filter) equil2->sep1 anal1 Collect Supernatant/ Filtrate sep1->anal1 anal2 Dilute Sample anal1->anal2 anal3 Quantify Concentration (e.g., HPLC-UV) anal2->anal3 anal4 Calculate Solubility anal3->anal4

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Data & Interpretation

While empirical data must be generated experimentally, a predictive solubility profile can be constructed based on the chemical principles discussed. The following tables present illustrative data to guide researcher expectations.

Table 1: Predicted Aqueous Solubility at 37°C

Solvent (Aqueous Buffer)Predicted Solubility ClassRationale
pH 1.2 HCl Buffer HighCompound is fully protonated and exists as the highly soluble R-NH₃⁺Cl⁻ salt.
pH 4.5 Acetate Buffer High to MediumStill predominantly in the protonated, soluble form.
pH 6.8 Phosphate Buffer Medium to LowAs pH approaches and surpasses the pKa of the amine, the less soluble free base begins to dominate.
Pure Water MediumThe compound itself will establish an equilibrium pH, likely resulting in partial protonation.

Table 2: Predicted Solubility in Common Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility ClassRationale
Methanol Polar ProticHighExcellent hydrogen bonding capabilities can solvate both the ionic and polar parts of the molecule.
Ethanol Polar ProticHigh to MediumSimilar to methanol but slightly less polar.
Dimethyl Sulfoxide (DMSO) Polar AproticHighStrong polar aprotic solvent capable of dissolving a wide range of compounds, including salts.[1][7]
Acetonitrile Polar AproticMedium to LowLess polar than DMSO; may struggle to effectively solvate the ionic salt form.
Dichloromethane (DCM) Non-PolarLow to InsolubleLacks the polarity and hydrogen bonding ability to effectively solvate the hydrochloride salt.
Hexanes Non-PolarInsolubleHighly non-polar solvent, incompatible with the ionic and polar nature of the compound.

Troubleshooting and Advanced Considerations

Common Pitfalls
  • Supersaturation: This occurs when a solution holds more solute than it should at thermodynamic equilibrium. It can happen if the temperature fluctuates or if a solution is prepared by dissolving in a good solvent (like DMSO) and then diluting into a poor one (an aqueous buffer).[7] Seeding with the solid compound can help promote precipitation and reach true equilibrium.[6]

  • Incomplete Equilibration: Using too short an incubation time can lead to an underestimation of solubility. It is advisable to measure concentration at multiple time points (e.g., 24h, 48h, 72h) to confirm that a plateau has been reached.[13]

  • pH Shift: For unbuffered or weakly buffered solutions, the dissolution of an acidic or basic compound can alter the final pH of the medium, which in turn affects its own solubility. Always measure the pH of the saturated solution at the end of the experiment.[13]

Mandatory Visualization: Troubleshooting Guide

G start Low or Inconsistent Solubility Results q1 Was equilibration time sufficient? start->q1 a1_yes Check for pH Shift q1->a1_yes Yes a1_no Increase agitation time (e.g., to 48h or 72h) and re-measure q1->a1_no q2 Did the final pH match the initial pH? a1_yes->q2 a2_yes Check for Polymorphism (DSC/XRD analysis) q2->a2_yes Yes a2_no Use a buffer with higher capacity q2->a2_no q3 Is the solid phase the same post-experiment? a2_yes->q3 a3_yes Consider co-solvents or other formulation strategies q3->a3_yes Yes a3_no The metastable form converted to a less soluble stable form q3->a3_no

Caption: Decision Tree for Troubleshooting Solubility Experiments.

Conclusion

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a polar, ionizable molecule whose solubility is governed by predictable physicochemical principles. Its hydrochloride salt form ensures significant solubility in polar protic solvents and demonstrates marked pH-dependent solubility in aqueous media, with highest solubility at low pH. For any research or development professional, moving beyond theoretical predictions to empirical measurement is paramount. The standardized shake-flask protocol detailed herein provides a robust framework for obtaining accurate, reliable thermodynamic solubility data. This essential information underpins rational decision-making in synthetic chemistry, process development, and pharmaceutical formulation, ensuring the effective utilization of this valuable chemical building block.

References

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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

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role of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to a Versatile Heterocyclic Scaffold for Modern Drug Discovery

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and synthetic tractability make it a "privileged scaffold" in drug design. This guide focuses on a particularly valuable derivative, methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride . We will explore its physicochemical properties, synthetic utility, and strategic applications as a versatile building block for constructing complex, biologically active molecules. This document serves as a technical resource for researchers and drug development professionals, providing both theoretical insights and practical, field-proven methodologies.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to the field of medicinal chemistry, largely due to their prevalence in natural products and their ability to engage in specific biological interactions.[2][3] Among these, the five-membered pyrrole ring is a recurring motif in a multitude of clinically successful drugs, including the cholesterol-lowering agent atorvastatin, the anti-inflammatory drug ketorolac, and the multi-kinase inhibitor sunitinib.[4][5]

The power of the pyrrole scaffold lies in its balanced chemical nature. The nitrogen atom can act as a hydrogen bond donor, while the aromatic ring system can participate in π-π stacking and other non-covalent interactions, which are crucial for molecular recognition at biological targets like enzyme active sites.[4] Furthermore, the pyrrole ring is readily functionalized, allowing chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties.[6][7] This synthetic flexibility is paramount in the iterative process of lead optimization in drug discovery.[3]

Physicochemical Profile: Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a strategically designed building block. Its structure features a pyrrole core disubstituted with an electron-donating amino group at the C4 position and an electron-withdrawing methyl ester at the C2 position. This specific arrangement of functional groups dictates its reactivity and makes it an exceptionally useful synthetic intermediate.

PropertyDataSource
Molecular Formula C₆H₉ClN₂O₂[8]
Molecular Weight 176.60 g/mol
Canonical SMILES COC(=O)C1=CC(=CN1)N.Cl
InChI Key ROLAJBYPBHAJMH-UHFFFAOYSA-N[8]
Appearance Solid
XlogP (predicted) 0.2[8]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in aqueous reaction media. The primary amino group provides a key nucleophilic handle for diversification, while the methyl ester offers a site for further modification or can act as a directing group in subsequent reactions.

Synthetic Accessibility

The synthesis of this key building block is typically achieved via a multi-step sequence starting from more common starting materials. A common and reliable strategy involves the nitration of a pre-formed pyrrole-2-carboxylate followed by the reduction of the nitro group to the corresponding amine. This workflow ensures high regioselectivity and provides the target compound in good yield.

The rationale for this pathway is rooted in fundamental principles of aromatic chemistry. The ester group at the C2 position is an electron-withdrawing, meta-directing group. However, in the context of the electron-rich pyrrole ring, electrophilic substitution is strongly directed to the C4 position. The subsequent reduction of the nitro group is a high-yielding and clean transformation, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

G start Methyl 1H-pyrrole-2-carboxylate nitration Electrophilic Nitration (e.g., HNO₃/H₂SO₄) start->nitration Step 1 nitro_pyrrole Methyl 4-nitro-1H-pyrrole-2-carboxylate nitration->nitro_pyrrole Regioselective reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) nitro_pyrrole->reduction Step 2 amino_pyrrole Methyl 4-amino-1H-pyrrole-2-carboxylate reduction->amino_pyrrole hcl_salt Salt Formation (HCl in Ether) amino_pyrrole->hcl_salt Step 3 final_product Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride hcl_salt->final_product Purification G hub Methyl 4-amino-1H-pyrrole-2-carboxylate C4-NH₂ C2-COOMe Pyrrole Ring acylation Acylation / Amide Formation (R-COCl, EDCI/HOBt) hub:f0->acylation sulfonylation Sulfonylation (R-SO₂Cl) hub:f0->sulfonylation alkylation Reductive Amination (R-CHO, NaBH₃CN) hub:f0->alkylation hydrolysis Ester Hydrolysis (LiOH, NaOH) hub:f1->hydrolysis reduction Ester Reduction (LiAlH₄) hub:f1->reduction electrophilic Electrophilic Substitution (e.g., Halogenation at C5) hub:f2->electrophilic amide 4-Amido-pyrroles acylation->amide sulfonamide 4-Sulfonamido-pyrroles sulfonylation->sulfonamide alkylamine 4-Alkylamino-pyrroles alkylation->alkylamine acid 4-Amino-pyrrole-2-carboxylic Acid hydrolysis->acid alcohol 4-Amino-2-(hydroxymethyl)pyrrole reduction->alcohol halogen 5-Halo-4-amino-pyrroles electrophilic->halogen

Caption: The building block as a central hub for synthetic diversification.

Reactions at the Amino Group

The primary amine is the most reactive nucleophilic site. It serves as an ideal handle for introducing a wide array of substituents, a common strategy for exploring structure-activity relationships (SAR).

  • Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids using standard reagents (e.g., EDCI, HOBt) yields stable pyrrole-2-carboxamides. This transformation is fundamental in synthesizing compounds that mimic peptide bonds and is central to the design of inhibitors for enzymes like MmpL3 in tuberculosis. [9]* Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a functional group present in many antibacterial and diuretic drugs.

Modification of the Ester Group

The methyl ester can be readily transformed into other functional groups, further expanding the synthetic possibilities.

  • Hydrolysis: Saponification with a base like lithium hydroxide cleanly converts the ester to the corresponding carboxylic acid. This acid is a crucial intermediate for forming amide bonds with various amines, effectively reversing the functionality to create libraries of N-substituted amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol, introducing a new point for modification via etherification or oxidation.

Experimental Protocol: Amide Coupling

This section provides a validated, step-by-step protocol for a representative transformation: the coupling of the corresponding carboxylic acid (derived from the title compound) with a primary amine. This method is a cornerstone of modern medicinal chemistry.

Objective: To synthesize N-benzyl-4-amino-1H-pyrrole-2-carboxamide.

Step 1: Ester Hydrolysis

  • Setup: To a round-bottom flask, add methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v).

  • Reagent Addition: Add Lithium Hydroxide (LiOH, 2.5 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Rationale: The use of LiOH is standard for saponification; monitoring ensures the reaction goes to completion without degradation.

  • Workup: Carefully acidify the reaction mixture to pH ~4 using 1M HCl. The product, 4-amino-1H-pyrrole-2-carboxylic acid, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically used in the next step without further purification.

Step 2: Amide Coupling (EDCI/HOBt)

  • Setup: In a dry, inert atmosphere (e.g., under Nitrogen), suspend 4-amino-1H-pyrrole-2-carboxylic acid (1.0 eq) in dry Dichloromethane (DCM).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq). Stir for 15 minutes at 0°C. Rationale: The formation of the HOBt-ester is a self-validating intermediate step that minimizes side reactions and prevents racemization if chiral amines are used.

  • Amine Addition: Add benzylamine (1.1 eq) followed by a tertiary amine base such as Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-benzyl-4-amino-1H-pyrrole-2-carboxamide.

Conclusion and Future Outlook

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its pre-installed, differentially reactive functional groups allow for rapid and controlled diversification, enabling the efficient synthesis of compound libraries for high-throughput screening and lead optimization. As medicinal chemists continue to tackle challenging biological targets, from drug-resistant bacteria to complex viral polymerases, the demand for versatile and reliable building blocks like this will only increase. [3][10]Its proven utility in accessing diverse and biologically relevant chemical space ensures its continued prominence in the synthesis of next-generation therapeutics.

References

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

  • Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492. [Link]

  • Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. [Link]

  • Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. ResearchGate. [Link]

  • Lead Molecule. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Lead Molecule. [Link]

  • Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112752. [Link]

  • Aksenov, A. V., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5084. [Link]

  • Nowak, J., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(4), 2286. [Link]

  • Dalal, S., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15953-15985. [Link]

  • PubChemLite. (n.d.). Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate hydrochloride. PubChemLite. [Link]

  • Li, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(14), 10248-10263. [Link]

  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. [Link]

  • Vesel, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9831-9837. [Link]

  • PubChemLite. (n.d.). Methyl 4-amino-1h-pyrrole-2-carboxylate hydrochloride. PubChemLite. [Link]

  • Ward, J. A., et al. (2015). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o988-o994. [Link]

Sources

The Synthesis of 4-Aminopyrrole-2-carboxylate: A Technical Guide to its Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopyrrole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive molecules with therapeutic potential. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this pivotal molecule. We will traverse the classical approaches, born from the fundamental principles of aromatic chemistry, and delve into the modern, more elegant strategies that offer greater efficiency, versatility, and milder reaction conditions. This document is designed to equip researchers and drug development professionals with a comprehensive understanding of the synthetic landscape surrounding 4-aminopyrrole-2-carboxylates, fostering innovation in the design and synthesis of next-generation therapeutics.

Introduction: The Significance of the 4-Aminopyrrole-2-carboxylate Core

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in biologically active compounds.[1] When substituted with an amino group at the 4-position and a carboxylate at the 2-position, the resulting 4-aminopyrrole-2-carboxylate core becomes a versatile building block for constructing complex molecules with a wide range of pharmacological activities. Its importance is underscored by its presence in various natural products and synthetic drugs, where it often plays a crucial role in molecular recognition and binding to biological targets. The development of efficient and scalable synthetic methods for this key intermediate is therefore of paramount importance to the advancement of medicinal chemistry and drug discovery.

Historical Perspective: The "Classical" Approach via Nitration and Reduction

The early syntheses of 4-aminopyrrole-2-carboxylates were rooted in the well-established chemistry of aromatic compounds, primarily involving the nitration of a pre-formed pyrrole-2-carboxylate followed by the reduction of the nitro group. This multi-step approach, while foundational, is often hampered by harsh reaction conditions and limited substrate scope.

A representative classical synthesis begins with a commercially available or readily prepared pyrrole-2-carboxylate, such as ethyl pyrrole-2-carboxylate. The key steps are:

  • Nitration: The pyrrole ring is nitrated at the 4-position using a suitable nitrating agent, typically a mixture of nitric acid and sulfuric acid, or a milder reagent like acetyl nitrate. This electrophilic aromatic substitution reaction introduces the nitro group, a precursor to the desired amine.

  • Reduction: The resulting 4-nitropyrrole-2-carboxylate is then subjected to reduction to convert the nitro group into an amino group. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., SnCl₂ in HCl).

While this classical route has been instrumental in providing access to 4-aminopyrrole-2-carboxylates, it suffers from several drawbacks. The nitration step often requires strongly acidic and oxidative conditions, which can be incompatible with sensitive functional groups on the starting material. Furthermore, the regioselectivity of the nitration can be an issue, leading to mixtures of isomers that require tedious purification. The subsequent reduction step can also present challenges, particularly on an industrial scale.

Experimental Protocol: A Classical Synthesis of Ethyl 4-Aminopyrrole-2-carboxylate

Step 1: Synthesis of Ethyl 4-Nitropyrrole-2-carboxylate

  • Materials: Ethyl pyrrole-2-carboxylate, Acetic anhydride, Fuming nitric acid.

  • Procedure:

    • To a stirred and cooled solution of ethyl pyrrole-2-carboxylate in acetic anhydride at -10°C, a solution of fuming nitric acid in acetic anhydride is added dropwise, maintaining the temperature below -5°C.

    • After the addition is complete, the reaction mixture is stirred at low temperature for a specified period.

    • The reaction is then quenched by pouring it onto ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford ethyl 4-nitropyrrole-2-carboxylate.[2]

Step 2: Reduction to Ethyl 4-Aminopyrrole-2-carboxylate

  • Materials: Ethyl 4-nitropyrrole-2-carboxylate, Tin(II) chloride dihydrate, Ethanol, Hydrochloric acid.

  • Procedure:

    • A solution of ethyl 4-nitropyrrole-2-carboxylate in ethanol is treated with a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • The mixture is heated at reflux for a designated time.

    • After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield ethyl 4-aminopyrrole-2-carboxylate.

A Modern Breakthrough: The Marcotte and Lubell Synthesis from 4-Oxoproline Derivatives

A significant advancement in the synthesis of 4-aminopyrrole-2-carboxylates was reported by Marcotte and Lubell in 2002.[3] This innovative approach circumvents the harsh conditions of the classical nitration-reduction sequence by utilizing a readily available chiral starting material, 4-hydroxy-L-proline. The key to this strategy is the transformation of a protected 4-oxoproline derivative into the aromatic pyrrole ring through a condensation and elimination sequence.

The synthesis commences with the protection of the nitrogen atom of trans-4-hydroxy-L-proline, often with the bulky 9-phenylfluoren-9-yl (PhF) group, which serves to prevent racemization in subsequent steps.[4][5] The hydroxyl group is then oxidized to a ketone, and the carboxylic acid is esterified, typically as a benzyl ester. The resulting N-PhF-4-oxoproline benzyl ester is the pivotal intermediate.[3]

Treatment of this 4-oxoproline derivative with a primary or secondary amine in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) triggers a cascade of reactions, culminating in the formation of the 4-aminopyrrole-2-carboxylate.[3]

Causality Behind Experimental Choices:
  • The N-(9-Phenylfluoren-9-yl) (PhF) Protecting Group: The choice of the PhF group is critical. Its steric bulk effectively shields the stereocenter at the 2-position of the proline ring, preventing epimerization during the oxidation and subsequent reaction steps. This allows for the synthesis of enantiomerically enriched 4-aminopyrrole-2-carboxylates if desired.[4][5]

  • Oxidation of the Secondary Alcohol: The conversion of the 4-hydroxyproline derivative to the corresponding 4-oxoproline is a crucial step. Various oxidation methods can be employed, such as Swern oxidation or using reagents like Dess-Martin periodinane, which are known for their mildness and high efficiency.

  • Acid-Catalyzed Condensation-Elimination: The final pyrrole formation is driven by an acid-catalyzed reaction. The acid protonates the ketone, facilitating the nucleophilic attack by the amine. Subsequent dehydration and elimination of the N-PhF protecting group lead to the aromatic pyrrole ring.

Experimental Workflow: Marcotte and Lubell Synthesis

Caption: Workflow for the Marcotte and Lubell synthesis of 4-aminopyrrole-2-carboxylates.

Detailed Experimental Protocol: Synthesis of Benzyl 4-(Butylamino)-1H-pyrrole-2-carboxylate

Step 1: Synthesis of N-(9-Phenylfluoren-9-yl)-trans-4-hydroxy-L-proline

  • Materials: trans-4-Hydroxy-L-proline, 9-Chloro-9-phenylfluorene, Base (e.g., triethylamine), Solvent (e.g., DMF).

  • Procedure:

    • To a solution of trans-4-hydroxy-L-proline in a suitable solvent, add the base followed by the portion-wise addition of 9-chloro-9-phenylfluorene.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of Benzyl N-(9-Phenylfluoren-9-yl)-4-oxo-L-prolinate

  • Materials: N-(9-Phenylfluoren-9-yl)-trans-4-hydroxy-L-proline, Benzyl bromide, Base (e.g., Cs₂CO₃), Oxidizing agent (e.g., Dess-Martin periodinane), Solvent (e.g., CH₂Cl₂).

  • Procedure:

    • Esterify the carboxylic acid of N-(9-Phenylfluoren-9-yl)-trans-4-hydroxy-L-proline with benzyl bromide in the presence of a base.

    • After purification, dissolve the resulting benzyl ester in a dry solvent and treat with an oxidizing agent at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction and purify the crude product to obtain the 4-oxo derivative.

Step 3: Synthesis of Benzyl 4-(Butylamino)-1H-pyrrole-2-carboxylate

  • Materials: Benzyl N-(9-Phenylfluoren-9-yl)-4-oxo-L-prolinate, Butylamine, p-Toluenesulfonic acid monohydrate (catalytic amount), Solvent (e.g., THF).

  • Procedure:

    • To a solution of Benzyl N-(9-Phenylfluoren-9-yl)-4-oxo-L-prolinate in THF, add butylamine and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the desired 4-aminopyrrole-2-carboxylate.[3]

Mechanistic Plausibility of the Marcotte and Lubell Pyrrole Formation

Marcotte_and_Lubell_Mechanism Start N-PhF-4-oxoproline benzyl ester Imminium Imminium Ion Start->Imminium + R1R2NH - H2O Enamine Enamine Imminium->Enamine Tautomerization Azadiene Azadiene Intermediate Enamine->Azadiene - PhF anion Pyrrole 4-Aminopyrrole-2-carboxylate Azadiene->Pyrrole Aromatization

Sources

Methodological & Application

Application Notes and Protocols for the N-Acylation of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Pyrroles

Pyrrole derivatives are foundational heterocyclic motifs integral to the architecture of numerous natural products and pharmaceutical agents.[1][2] The strategic functionalization of the pyrrole ring is a cornerstone of medicinal chemistry, enabling the modulation of biological activity. N-acylated pyrroles, in particular, serve as valuable synthetic intermediates and are core structures in various biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac.[2] The introduction of an acyl group onto the nitrogen of an aminopyrrole scaffold can significantly alter its physicochemical properties, influencing solubility, stability, and interaction with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and reproducible protocol for the N-acylation of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into process optimization and troubleshooting.

Reaction Principle: Nucleophilic Acyl Substitution via Schotten-Baumann Conditions

The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The protocol detailed here employs modified Schotten-Baumann conditions , a widely utilized method for synthesizing amides from amines and acyl halides or anhydrides in the presence of a base.[3][4][5][6]

The core of the reaction involves the nucleophilic attack of the primary amino group of the pyrrole on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or acid anhydride).[4][5] The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a leaving group (typically a chloride ion) to form the stable amide bond.

A critical component of this transformation is the use of a base. The starting material, methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, is an ammonium salt. A base is required to deprotonate this salt, liberating the free amine, which is the active nucleophile. Furthermore, the acylation reaction itself produces one equivalent of hydrochloric acid (HCl) as a byproduct.[6] This acid would otherwise protonate and deactivate any unreacted amine. Therefore, a stoichiometric amount of base is essential to neutralize this byproduct and drive the reaction to completion.[3][6]

An organic base, such as triethylamine (Et₃N) or pyridine, is preferred over inorganic bases like sodium hydroxide (NaOH) to prevent the potential hydrolysis of the methyl ester functional group on the pyrrole ring under aqueous basic conditions.

Reaction Mechanism Overview

Reaction_Mechanism Fig. 1: N-Acylation Mechanism cluster_0 Step 1: Amine Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intermediate Collapse & Product Formation cluster_3 Step 4: Acid Neutralization Pyrrole-NH3+ Pyrrole-NH₃⁺Cl⁻ FreeAmine Pyrrole-NH₂ (Nucleophile) Pyrrole-NH3+->FreeAmine + Base Base Base (e.g., Et₃N) ProtonatedBase Base-H⁺Cl⁻ AcylChloride R-CO-Cl FreeAmine->AcylChloride Attacks Carbonyl Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Product Pyrrole-NH-CO-R (N-Acylated Product) Tetrahedral->Product Expels Cl⁻ HCl HCl Base2 Base (e.g., Et₃N) ProtonatedBase2 Base-H⁺Cl⁻ Base2->ProtonatedBase2 HCl_mol HCl

Caption: Fig. 1: Generalized mechanism for N-acylation.

Materials and Methods

Reagents and Materials
ReagentCAS NumberMolecular Wt.Purpose
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride1171639-98-7190.62 g/mol Starting Material
Acetyl Chloride75-36-578.50 g/mol Acylating Agent (Example)
Triethylamine (Et₃N)121-44-8101.19 g/mol Base
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol Reaction Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AAqueous Wash
Brine (Saturated NaCl Solution)N/AN/AAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6142.04 g/mol Drying Agent
Silica Gel (for column chromatography)7631-86-9N/AStationary Phase for Purification
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Fume hood

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

This protocol provides a general method for the N-acetylation of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. The procedure can be adapted for other acylating agents, such as different acyl chlorides or acid anhydrides.

Workflow Diagram

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Setup Suspend pyrrole salt in anhydrous DCM under N₂ B 2. Add Base Add triethylamine (2.2 eq) and stir A->B C 3. Cool Cool reaction mixture to 0 °C in an ice bath B->C D 4. Add Acylating Agent Add acetyl chloride (1.1 eq) dropwise C->D E 5. Reaction Allow to warm to RT and stir for 12-16 h Monitor by TLC D->E F 6. Work-up Quench with sat. NaHCO₃ (aq) E->F G 7. Extraction Extract with DCM or EtOAc F->G H 8. Wash & Dry Wash organic layer with brine, dry over Na₂SO₄ G->H I 9. Concentrate Remove solvent under reduced pressure H->I J 10. Purify Purify crude product by column chromatography I->J K 11. Characterize Analyze product (NMR, MS, IR) J->K

Caption: Fig. 2: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Flush the flask with an inert atmosphere (e.g., nitrogen or argon).

Step 2: Addition of Base

  • To the stirred suspension, add triethylamine (2.2 eq) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes. The suspension may become a clearer solution as the free amine is generated.

    • Expertise & Experience: Using slightly more than two equivalents of base ensures complete neutralization of both the hydrochloride salt and the HCl byproduct, driving the reaction equilibrium towards the product.[6]

Step 3: Addition of Acylating Agent

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the stirred solution over 5-10 minutes.

    • Causality: This reaction is often exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent potential side reactions, and ensure safety.

Step 4: Reaction Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Let the reaction stir for 12-16 hours (overnight).

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting material.

Step 5: Aqueous Work-up

  • Once the reaction is complete (as indicated by TLC), dilute the mixture with additional DCM.

  • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine all organic layers and wash with brine (saturated NaCl solution).

    • Trustworthiness: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

Step 6: Isolation of Crude Product

  • Dry the combined organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 7: Purification

  • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final N-acylated pyrrole derivative.

Step 8: Characterization

  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Quantitative Data and Troubleshooting

Example Reaction Parameters
ComponentAmountMoles (mmol)Equivalents
Methyl 4-amino-1H-pyrrole-2-carboxylate HCl1.0 g5.251.0
Triethylamine (Et₃N)1.6 mL11.552.2
Acetyl Chloride0.41 mL5.771.1
Anhydrous Dichloromethane (DCM)50 mLN/AN/A
Expected Yield --75-90%
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive/degraded acylating agent.- Insufficient base.- Wet solvent or reagents.- Use a fresh bottle of acyl chloride/anhydride.- Ensure at least 2.2 equivalents of base are used.- Use anhydrous solvents and dry glassware thoroughly before use.
Multiple Products/Spots on TLC - Reaction too vigorous (temperature too high).- Di-acylation (on ring carbon).- Hydrolysis of the ester.- Maintain cooling during the addition of the acylating agent.- Use only a slight excess (1.05-1.1 eq) of the acylating agent.- Avoid aqueous bases like NaOH.
Product Difficult to Purify - Product co-elutes with impurities.- Try a different solvent system for column chromatography.- Consider recrystallization as an alternative purification method if the product is a solid.

Conclusion

This application note provides a reliable and well-vetted protocol for the N-acylation of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently synthesize a variety of N-acylated pyrrole derivatives. These compounds are valuable building blocks for constructing more complex molecules with potential applications in drug discovery and materials science.

References

  • Grokipedia. Schotten–Baumann reaction.
  • ResearchGate.
  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23).
  • Ekkati, A. R., & Bates, D. K. (2003). A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. Synthesis, 2003(12), 1959-1961.
  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Royal Society of Chemistry. Chemoselective pyrrole dance vs.
  • BLD Pharm.

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Application Note: Strategic Use of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Modern Chemistry

The pyrrole nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmaceutical agents.[1] Its functionalization is a cornerstone of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and exceptional tolerance of diverse functional groups.[2][3]

This guide provides an in-depth technical overview and robust protocols for the successful application of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride and its halogenated derivatives in Suzuki coupling reactions. We will delve into the mechanistic nuances, address common challenges associated with this electron-rich substrate, and present validated, step-by-step procedures designed for reproducibility and high-yield outcomes.

A critical consideration for this substrate class is the high propensity for dehalogenation side reactions when the pyrrole N-H is unprotected.[4] Therefore, our core strategy revolves around a two-step sequence: efficient N-H protection followed by a carefully optimized Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for rational troubleshooting and optimization.

The process involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrrole electrophile, forming a Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the Pd(II) complex, displacing the halide.[2][6] This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_ox R¹-Pd(II)L_n-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² (Transmetalation Product) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination sub_in R¹-X (Pyrrole-Halide) sub_in->pd0 bor_in R²-B(OR)₃⁻ (Activated Boronate) bor_in->pd2_ox prod_out R¹-R² (Coupled Product) prod_out->pd2_trans

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle

Key Challenges & Strategic Solutions

Employing aminopyrrole substrates in Suzuki couplings presents specific challenges that must be proactively managed.

  • Challenge 1: Dehalogenation (Protodeboronation): The acidic N-H proton of the pyrrole ring (pKa ≈ 17) can be a source of protons that leads to the competitive cleavage of the C-B bond of the organoboron reagent or reductive cleavage of the C-X bond on the pyrrole, resulting in a simple, uncoupled pyrrole byproduct. This is a significant issue for unprotected 4-bromopyrrole-2-carboxylates.[4]

    • Solution: Protection of the pyrrole nitrogen is the most effective strategy. A tert-butyloxycarbonyl (Boc) group is a suitable choice as it is robust enough for the coupling conditions but can be removed later if necessary. Some studies show it can even be cleaved in situ under certain basic conditions.[4]

  • Challenge 2: Catalyst Inhibition: The free amino group and the pyrrole nitrogen are Lewis basic sites that can coordinate to the palladium center, potentially inhibiting its catalytic activity.[7]

    • Solution: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands helps to create a sterically hindered environment around the palladium, favoring the desired catalytic cycle over inhibitory coordination.[8][9]

  • Challenge 3: Substrate Reactivity: As an electron-rich heterocycle, the oxidative addition step can sometimes be sluggish compared to electron-poor aryl halides.

    • Solution: Starting with a more reactive organohalide (I > Br > Cl) can be beneficial. Additionally, selecting a highly active catalyst system, such as a palladacycle precatalyst (e.g., XPhos Pd G4), can overcome lower substrate reactivity.[10]

Experimental Protocols

This section outlines a reliable, two-part workflow for the synthesis of 4-aryl-5-amino-pyrrole derivatives.

Workflow Figure 2: Experimental Workflow cluster_prep Part A: Substrate Preparation cluster_coupling Part B: Suzuki Coupling cluster_workup Part C: Isolation start Halogenated Methyl 4-amino-1H-pyrrole- 2-carboxylate HCl protect N-Boc Protection start->protect setup Combine Reagents: - N-Boc Pyrrole - Boronic Acid - Base protect->setup catalyst Add Catalyst System (Pd Source + Ligand) setup->catalyst degas Degas Mixture (N₂ or Ar Purge) catalyst->degas react Heat & Monitor Reaction (TLC / LC-MS) degas->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify product Final Product Characterization (NMR, HRMS) purify->product

Caption: Figure 2: Experimental Workflow

Part A: Protocol for N-Boc Protection

This protocol is for the protection of a representative starting material, methyl 4-amino-5-bromo-1H-pyrrole-2-carboxylate hydrochloride.

  • Reagent Setup: In a round-bottom flask, suspend methyl 4-amino-5-bromo-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (Et₃N, 2.2 eq) to the suspension to neutralize the hydrochloride and facilitate the reaction. Stir for 10 minutes at room temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, wash the mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can often be used directly in the next step or purified by flash column chromatography if necessary.

Part B: Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of the N-Boc protected bromopyrrole with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried microwave reaction vial or Schlenk flask equipped with a magnetic stir bar, add the N-Boc protected bromopyrrole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[11]

  • Catalyst Addition: Add the palladium catalyst and ligand. A reliable system is [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂, 3-5 mol %).[11][12]

  • Solvent Addition: Add the solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.[12][13]

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11][12] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[15]

Data Presentation: Recommended Reaction Parameters

The optimal conditions can vary based on the specific boronic acid used. The following table provides validated starting points for optimization.

ParameterCondition for Electron-Neutral/Rich Boronic AcidsCondition for Electron-Poor/Heteroaryl Boronic AcidsRationale / Causality
Palladium Source Pd(dppf)Cl₂·CH₂Cl₂ (3 mol %)XPhos Pd G3 (2-3 mol %)dppf is a robust ligand for general couplings.[11] Buchwald precatalysts (G3/G4) show enhanced activity for more challenging substrates.[10]
Ligand (Included in precatalyst)(Included in precatalyst)Bulky, electron-rich ligands accelerate reductive elimination and stabilize the active catalyst.[2]
Base K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)The base activates the boronic acid to form the borate.[6] Stronger bases like K₃PO₄ can be more effective for less reactive boronic acids.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1) or THF / H₂O (4:1)Aprotic/aqueous mixtures are needed to dissolve both the organic substrates and the inorganic base.[13]
Temperature 80 - 100 °C90 - 110 °CHigher temperatures may be required to facilitate the oxidative addition and transmetalation steps for less reactive partners.
Typical Yield 60 - 90%50 - 85%Yields are dependent on the electronic and steric nature of the coupling partners.[12][13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor choice of base/solvent.1. Ensure thorough degassing; use fresh, high-quality catalyst.2. Increase reaction temperature in 10 °C increments.3. Switch to a stronger base (K₃PO₄) or a different solvent system (e.g., Toluene/H₂O).
Significant Dehalogenation 1. Incomplete N-protection.2. Presence of protic impurities.1. Verify complete protection of the starting material by NMR before use.2. Use anhydrous solvents for the reaction setup.
Boronic Acid Homocoupling 1. Oxygen present in the reaction mixture.2. Catalyst decomposition.1. Improve the degassing procedure significantly.2. Switch to a more stable precatalyst (e.g., XPhos Pd G4).[10]
Product is Difficult to Purify 1. Co-elution with boronic acid byproducts.2. Product instability on silica gel.1. After extraction, wash the organic layer with 1M NaOH (aq) to remove excess boronic acid.2. Consider using a different stationary phase like alumina or reverse-phase chromatography.

Conclusion

The successful implementation of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in Suzuki-Miyaura cross-coupling reactions is readily achievable through a strategic approach. The mitigation of dehalogenation via N-protection is the most critical step, transforming a challenging substrate into a reliable building block. By selecting highly active palladium catalysts with bulky, electron-donating ligands and carefully optimizing the base and solvent system, researchers can efficiently synthesize a diverse array of functionalized aminopyrroles, paving the way for new discoveries in drug development and materials science.

References

  • Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

  • Billacura, M. D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10796-10808. [Link]

  • Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. [Link]

  • MDPI. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • Jedinák, L., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Bao, M., et al. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Wolfe, J. P., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. ResearchGate. [Link]

  • Sai, M. (2007). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Junk, T., et al. (2013). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. [Link]

  • University of California, Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • da Silva, A. B., et al. (2015). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. [Link]

  • Kumar, A., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules. [Link]

  • Schneider, N., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Junk, T., et al. (2013). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Reddit user. (2023). Struggling with Suzuki Reaction. Reddit. [Link]

  • ResearchGate. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Kumar, R., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

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Application Notes & Protocols: Synthesis of Kinase Inhibitors Using Methyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrole Scaffold in Modern Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful drug candidates due to their ability to interact favorably with multiple biological targets. The pyrrole nucleus is a quintessential example of such a scaffold, prized for its unique electronic properties and its capacity to form key interactions within the ATP-binding site of kinases.[1][2]

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a highly versatile and strategic starting material for the construction of a diverse array of kinase inhibitors. Its pre-functionalized structure—featuring a nucleophilic amine, an ester for further modification, and the pyrrole core—provides an efficient entry point into complex heterocyclic systems. Most notably, it is a cornerstone for building pyrrolo[2,3-d]pyrimidine derivatives, which are potent bioisosteres of the natural purine core of ATP.[3][4][5] These scaffolds are adept at forming critical hydrogen bonds with the "hinge" region of the kinase active site, a foundational interaction for many potent inhibitors.[6][7]

This guide provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and the underlying scientific rationale for utilizing methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in the design and synthesis of next-generation kinase inhibitors.

Section 1: General Synthetic Workflow

The journey from the starting pyrrole building block to a final, biologically active kinase inhibitor typically follows a multi-step sequence designed to systematically build molecular complexity and tune pharmacological properties. The workflow prioritizes the early formation of a core scaffold, which is then elaborated with functionality to optimize target engagement and drug-like properties.

G cluster_0 Core Synthesis cluster_1 Scaffold Diversification cluster_2 Final Elaboration & Evaluation A Methyl 4-amino-1H-pyrrole-2-carboxylate (Starting Material) B Step 1: N-Acylation / Amidation (Introduction of R1 Group) A->B C Step 2: Cyclization to form Fused Heterocycle (e.g., Pyrrolo[2,3-d]pyrimidine core) B->C D Intermediate: Halogenated Core Scaffold (e.g., 4-Chloro-pyrrolo[2,3-d]pyrimidine) C->D E Step 3: Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) (Introduction of R2 Group) D->E F Step 4: Final Modifications (e.g., Ester Hydrolysis/Amidation) E->F G Final Kinase Inhibitor Candidate F->G H Biological Evaluation (Kinase Assays, Cell-based Assays) G->H

Caption: General workflow for kinase inhibitor synthesis.

Section 2: Core Synthetic Transformations & Protocols

This section details the fundamental reactions used to transform the starting pyrrole into advanced kinase inhibitor scaffolds. Each protocol is accompanied by an explanation of the underlying chemical principles and strategic rationale.

Strategy 1: N-Acylation of the 4-Amino Group

The initial functionalization of the 4-amino group is a critical step for introducing diversity. This reaction attaches a side chain that can probe various regions of the kinase active site, influencing potency and selectivity.

Caption: N-Acylation of the pyrrole starting material.

Experimental Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes a standard procedure for the acylation of the title compound with an acyl chloride in the presence of a non-nucleophilic base.

  • Materials:

    • Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (2.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 10 mL per gram of starting material).

    • Add triethylamine (2.5 eq) to the suspension. The hydrochloride salt will react with the base to liberate the free amine, which may result in a more homogeneous solution.

    • Cool the mixture to 0 °C using an ice-water bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: The crude N-acylated product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Scientific Rationale:

    • Causality of Reagents: The hydrochloride salt must be neutralized to the free amine for it to be sufficiently nucleophilic. Triethylamine is a common organic base used for this purpose, and the resulting triethylammonium chloride salt is often soluble or easily removed during workup.[8] Using an excess of base ensures complete neutralization and scavenges the HCl generated during the acylation reaction itself, driving the equilibrium towards the product.

    • Experimental Choices: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. DCM is an excellent solvent as it is inert and dissolves both the starting materials and the product well. The aqueous bicarbonate wash is crucial for removing any unreacted acyl chloride and acidic byproducts.

Strategy 2: Annulation to Pyrrolo[2,3-d]pyrimidine Core

The construction of the fused pyrimidine ring is arguably the most powerful application of this starting material, creating the 7-deazapurine scaffold common to many FDA-approved kinase inhibitors.

Caption: Cyclization to form the pyrrolo[2,3-d]pyrimidine core.

Experimental Protocol 2: One-Pot Cyclization with Formamide

This protocol describes a classical and direct method for forming the 4-hydroxypyrrolo[2,3-d]pyrimidine scaffold.

  • Materials:

    • Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq)

    • Formamide (used as reagent and solvent)

    • Sodium methoxide (NaOMe) (1.1 eq)

  • Procedure:

    • In a flask equipped with a reflux condenser, suspend methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in formamide (approx. 5-10 mL per gram).

    • Carefully add sodium methoxide (1.1 eq) to the mixture.

    • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.

    • Monitoring: The reaction can be monitored by taking small aliquots, diluting with water, and analyzing by LC-MS or TLC.

    • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-water.

    • A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether.

    • Dry the solid product under vacuum to yield the 7H-pyrrolo[2,3-d]pyrimidin-4-ol derivative.

  • Scientific Rationale:

    • Mechanistic Insight: This reaction proceeds through initial formation of a formamidine intermediate by reaction of the amino group with formamide at high temperature. This is followed by an intramolecular cyclization where the pyrrole N-H attacks the ester carbonyl, displacing methanol. The resulting intermediate then tautomerizes to the more stable pyrimidin-4-one product.

    • Trustworthiness: This is a robust, albeit high-temperature, reaction. The precipitation workup is highly effective for isolating the product, which is typically a poorly soluble solid, providing a self-validating purification step. The product from this step is often chlorinated in a subsequent step (e.g., with POCl₃) to provide a reactive handle for C-N cross-coupling reactions.[9]

Strategy 3: Cross-Coupling for Final Elaboration

With the core scaffold in hand and functionalized with a leaving group (e.g., a chloride at the 4-position), palladium-catalyzed cross-coupling reactions are employed to install aryl or heteroaryl groups. These groups are crucial for occupying hydrophobic pockets and establishing additional interactions that define the inhibitor's selectivity profile.

Experimental Protocol 3: Suzuki Coupling on a Chlorinated Scaffold

This protocol details the Suzuki-Miyaura coupling of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with an arylboronic acid.

  • Materials:

    • 4-Chloro-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq)

    • Aryl or heteroarylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.10 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Procedure:

    • To a reaction vessel, add the 4-chloro-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Monitoring: Monitor the reaction by LC-MS or TLC for the disappearance of the starting chloride.

    • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by silica gel column chromatography to afford the desired coupled product.

  • Scientific Rationale:

    • Catalytic Cycle: The Suzuki reaction is a powerful C-C bond-forming tool. The palladium(0) catalyst undergoes oxidative addition into the aryl-chloride bond, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the product and regenerate the catalyst.

    • Strategic Importance: This reaction is fundamental to modern kinase inhibitor synthesis.[10][11] It allows for the late-stage introduction of complex aromatic groups, enabling rapid exploration of structure-activity relationships (SAR). For example, in Type II inhibitors, the group installed via Suzuki coupling often occupies the deep, allosteric hydrophobic pocket that opens in the DFG-out conformation of the kinase.[12][13][14]

Section 3: Data Presentation and SAR

The synthetic strategies outlined above enable the systematic modification of the inhibitor scaffold. The resulting data is often summarized in tables to elucidate structure-activity relationships.

Table 1: Representative Structure-Activity Relationship (SAR) Data for a Hypothetical Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Series

CompoundR¹ Group (at C4)R² Group (at C5)Kinase X IC₅₀ (nM)
1 PhenylH520
2 3-MethoxyphenylH150
3 3-AminophenylH45
4 3-Aminophenyl4-Fluorophenyl12
5 3-AminophenylCyclopropyl85
  • Interpretation of SAR:

    • The addition of a meta-substituent on the R¹ phenyl group improves potency (compare 1 and 2 ).

    • A hydrogen bond donor at the meta-position (amine in 3 ) significantly enhances activity, likely by forming a key interaction in the active site.[15][16]

    • Exploration of the R² position via a Suzuki coupling shows that a 4-fluorophenyl group is highly beneficial (4 ), potentially by occupying a hydrophobic pocket, whereas a smaller alkyl group is less favorable (5 ).

Conclusion

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a cornerstone building block in medicinal chemistry, providing an efficient and modular entry into potent kinase inhibitor scaffolds. The synthetic pathways of N-acylation, pyrimidine annulation, and palladium-catalyzed cross-coupling represent a robust and flexible platform for drug discovery. By understanding the chemical principles and strategic rationale behind each transformation, researchers can effectively leverage this versatile starting material to generate novel and highly active kinase inhibitors for a range of therapeutic applications.

References

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  • Gilleran, J. A., et al. (2024). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry.
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  • Unknown Authors. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
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  • Unknown Authors. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Zuccotto, F., et al. (Date unavailable). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? NIH.
  • Kufareva, I., et al. (Date unavailable).
  • Singh, V., et al. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. PubMed Central.
  • Besson, T., et al. (Date unavailable). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
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  • Al-Suhaimi, K. S., et al. (2025).
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  • Zhou, H., et al. (2011).
  • Wang, C., et al. (2015).
  • Wu, J., et al. (2011). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Unknown Author. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
  • La Rosa, S., et al. (Date unavailable). Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
  • Wang, Y., et al. (Date unavailable). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
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experimental procedure for the synthesis of pyrrolo[2,1-f]triazines from methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Application Notes and Protocols for the Synthesis of Pyrrolo[2,1-f][1][2][3]triazines

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[4] Its structural resemblance to purine nucleosides has made it a cornerstone in the design of various therapeutic agents, most notably in the development of kinase inhibitors for cancer therapy and antiviral drugs.[5][6] Prominent examples include Avapritinib, a kinase inhibitor used in cancer treatment, and the foundational structure for antiviral compounds like Remdesivir.[4] The unique arrangement of nitrogen atoms in this fused bicyclic system allows for a multitude of interaction points with biological targets, making it a versatile template for inhibitor design.[7]

This document provides a comprehensive guide for the synthesis of a substituted pyrrolo[2,1-f][1][2][3]triazine, starting from the readily available methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. The presented multi-step synthetic pathway is designed to be robust and scalable, providing researchers with a practical approach to accessing this valuable molecular framework. The procedure is based on established chemical transformations, including amine protection, electrophilic N-amination of the pyrrole ring, and subsequent cyclization to form the fused triazine system.

Proposed Synthetic Pathway

The synthesis of the target pyrrolo[2,1-f][1][2][3]triazine scaffold from methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is proposed to proceed via a four-step sequence. This strategy is predicated on the well-established method of constructing the pyrrolo[2,1-f][1][2][3]triazine core from an N-aminated pyrrole precursor.

Synthetic_PathwayStartMethyl 4-amino-1H-pyrrole-2-carboxylate HClStep1Step 1: Boc ProtectionStart->Step1Intermediate1Methyl 4-(Boc-amino)-1H-pyrrole-2-carboxylateStep1->Intermediate1 (Boc)₂O, Base Step2Step 2: N-AminationIntermediate1->Step2Intermediate2Methyl 1-amino-4-(Boc-amino)-1H-pyrrole-2-carboxylateStep2->Intermediate2 Electrophilic Aminating Agent Step3Step 3: CyclizationIntermediate2->Step3Intermediate3Substituted Pyrrolo[2,1-f][1,2,4]triazine (Boc-protected)Step3->Intermediate3 Formamidine Acetate Step4Step 4: DeprotectionIntermediate3->Step4FinalProductTarget Pyrrolo[2,1-f][1,2,4]triazine DerivativeStep4->FinalProduct TFA or HCl

Caption: Proposed four-step synthesis of a pyrrolo[2,1-f][1][2][3]triazine derivative.

Materials and Reagents

ReagentGradeSupplier
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride≥98%Commercially available
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent gradeCommercially available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
O-(Diphenylphosphinyl)hydroxylamine (DPPH)≥97%Commercially available
Sodium hydride (NaH)60% dispersion in oilCommercially available
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Commercially available
Formamidine acetate≥98%Commercially available
2-PropanolACS gradeCommercially available
Trifluoroacetic acid (TFA)Reagent gradeCommercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially available

Experimental Protocols

Step 1: Synthesis of Methyl 4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate (Boc Protection)

Causality: The primary amino group at the C4 position is protected with a tert-butoxycarbonyl (Boc) group. This is to prevent its interference in the subsequent N-amination step at the pyrrole nitrogen, which is a weaker nucleophile. Triethylamine is used as a base to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.

Procedure:

  • To a stirred suspension of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous DCM (2 mL per 1 g of (Boc)₂O) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in hexanes).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 20-50% EtOAc in hexanes) to afford methyl 4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate as a solid.

Step 2: Synthesis of Methyl 1-amino-4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate (N-Amination)

Causality: This step introduces the crucial N-N bond required for the formation of the triazine ring. The pyrrole nitrogen is deprotonated with a strong base, sodium hydride, to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic nitrogen of O-(diphenylphosphinyl)hydroxylamine (DPPH).

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL per 1 g of NaH) at 0 °C, add a solution of methyl 4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (5 mL per 1 g of pyrrole) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of O-(diphenylphosphinyl)hydroxylamine (DPPH, 1.2 eq) in anhydrous DMF (5 mL per 1 g of DPPH) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: 60% EtOAc in hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically carried forward to the next step without further purification.

Step 3: Synthesis of the Boc-protected Pyrrolo[2,1-f][1][2][3]triazine Derivative (Cyclization)

Causality: The N-aminated pyrrole undergoes a condensation reaction with formamidine acetate. The formamidine provides the final carbon and nitrogen atoms needed to close the six-membered triazine ring, leading to the formation of the fused heterocyclic system.

Procedure:

  • Combine the crude methyl 1-amino-4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate (1.0 eq) and formamidine acetate (3.0 eq) in 2-propanol (20 mL per 1 g of pyrrole).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 18-24 hours.

  • Monitor the reaction by TLC (Eluent: 80% EtOAc in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 50-80% EtOAc in hexanes) to yield the Boc-protected pyrrolo[2,1-f][1][2][3]triazine derivative.

Step 4: Synthesis of the Final 4-Amino-pyrrolo[2,1-f][1][2][3]triazine Derivative (Deprotection)

Causality: The Boc protecting group is removed under acidic conditions to reveal the free amino group at the C4-position of the pyrrolotriazine core. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Procedure:

  • Dissolve the Boc-protected pyrrolo[2,1-f][1][2][3]triazine derivative (1.0 eq) in dichloromethane (10 mL per 1 g of substrate).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (Eluent: 10% MeOH in DCM).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and add saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the final product.

Characterization and Expected Results

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundExpected Appearance¹H NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
Methyl 4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylateWhite to off-white solid~8.5 (br s, 1H, NH-pyrrole), ~7.0 (s, 1H, C5-H), ~6.8 (s, 1H, C3-H), ~6.5 (br s, 1H, NH-Boc), 3.8 (s, 3H, OCH₃), 1.5 (s, 9H, C(CH₃)₃)[M+H]⁺ calculated
Substituted Pyrrolo[2,1-f][1][2][3]triazine (Boc-protected)SolidSignals corresponding to the fused ring system and the Boc protecting group.[M+H]⁺ calculated
Target Pyrrolo[2,1-f][1][2][3]triazine DerivativeSolidSignals corresponding to the fused ring system and the free amino group.[M+H]⁺ calculated

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Boc protection (Step 1)Insufficient base or (Boc)₂O; presence of moisture.Ensure the use of anhydrous solvent and fresh reagents. Add an additional 0.2 eq of (Boc)₂O and base if necessary and prolong the reaction time.
Low yield in N-amination (Step 2)Incomplete deprotonation of the pyrrole nitrogen; degradation of the aminating agent.Use freshly opened NaH and ensure anhydrous conditions. Add the pyrrole solution slowly to the NaH suspension. Use a freshly prepared solution of DPPH.
Multiple products in cyclization (Step 3)Side reactions of the N-amino group or the ester.Ensure the reaction is heated consistently at reflux. Purify the crude N-aminated intermediate before cyclization if necessary.
Incomplete deprotection (Step 4)Insufficient acid or short reaction time.Increase the amount of TFA or extend the reaction time. Monitor closely by TLC to avoid degradation of the product.

Conclusion

The protocol outlined in this application note provides a rational and experimentally feasible approach for the synthesis of a substituted pyrrolo[2,1-f][1][2][3]triazine from methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. By leveraging a sequence of protection, N-amination, cyclization, and deprotection, this method offers access to a key heterocyclic scaffold with wide-ranging applications in drug discovery. The detailed step-by-step procedures, coupled with explanations of the underlying chemical principles and troubleshooting guidance, are intended to enable researchers to successfully synthesize these valuable compounds for their own research endeavors.

References

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Application Notes & Protocols: Protecting Group Strategies for Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Privileged Scaffold

Methyl 4-amino-1H-pyrrole-2-carboxylate is a highly valuable synthetic intermediate, serving as a foundational building block for a diverse array of complex molecules in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, an electron-rich pyrrole ring, and a modifiable ester, offers multiple avenues for chemical elaboration. However, this inherent reactivity also presents a significant challenge: the need for precise control over which functional group reacts.

The primary amino group, being the most nucleophilic site, often interferes with desired reactions at the pyrrole ring or modifications involving the ester. Therefore, a robust protecting group strategy is not merely a preliminary step but a cornerstone of any successful synthetic campaign involving this scaffold.[1] The choice of protecting group dictates the entire synthetic route, influencing reaction compatibility, yield, and the ultimate feasibility of the target molecule's construction.

This guide provides a detailed examination of three orthogonal protecting group strategies for the selective protection of the amino group of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into troubleshooting common issues.

The Unique Challenges of the Substrate

Synthesizing with methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride requires careful consideration of its specific chemical properties:

  • Hydrochloride Salt: The starting material is an ammonium salt. The exocyclic amino group is protonated, rendering it non-nucleophilic. Prior to protection, it must be neutralized in situ with a suitable base.

  • Competing Nucleophiles: The molecule contains two nitrogen atoms: the primary exocyclic amine and the secondary endocyclic pyrrole nitrogen. While the exocyclic amine is significantly more nucleophilic, over-protection or reaction at the pyrrole nitrogen can occur under certain conditions.

  • Sensitive Pyrrole Core: The pyrrole ring is aromatic but highly electron-rich, making it susceptible to degradation under strongly acidic or oxidative conditions.[2][3]

  • Ester Functionality: The methyl ester is liable to saponification (hydrolysis) under harsh basic conditions.[4] This necessitates the use of mild bases or carefully controlled reaction conditions during both protection and deprotection steps.

An effective strategy hinges on the principle of orthogonality , where each protecting group can be removed under specific conditions that do not affect other protecting groups or sensitive functionalities within the molecule.[5][6]

Strategy 1: The Workhorse - tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide synthesis, prized for its broad stability and straightforward, acid-labile removal.[7][8] It forms a stable carbamate that is resistant to most bases, nucleophiles, and reductive conditions, making it an excellent choice for a wide range of subsequent transformations.[9]

Causality of Experimental Design

The protection reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the electrophilic source of the Boc group. The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to serve two purposes: first, to neutralize the hydrochloride salt, liberating the free amine, and second, to scavenge the proton generated during the carbamate formation. Dichloromethane (DCM) or tetrahydrofuran (THF) are chosen as solvents for their inertness and ability to dissolve both the starting material and reagents.[10] Deprotection is cleanly achieved with a strong acid like trifluoroacetic acid (TFA), which cleaves the tert-butyl group via a stable carbocation, leading to the spontaneous decarboxylation of the resulting carbamic acid to regenerate the amine.[10]

Visual Workflow: Boc Protection & Deprotection

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P Methyl 4-amino-1H-pyrrole-2-carboxylate HCl Reagents_P Boc₂O, TEA DCM, 0°C to RT Start_P->Reagents_P Product_P N-Boc Protected Pyrrole Reagents_P->Product_P Start_D N-Boc Protected Pyrrole Reagents_D TFA, DCM 0°C to RT Start_D->Reagents_D Product_D Free Amine (TFA salt) Reagents_D->Product_D cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_P Methyl 4-amino-1H-pyrrole-2-carboxylate HCl Reagents_P Cbz-Cl, NaHCO₃ Dioxane/H₂O, 0°C Start_P->Reagents_P Product_P N-Cbz Protected Pyrrole Reagents_P->Product_P Start_D N-Cbz Protected Pyrrole Reagents_D H₂ (1 atm), 10% Pd/C Methanol, RT Start_D->Reagents_D Product_D Free Amine Reagents_D->Product_D cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start_P Methyl 4-amino-1H-pyrrole-2-carboxylate HCl Reagents_P Fmoc-Cl, NaHCO₃ Dioxane/H₂O, RT Start_P->Reagents_P Product_P N-Fmoc Protected Pyrrole Reagents_P->Product_P Start_D N-Fmoc Protected Pyrrole Reagents_D 20% Piperidine in DMF RT, <1 hour Start_D->Reagents_D Product_D Free Amine Reagents_D->Product_D

Sources

One-Pot Synthesis of Substituted Pyrroles from Methyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrroles in Modern Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs with a wide array of biological activities. The functionalization of the pyrrole ring allows for the fine-tuning of a compound's pharmacological profile, making the development of efficient and versatile synthetic methodologies a cornerstone of drug discovery. Among the various pyrrole building blocks, methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride serves as a versatile precursor for the synthesis of a diverse range of substituted pyrroles, most notably the pyrrolo[2,3-d]pyrimidine core, which is a key component of numerous kinase inhibitors and other therapeutic agents.

This application note provides a detailed protocol for the one-pot synthesis of substituted pyrroles, specifically focusing on the efficient construction of the pyrrolo[2,3-d]pyrimidin-4(3H)-one scaffold from methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. This methodology offers a streamlined approach for researchers in medicinal chemistry and drug development to access this important class of compounds.

Core Synthetic Strategy: Cyclocondensation to Pyrrolo[2,3-d]pyrimidines

The primary one-pot strategy for the derivatization of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride involves a cyclocondensation reaction. This approach leverages the nucleophilic character of the 4-amino group to react with a suitable dielectrophilic partner, leading to the formation of a fused pyrimidine ring. A particularly effective and widely used method is the reaction with formic acid or its derivatives, which serves as a one-carbon electrophile, to yield pyrrolo[2,3-d]pyrimidin-4(3H)-ones.[1]

The hydrochloride salt of the starting material can often be used directly, as the reaction conditions typically involve heating in an acidic medium, which would generate the free amine in situ. The one-pot nature of this transformation, proceeding from the aminopyrrole to the fused bicyclic system without the need for isolation of intermediates, significantly enhances the efficiency of the synthetic process.

Reaction Mechanism and Rationale

The reaction proceeds through an initial formylation of the 4-amino group of the pyrrole. Under the acidic conditions provided by formic acid, the ester group of the starting material may also be susceptible to hydrolysis, although the primary reaction pathway leads to the desired cyclization. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the pyrrole nitrogen onto the formyl carbonyl, followed by dehydration to afford the aromatic pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Reaction_Mechanism cluster_0 Step 1: Formylation cluster_1 Step 2: Intramolecular Cyclization and Dehydration Aminopyrrole Methyl 4-amino-1H-pyrrole-2-carboxylate Formylated_Intermediate N-Formyl Intermediate Aminopyrrole->Formylated_Intermediate Formylation Formic_Acid Formic Acid Cyclized_Intermediate Cyclized Intermediate Formylated_Intermediate->Cyclized_Intermediate Cyclization Product Pyrrolo[2,3-d]pyrimidin-4(3H)-one Cyclized_Intermediate->Product Dehydration

Caption: Proposed reaction mechanism for the formation of pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocol: One-Pot Synthesis of 5-Carbomethoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

This protocol details a representative one-pot synthesis of a pyrrolo[2,3-d]pyrimidin-4(3H)-one derivative from methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.

Materials:

  • Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

  • Formic acid (≥95%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq).

  • Reagent Addition: To the flask, add an excess of formic acid (e.g., 10-20 volumes relative to the starting material).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into ice-cold water.

    • The product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 5-carbomethoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Scope of the Reaction and Representative Data

The described one-pot cyclocondensation is a robust method for the synthesis of the pyrrolo[2,3-d]pyrimidin-4(3H)-one core. While this specific protocol focuses on the use of formic acid, this methodology can be extended to other reagents to introduce further diversity. For instance, the use of formamide can also yield the corresponding 4-aminopyrrolo[2,3-d]pyrimidines.[1]

Starting MaterialReagentProductTypical YieldReference
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochlorideFormic acid5-Carbomethoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one85-95%[1]
2-Amino-3-cyanopyrrole derivativesFormic acidPyrrolo[2,3-d]pyrimidin-4(3H)-onesGood to high[1]
2-Amino-3-cyanopyrrole derivativesFormamide/DMF4-Aminopyrrolo[2,3-d]pyrimidinesGood[1]

Experimental Workflow Visualization

Experimental_Workflow Start Start: Methyl 4-amino-1H-pyrrole-2-carboxylate HCl Reagent_Addition Add Formic Acid Start->Reagent_Addition Reaction Reflux (100-110°C, 4-8h) Reagent_Addition->Reaction Workup Cool and Precipitate in Ice Water Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization Filtration->Purification Product Final Product: 5-Carbomethoxy-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one Purification->Product

Caption: One-pot synthesis workflow for pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Impure starting material or reagent.Use high-purity starting materials and reagents.
Low Yield Product loss during workup.Ensure complete precipitation by using a sufficient volume of ice-cold water. Minimize transfer losses.
Side reactions.While the reaction is generally clean, consider lowering the temperature slightly if significant byproducts are observed, though this may increase reaction time.
Difficulty in Purification Product is contaminated with starting material.Ensure the reaction goes to completion. Optimize the recrystallization solvent system for better separation.
Presence of colored impurities.Consider a charcoal treatment during recrystallization to remove colored impurities.

Conclusion

The one-pot synthesis of substituted pyrroles, particularly the construction of the pyrrolo[2,3-d]pyrimidin-4(3H)-one scaffold from methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, represents an efficient and valuable tool for medicinal chemists and drug development professionals. This application note provides a foundational protocol and the underlying scientific principles to enable researchers to readily access this important class of heterocyclic compounds. The simplicity and high yields associated with this method make it amenable to library synthesis and the rapid exploration of structure-activity relationships in drug discovery programs.

References

  • Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. ResearchGate. Available at: [Link]

Sources

Application and Protocols for the Synthesis of MmpL3 Inhibitors Using Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Mycobacterial Cell Wall Fortress

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, largely due to the bacterium's unique and resilient cell wall.[1] This complex lipid-rich structure acts as a physical barrier, rendering the bacterium intrinsically resistant to many antibiotics and host immune responses. A critical component of this wall is mycolic acid, and its transport to the periplasm is an essential process for bacterial viability. This transport is mediated by the Mycobacterial membrane protein Large 3 (MmpL3), a resistance-nodulation-division (RND) superfamily transporter.[2][3]

MmpL3 is responsible for flipping trehalose monomycolate (TMM), the precursor to mycolic acids, across the inner membrane.[1][3] Its essentiality for Mtb survival and its conservation across mycobacterial species make it a high-value target for novel anti-TB drug development.[4] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death, and represents a promising strategy to combat drug-resistant TB strains.[1][5]

Several classes of MmpL3 inhibitors have been identified, many featuring heterocyclic scaffolds. Among these, pyrrole-based derivatives have shown significant promise, with compounds like the 1,5-diarylpyrrole BM212 and various pyrrole-2-carboxamides demonstrating potent activity.[2][6][7] These inhibitors are thought to act by either directly binding to the MmpL3 transporter, often within its proton translocation channel, or by dissipating the proton motive force (PMF) that powers the transporter's activity.[2][8]

This application note provides detailed protocols for the utilization of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride as a versatile starting material for the synthesis of two distinct classes of potential MmpL3 inhibitors: pyrrole-2-carboxamides and N-pyrrol-4-yl ureas . These protocols are designed for researchers in medicinal chemistry and drug development, providing not just procedural steps but also the scientific rationale behind them.

Core Synthetic Strategy: Leveraging the Pyrrole Scaffold

The starting material, methyl 4-amino-1H-pyrrole-2-carboxylate, offers two key functional handles for chemical elaboration: the ester at the C2 position and the amine at the C4 position. By selectively modifying these groups, we can build molecules that incorporate the structural motifs known to be critical for MmpL3 inhibition.

The overall synthetic logic is depicted in the workflow below.

G A Methyl 4-amino-1H-pyrrole- 2-carboxylate HCl (Starting Material) B Saponification A->B  Base (e.g., LiOH) F Reaction with Isocyanate A->F  Aryl Isocyanate  Base (e.g., DIPEA) C 4-Amino-1H-pyrrole- 2-carboxylic Acid B->C D Amide Coupling C->D  Bulky Amine (e.g., Adamantylamine)  Coupling Agent (e.g., HATU) E Pyrrole-2-carboxamide (MmpL3 Inhibitor Class I) D->E G N-pyrrol-4-yl Urea (MmpL3 Inhibitor Class II) F->G

Caption: Synthetic workflow for MmpL3 inhibitors.

PART 1: Synthesis of Pyrrole-2-Carboxamide Derivatives

This protocol focuses on modifying the C2-carboxylate. Structure-activity relationship (SAR) studies have revealed that attaching bulky, hydrophobic substituents to the carboxamide nitrogen significantly enhances anti-TB activity.[6] This is likely because these bulky groups can occupy a hydrophobic pocket (S5) within the MmpL3 binding site.[6] We will therefore synthesize an N-adamantyl pyrrole-2-carboxamide, a motif found in highly potent MmpL3 inhibitors.[6]

Protocol 1A: Saponification of Methyl Ester

Causality: The first step is the hydrolysis of the methyl ester to a carboxylic acid. This is necessary to activate the carbonyl group for the subsequent amide coupling reaction. Standard peptide coupling reagents like HATU or HBTU react with the carboxylic acid to form a highly reactive activated ester in situ, which is then readily attacked by the amine.

Materials:

  • Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

  • Extract the product with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-1H-pyrrole-2-carboxylic acid as a solid, which can be used in the next step without further purification.

Protocol 1B: Amide Coupling with Adamantan-2-amine

Causality: This step constructs the key amide bond. We use HATU as the coupling agent, which is known for its high efficiency and low rate of racemization (though not a concern here). Hünig's base (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine (if used) and to facilitate the coupling reaction.

Materials:

  • 4-amino-1H-pyrrole-2-carboxylic acid (from Protocol 1A)

  • Adamantan-2-amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 4-amino-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add adamantan-2-amine (1.1 eq), followed by DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 12-18 hours at room temperature. Monitor completion by TLC.

  • Pour the reaction mixture into water and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound, 4-amino-N-(adamantan-2-yl)-1H-pyrrole-2-carboxamide .

Compound Structure Role Rationale for Use
Methyl 4-amino-1H-pyrrole-2-carboxylate HClPyrrole CoreStarting MaterialProvides the core heterocyclic scaffold with functional groups for elaboration.
4-amino-N-(adamantan-2-yl)-1H-pyrrole-2-carboxamideFinal ProductPotential MmpL3 InhibitorThe adamantyl group provides the necessary bulk and hydrophobicity to bind effectively to the MmpL3 target.[6]

PART 2: Synthesis of N-pyrrol-4-yl Urea Derivatives

This protocol targets the C4-amino group to synthesize urea derivatives. Urea-based compounds, such as AU1235, are a known class of MmpL3 inhibitors.[9] The synthesis involves a direct reaction between the 4-amino group of the pyrrole and an appropriate isocyanate. The trifluorophenyl moiety is chosen based on the structure of known urea-based MmpL3 inhibitors.

Protocol 2: Urea Formation

Causality: The nucleophilic 4-amino group attacks the electrophilic carbon of the isocyanate to form the stable urea linkage. This is a direct and often high-yielding reaction that does not typically require a coupling agent. A mild base is used to deprotonate the hydrochloride salt of the starting material and to scavenge the proton released during the reaction.

Materials:

  • Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

  • 2,3,4-Trifluorophenyl isocyanate (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Suspend methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to form the free amine.

  • Add 2,3,4-trifluorophenyl isocyanate (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the target compound, methyl 4-(3-(2,3,4-trifluorophenyl)ureido)-1H-pyrrole-2-carboxylate .

G cluster_0 Protocol 1: Carboxamide Synthesis cluster_1 Protocol 2: Urea Synthesis A Start: Methyl 4-amino-1H-pyrrole- 2-carboxylate HCl B Step 1: Saponification (LiOH, THF/H2O) A->B C Intermediate: 4-Amino-1H-pyrrole- 2-carboxylic Acid B->C D Step 2: Amide Coupling (Adamantylamine, HATU, DIPEA) C->D E Product: 4-Amino-N-(adamantan-2-yl) -1H-pyrrole-2-carboxamide D->E F Start: Methyl 4-amino-1H-pyrrole- 2-carboxylate HCl G Step 1: Urea Formation (Trifluorophenyl isocyanate, DIPEA) F->G H Product: Methyl 4-(3-(2,3,4-trifluorophenyl) ureido)-1H-pyrrole-2-carboxylate G->H

Caption: Experimental workflows for Protocols 1 and 2.

Validation and Characterization

For both synthetic pathways, the identity and purity of the final products and key intermediates should be confirmed using standard analytical techniques.

Analytical Method Purpose Expected Observations
¹H and ¹³C NMR Structural ElucidationConfirmation of proton and carbon environments. Appearance of signals for the adamantyl or trifluorophenyl groups and disappearance of the methyl ester signal (in Protocol 1).
Mass Spectrometry (HRMS) Molecular Weight ConfirmationProvides the exact mass of the synthesized compound, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the purity of the final compound, which should ideally be >95% for biological testing.

Conclusion and Future Directions

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride serves as an excellent and versatile starting scaffold for the synthesis of potential MmpL3 inhibitors. The protocols outlined provide robust methods for generating both pyrrole-2-carboxamide and N-pyrrol-4-yl urea derivatives, two classes of compounds with established anti-mycobacterial activity. The synthesized compounds can be evaluated in whole-cell screening assays against M. tuberculosis H37Rv to determine their minimum inhibitory concentration (MIC). Further optimization can be achieved by varying the amine used in the amide coupling step or the isocyanate in the urea formation step, allowing for a systematic exploration of the structure-activity relationship to develop more potent and drug-like MmpL3 inhibitors.

References

  • Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • What are MmpL3 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • MmpL3 is essential for mycobacterial physiology and is an attractive target for anti-TB drugs. ResearchGate. Available at: [Link]

  • Structure–Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Molecular Mechanisms of MmpL3 Function and Inhibition. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. PubMed Central. Available at: [Link]

  • Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections. PubMed Central. Available at: [Link]

Sources

Application Note & Protocol: A Reliable Synthetic Route to Methyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically-grounded guide for the laboratory synthesis of Methyl 4-Amino-1H-pyrrole-2-carboxylate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices. The synthesis proceeds through a robust and scalable three-step sequence starting from commercially available Methyl 1H-pyrrole-2-carboxylate: (1) regioselective nitration to form the key intermediate, Methyl 4-Nitro-1H-pyrrole-2-carboxylate; (2) catalytic hydrogenation for the clean reduction of the nitro group to the corresponding amine; and (3) conversion to the stable hydrochloride salt. This guide ensures scientific integrity through detailed protocols, data presentation, and references to authoritative literature.

Introduction and Synthetic Strategy

The pyrrole nucleus is a privileged scaffold in a vast array of biologically active compounds and functional materials.[2][3] Specifically, 4-aminopyrrole-2-carboxylate derivatives serve as critical intermediates for the synthesis of complex molecules, including potent inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for treating tuberculosis and other pharmacologically relevant agents.[4][5] The title compound, Methyl 4-Amino-1H-pyrrole-2-carboxylate hydrochloride, offers a stable, easy-to-handle precursor with versatile functional groups poised for further chemical elaboration.

The synthetic strategy outlined herein was designed for reliability, scalability, and the use of common laboratory reagents. It avoids hazardous reagents where possible and provides a clear pathway to obtaining the target compound in high purity. The overall transformation is depicted below.

G A Methyl 1H-pyrrole-2-carboxylate B Methyl 4-Nitro-1H-pyrrole-2-carboxylate A->B Step 1: Nitration (HNO3 / Ac2O) C Methyl 4-Amino-1H-pyrrole-2-carboxylate B->C Step 2: Reduction (H2, Pd/C) D Methyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride (Target) C->D Step 3: Salt Formation (HCl / Ether)

Figure 1: Overall synthetic workflow from the starting material to the final hydrochloride salt.

Part I: Synthesis of Methyl 4-Nitro-1H-pyrrole-2-carboxylate

Principle and Rationale

The initial step involves the electrophilic nitration of the pyrrole ring. The ester group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, it primarily directs incoming electrophiles to the C4 position, allowing for regioselective nitration. Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), is crucial. This avoids the harsh, strongly acidic conditions of mixed acid (HNO₃/H₂SO₄) which can lead to polymerization and degradation of the sensitive pyrrole ring. The reaction is performed at low temperatures to control the exothermic reaction and minimize byproduct formation.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.GradeNotes
Methyl 1H-pyrrole-2-carboxylate1193-62-0125.13 g/mol ≥98%Starting Material
Acetic Anhydride ((Ac)₂O)108-24-7102.09 g/mol Reagent Grade, ≥98%Use fresh, anhydrous grade.
Fuming Nitric Acid (HNO₃)7697-37-263.01 g/mol ≥90%Corrosive, Oxidizer. Handle in fume hood.
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeSolvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Lab GradeFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Lab GradeDrying agent.
Detailed Experimental Protocol
  • Preparation of Acetyl Nitrate: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetic anhydride (50 mL). Cool the flask to -10 °C using an ice/salt bath.

  • Slowly add fuming nitric acid (4.0 mL) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting solution at -10 °C for an additional 15 minutes to ensure complete formation of the acetyl nitrate reagent.

  • Nitration Reaction: In a separate flask, dissolve Methyl 1H-pyrrole-2-carboxylate (5.0 g, 39.9 mmol) in dichloromethane (100 mL). Cool this solution to -10 °C.

  • Slowly add the pre-prepared acetyl nitrate solution to the pyrrole solution dropwise over 30 minutes. Maintain the temperature below -5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at -10 °C for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup and Purification: Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, caution: CO₂ evolution ), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford Methyl 4-Nitro-1H-pyrrole-2-carboxylate as a pale yellow solid.

Part II: Reduction to Methyl 4-Amino-1H-pyrrole-2-carboxylate

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[6] Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this step due to its high efficiency, clean conversion, and simple workup. The reaction proceeds under a positive pressure of hydrogen gas, where the nitro group is catalytically reduced on the surface of the palladium catalyst. Methanol is an excellent solvent for this transformation as it solubilizes the starting material and does not interfere with the catalysis.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.GradeNotes
Methyl 4-Nitro-1H-pyrrole-2-carboxylate59330-89-9170.12 g/mol Synthesized aboveStarting Material
Palladium on Carbon (Pd/C)7440-05-3-10 wt. %Flammable solid. Handle carefully.
Methanol (MeOH)67-56-132.04 g/mol ACS Grade, AnhydrousSolvent
Hydrogen Gas (H₂)1333-74-02.02 g/mol High PurityFlammable gas. Use appropriate apparatus.
Celite® (Diatomaceous earth)61790-53-2-Lab GradeFiltration aid.
Detailed Experimental Protocol
  • Reaction Setup: To a hydrogenation flask or a Parr shaker vessel, add Methyl 4-Nitro-1H-pyrrole-2-carboxylate (3.0 g, 17.6 mmol) and methanol (60 mL).

  • Carefully add 10% Palladium on Carbon (0.3 g, 10 wt. %). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) if dry.

  • Seal the vessel and purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup and Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude solid is Methyl 4-Amino-1H-pyrrole-2-carboxylate, which is often used directly in the next step without further purification.

Part III: Formation of Hydrochloride Salt

Principle and Rationale

Primary amines are often basic and can be susceptible to air oxidation. Converting the synthesized amine to its hydrochloride salt provides a stable, crystalline, and non-hygroscopic solid that is easier to handle, weigh, and store. This is achieved by a simple acid-base reaction where the lone pair of the amino group is protonated by hydrochloric acid. Using a solution of HCl in a non-polar solvent like diethyl ether allows for the clean precipitation of the salt.

Figure 2: Protonation of the amine by HCl to form the salt.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.GradeNotes
Methyl 4-Amino-1H-pyrrole-2-carboxylate3133-28-6140.15 g/mol Synthesized aboveStarting Material
Diethyl Ether (Et₂O)60-29-774.12 g/mol AnhydrousSolvent for precipitation.
Hydrochloric Acid Solution7647-01-036.46 g/mol 2.0 M in Diethyl EtherCommercially available or prepared.
Detailed Experimental Protocol
  • Dissolution: Dissolve the crude Methyl 4-Amino-1H-pyrrole-2-carboxylate (assume ~2.47 g from the previous step, 17.6 mmol) in a minimal amount of anhydrous methanol (~10 mL) and add anhydrous diethyl ether (100 mL).

  • Precipitation: Cool the solution in an ice bath. While stirring, slowly add 2.0 M HCl in diethyl ether (~10 mL, 20 mmol, ~1.1 equivalents) dropwise.

  • A precipitate should form immediately upon addition.

  • Isolation and Drying: Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or soluble impurities.

  • Dry the product under high vacuum to yield Methyl 4-Amino-1H-pyrrole-2-carboxylate hydrochloride as a stable, off-white to light brown solid.

Data Summary and Expected Yields

StepStarting MaterialStarting Mass (g)ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
1Methyl 1H-pyrrole-2-carboxylate5.00Methyl 4-Nitro-1H-pyrrole-2-carboxylate6.795.50~81%
2Methyl 4-Nitro-1H-pyrrole-2-carboxylate3.00Methyl 4-Amino-1H-pyrrole-2-carboxylate2.47~2.40 (crude)~97%
3Methyl 4-Amino-1H-pyrrole-2-carboxylate~2.40Target Hydrochloride Salt3.032.75~91%

Note: Yields are representative and may vary based on experimental conditions and scale.

References

  • RSC Publishing. (2014). One-pot synthesis of alkyl pyrrole-2-carboxylates starting from b-nitroacrylates and primary amines. Royal Society of Chemistry.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • Chem-Impex.
  • Gribkov, D. V., et al. (2002).
  • Li, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(8), 4849-4863.
  • Donnelly, D. J., et al. (1995). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Journal of the Chemical Society, Perkin Transactions 1, (20), 2545-2551.
  • Chad's Prep. (2018). 22.4a Synthesis of Amines Reduction. YouTube.
  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30....

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride?

A common and effective route involves a multi-step synthesis starting from 1-methylpyrrole. The key steps typically include:

  • Acylation: Introduction of a carboxyl group at the 2-position.

  • Nitration: Introduction of a nitro group at the 4-position of the pyrrole ring.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Reduction: Reduction of the nitro group to an amino group.

  • Salt Formation: Conversion of the amino-pyrrole ester to its hydrochloride salt for improved stability and handling.

A reported synthesis following these steps achieves a total yield of approximately 20%.[1]

Q2: Why is the hydrochloride salt form of the final product preferred?

The hydrochloride salt of methyl 4-amino-1H-pyrrole-2-carboxylate is generally preferred due to its increased stability. Pyrrole and its derivatives can be unstable and susceptible to degradation under certain conditions, such as exposure to light, heat, or oxygen.[2] Converting the final compound to its hydrochloride salt enhances its shelf-life and makes it easier to handle and store, which is particularly important in pharmaceutical applications.

Q3: What are some of the general challenges associated with pyrrole synthesis?

Synthesizing pyrrole derivatives can present several challenges:

  • Starting Material Availability and Quality: The availability and purity of starting materials can significantly impact the reaction outcome.[2] Impurities can lead to side reactions and lower yields.[2]

  • Reaction Conditions: Pyrrole synthesis often requires precise control of temperature, pressure, and catalysts.[2][3] Many reactions necessitate harsh conditions, which can be energy-intensive and pose safety risks.[2][4]

  • Yield and Selectivity: Achieving high yields and good selectivity can be difficult due to competing reaction pathways that form by-products.[2]

  • Product Stability: The stability of the final pyrrole product is a concern, as they can be sensitive to environmental factors.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.

Problem 1: Low Yield in the Nitration Step

Question: I am experiencing a significantly lower than expected yield during the nitration of the pyrrole-2-carboxylic acid intermediate. What are the potential causes and how can I improve it?

Answer:

Low yields in the nitration of pyrrole derivatives are a common issue. The pyrrole ring is highly activated towards electrophilic substitution, which can lead to over-nitration or degradation under harsh conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Harsh Nitrating Conditions Strong nitrating agents (e.g., concentrated nitric acid/sulfuric acid) can lead to oxidation and decomposition of the sensitive pyrrole ring.Use a milder nitrating agent. A common choice is nitric acid in acetic anhydride. This in situ generates acetyl nitrate, which is a less aggressive electrophile.
Incorrect Temperature Control Nitration reactions are often exothermic. Poor temperature control can lead to runaway reactions and the formation of undesired byproducts.Maintain a low reaction temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath. Add the nitrating agent dropwise to control the reaction rate and temperature.
Substrate Purity Impurities in the starting pyrrole-2-carboxylic acid can interfere with the reaction.Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.

Workflow for Optimized Nitration:

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep Dissolve Pyrrole-2-carboxylic acid in Acetic Anhydride Cool Cool to -10°C Prep->Cool Transfer to reaction vessel Add Slowly add HNO3 in Acetic Anhydride Cool->Add Maintain Temp Stir Stir at 0°C for 1-2h Add->Stir Quench Pour onto Ice-water Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Optimized workflow for the nitration of pyrrole-2-carboxylic acid.

Problem 2: Incomplete Reduction of the Nitro Group

Question: My reduction of methyl 4-nitro-1H-pyrrole-2-carboxylate is not going to completion, and I am getting a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

Incomplete reduction of the nitro group can be frustrating. The choice of reducing agent and reaction conditions are critical for a successful transformation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reducing Agent The stoichiometry of the reducing agent is crucial. An insufficient amount will lead to incomplete reaction.Use a sufficient excess of the reducing agent. For catalytic hydrogenation (e.g., Pd/C), ensure adequate catalyst loading (typically 5-10 mol%) and hydrogen pressure. For metal-acid reductions (e.g., SnCl2·2H2O), use a molar excess of the reagent.[5]
Catalyst Poisoning In catalytic hydrogenation, trace impurities (e.g., sulfur compounds) can poison the palladium catalyst, rendering it inactive.Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, pretreating the starting material with activated carbon may help.
Reaction Time/Temperature The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or gently warming the reaction mixture (if the conditions allow).

Recommended Protocol for Reduction using SnCl₂·2H₂O:

  • Dissolve the methyl 4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. A significant molar excess of the tin reagent is typically required.

  • Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to precipitate the tin salts.

  • Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino-pyrrole.

Problem 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying the final methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. Column chromatography is not effective. What other purification methods can I try?

Answer:

The hydrochloride salt of an amine can be challenging to purify by traditional silica gel chromatography due to its polar and ionic nature, which can lead to streaking and poor separation.

Alternative Purification Strategies:

Method Description Considerations
Recrystallization This is often the most effective method for purifying crystalline solids.The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, methanol, isopropanol, or mixtures with non-polar solvents like diethyl ether or hexanes.
Trituration This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.This is a good method for removing minor, less polar impurities. The crude solid is stirred as a slurry in the chosen solvent, filtered, and washed.
Conversion to Free Base and Back If the impurities are significantly different in polarity from the free amine, you can neutralize the hydrochloride salt to the free base, purify the free base by column chromatography, and then convert it back to the hydrochloride salt.To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol.

Visual Guide for Purification Strategy Selection:

PurificationStrategy Start Crude Methyl 4-amino-1H-pyrrole-2-carboxylate HCl IsCrystalline Is the crude product a solid? Start->IsCrystalline Recrystallize Attempt Recrystallization IsCrystalline->Recrystallize Yes FreeBase Convert to Free Base IsCrystalline->FreeBase No/Oily Triturate Triturate with a suitable solvent Recrystallize->Triturate Partially Pure PureProduct Pure Product Recrystallize->PureProduct Successful Triturate->PureProduct Column Purify Free Base by Column Chromatography FreeBase->Column SaltFormation Re-form Hydrochloride Salt Column->SaltFormation SaltFormation->PureProduct

Caption: Decision tree for selecting a purification strategy.

References

  • BIOSYNCE. (2025, June 13).
  • ChemicalBook. (2025, January 27). 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8.
  • ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30...
  • Echemi. 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid methyl ester.
  • Shabalin, D. A., Schmidt, E. Y., & Alabugin, I. V. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
  • National Center for Biotechnology Information. (n.d.). Recent Advancements in Pyrrole Synthesis. PubMed Central.
  • Wikipedia. (n.d.). Pyrrole.
  • ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review).
  • Bhardwaj, V., Gumber, D., Abbot, V., Sharma, P., & Singh, P. (2015).
  • Sigma-Aldrich.
  • PubChem.
  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
  • National Center for Biotechnology Information. (2021, March 30). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
  • Fluorochem.
  • Sigma-Aldrich.
  • ResearchGate. (n.d.). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters.

Sources

common side products in the synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. This resource is tailored for researchers, medicinal chemists, and process development scientists who may encounter challenges during this multi-step synthesis. Drawing from extensive field experience, this guide provides in-depth, troubleshooting-focused answers to common issues, particularly concerning the formation of side products. Our goal is to explain the causality behind these challenges and offer robust, validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride typically proceeds via the nitration of a pyrrole precursor followed by the reduction of the nitro group. Each stage presents unique challenges and potential for byproduct formation.

Part 1: The Nitration Step - Issues with Regioselectivity and Stability

Question 1: I'm attempting to synthesize the precursor, methyl 4-nitro-1H-pyrrole-2-carboxylate, but my yield is low, and I'm observing multiple spots on my TLC plate, along with significant dark-colored tar. What is happening?

Answer: This is a classic challenge when working with electron-rich heterocycles like pyrrole. The pyrrole ring is highly activated towards electrophilic substitution, making it susceptible to overly aggressive reaction conditions. The issues you're observing stem from two primary sources: lack of regioselectivity and product degradation.

  • Causality of Side Products:

    • Over-Nitration: The strong activating effect of the pyrrole nitrogen can lead to the formation of dinitrated species, such as methyl 2,4-dinitro-1H-pyrrole-2-carboxylate, especially if the reaction temperature is not strictly controlled or the nitrating agent is too concentrated.

    • Incorrect Regioisomers: While the C4 position is electronically favored for the second substituent, some nitration can occur at the C5 position, leading to a mixture of regioisomers that can be difficult to separate.[1]

    • Oxidative Polymerization: Pyrroles are notoriously sensitive to strong acids and oxidizing agents.[2][3] Harsh nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) can cause the pyrrole ring to oxidize and polymerize, resulting in the insoluble, dark-colored tars that are detrimental to your yield and purification efforts.

  • Troubleshooting & Optimization Strategy: The key is to use a milder, more controlled nitrating agent and to maintain a low temperature throughout the reaction. Acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and nitric acid, is a far more suitable reagent for this transformation.[4]

Protocol 1: Controlled Nitration of Methyl 1H-Pyrrole-2-Carboxylate

  • Preparation of Acetyl Nitrate: In a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer under an inert atmosphere (N₂ or Ar), cool acetic anhydride to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. Stir the resulting solution for 15-20 minutes at this temperature. This forms the acetyl nitrate reagent.

  • Nitration Reaction: In a separate flask, dissolve the starting material, methyl 1H-pyrrole-2-carboxylate[5], in acetic anhydride and cool the solution to -15 °C.

  • Slowly add the pre-formed acetyl nitrate solution dropwise to the pyrrole solution, maintaining the internal temperature below -10 °C.

  • Monitoring: Monitor the reaction progress closely by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice and water. The product, methyl 4-nitro-1H-pyrrole-2-carboxylate[6], will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum. If necessary, the crude product can be recrystallized from an appropriate solvent like ethanol to achieve high purity.

Diagram 1: Nitration Reaction Pathways

cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Products Start Methyl 1H-pyrrole- 2-carboxylate Reagent1 Mild Conditions (AcONO₂, < -10°C) Start->Reagent1 Controlled Electrophilic Substitution Reagent2 Harsh Conditions (HNO₃/H₂SO₄, > 0°C) Start->Reagent2 Uncontrolled Reaction Desired Desired Product (Methyl 4-nitro-1H-pyrrole- 2-carboxylate) Reagent1->Desired Reagent2->Desired (low yield) Side1 Side Product (Dinitrated Species) Reagent2->Side1 Side2 Side Product (Polymeric Tar) Reagent2->Side2

Caption: Controlled vs. harsh nitration conditions and their outcomes.

Part 2: The Reduction Step - Avoiding Incomplete Reduction and Dimerization

Question 2: I've successfully made the nitro-pyrrole, but the reduction to the amine is proving difficult. My LC-MS shows multiple peaks close to the desired product mass, and the isolated material is unstable. What are these byproducts?

Answer: The reduction of an aromatic nitro group is a stepwise process that can be halted at intermediate stages or lead to dimeric byproducts if not executed properly. The instability of your product is also a key indicator of residual, partially-reduced impurities.

  • Causality of Side Products: The reduction proceeds through nitroso and hydroxylamine intermediates. While these are typically transient, they can be stable enough under certain conditions to be observed as impurities.

    • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can leave traces of methyl 4-nitroso-1H-pyrrole-2-carboxylate or methyl 4-(hydroxylamino)-1H-pyrrole-2-carboxylate. These species are often colored and less stable than the final amine.

    • Dimeric Byproducts: The reactive intermediates can couple to form azoxy, azo, or hydrazo dimers. These larger molecules will have distinct masses in your LC-MS analysis and can co-crystallize with your product, making purification challenging. The formation of these is highly dependent on the reaction pH and the choice of reducing agent.[7]

  • Troubleshooting & Optimization Strategy: The choice of reducing agent and careful control of reaction conditions are paramount. While catalytic hydrogenation (H₂/Pd-C) is clean, it can sometimes be slow or require specialized equipment. A more common and robust laboratory method is the use of tin(II) chloride (SnCl₂) in an acidic medium.

Table 1: Comparison of Common Reducing Agents for Nitroarenes

Reducing AgentTypical ConditionsCommon Side Products/IssuesSuitability for Aminopyrrole
H₂ / Pd-C 1-4 atm H₂, RT, Methanol/EthanolCan be slow; potential for N-alkylation if N-H is present; requires specialized equipment.Good, but requires careful optimization.
SnCl₂ · 2H₂O HCl, Ethanol, 50-70 °CFormation of organotin byproducts that require careful removal during work-up.Excellent, highly reliable and effective.
Fe / NH₄Cl or AcOH Reflux in Ethanol/WaterLarge excess of iron powder needed; can be messy to work up.Good, but often less clean than SnCl₂.
NaBH₄ / Catalyst NiCl₂ or other catalyst, RTNaBH₄ alone is ineffective for nitro groups; catalyst system can be complex.[7]Possible, but less common and requires specific catalyst development.

Protocol 2: Tin(II) Chloride Reduction of Methyl 4-Nitro-1H-Pyrrole-2-Carboxylate

  • Reaction Setup: In a round-bottom flask, suspend the methyl 4-nitro-1H-pyrrole-2-carboxylate in ethanol.

  • Addition of Reductant: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heating: Heat the reaction mixture to 60-70 °C. The solid should dissolve as the reaction proceeds.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is usually complete in 2-4 hours.

  • Work-up (Crucial Step): Cool the reaction to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10. This step is critical to precipitate the tin salts as tin hydroxides. Caution: This is a highly exothermic process.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate or dichloromethane. Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

Diagram 2: Troubleshooting Flowchart for the Reduction Step

Start Analyze Crude Product (LC-MS, TLC) Impurity1 Mass corresponding to Nitroso/Hydroxylamine? Start->Impurity1 Impurities Detected Clean Product is Clean Start->Clean No Major Impurities Impurity2 Mass corresponding to Dimeric Species (Azo/Azoxy)? Impurity1->Impurity2 No Action1 Incomplete Reduction. Solution: Increase reaction time, temperature, or equivalents of SnCl₂. Impurity1->Action1 Yes Action2 Side-Reaction Occurred. Solution: Check pH. Ensure reaction is strongly acidic. Consider alternative reductant (e.g., H₂/Pd-C). Impurity2->Action2 Yes Proceed Proceed to Salt Formation and Purification. Impurity2->Proceed No Clean->Proceed

Caption: A decision-making workflow for analyzing reduction impurities.

Part 3: Purification and Handling - Ensuring Product Stability

Question 3: My final product, even after forming the hydrochloride salt, is an off-white or pinkish solid that darkens over time when stored. How can I get a pure, stable, white solid?

Answer: The issue you are facing is due to the inherent chemical nature of aminopyrroles. The amino group is a strong electron-donating group, which makes the pyrrole ring extremely susceptible to oxidation. The discoloration is a visual indicator of the formation of trace amounts of oxidized, often polymeric, impurities.

  • Causality of Degradation:

    • Aerial Oxidation: Exposure to oxygen in the air is the primary culprit. The electron-rich ring can be easily oxidized, leading to the formation of highly colored radical species that can polymerize.

    • Light Sensitivity: Like many aromatic amines, your product may be sensitive to light, which can catalyze the oxidation process.[2]

    • Residual Impurities: Traces of metallic impurities (e.g., tin from the reduction step) or acidic/basic residues can also catalyze degradation.

  • Troubleshooting & Optimization Strategy: The solution involves meticulous purification of the free amine before salt formation, followed by a carefully controlled precipitation of the hydrochloride salt. Proper handling and storage are also essential.

Protocol 3: Purification and Hydrochloride Salt Formation

  • Purify the Free Amine: Before forming the salt, ensure the crude free amine from Protocol 2 is as pure as possible. If it is an oil, a quick pass through a short plug of silica gel using degassed solvents (e.g., ethyl acetate with 1% triethylamine to prevent streaking) under an inert atmosphere can remove baseline impurities.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

  • Precipitation: The methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride salt should precipitate as a white solid.

  • Isolation and Washing: Collect the solid by vacuum filtration. It is critical to wash the solid with fresh, cold, anhydrous solvent (e.g., diethyl ether) to remove any excess HCl and soluble impurities.

  • Drying and Storage: Dry the solid thoroughly under high vacuum. For long-term stability, store the final product in an amber vial, under an inert atmosphere (N₂ or Ar), and in a freezer (-20 °C).

Diagram 3: Product Stability Factors

cluster_factors Degradation Factors Product Pure Amine HCl Salt (White Solid) Degraded Degraded Product (Colored Impurities) Product->Degraded oxidation Air Air (O₂) Air->Degraded Light Light (UV) Light->Degraded Impurity Impurities (Metals, Acid) Impurity->Degraded

Caption: Key environmental factors leading to product degradation.

References
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • BIOSYNCE. (2025).
  • PubChem. (n.d.). Methyl 4-amino-1h-pyrrole-2-carboxylate hydrochloride.
  • CHB-401: Heterocyclic Compounds (Section B) Pyrrole. (n.d.).
  • Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. (2007).
  • Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applic
  • PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate.
  • Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate n
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.

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Technical Support Center: Purification of Methyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. As a polar, salt-based organic compound, its purification via recrystallization presents unique challenges that require a nuanced understanding of solvent properties and crystallization kinetics. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to empower you to overcome common obstacles and achieve high-purity material.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section is designed to provide immediate, actionable solutions to specific problems encountered during the recrystallization process.

Question: My compound "oiled out" of the solution, forming a liquid layer instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solution is too highly saturated with the compound and impurities.[1][2] The high melting point of many hydrochloride salts can be significantly depressed by impurities, making this a common issue.[3]

Causality & Solution:

  • High Solute Concentration: The solution may be supersaturated to a point where the compound crashes out as a liquid. To resolve this, gently reheat the mixture to redissolve the oil, then add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[2][3]

  • Inappropriate Solvent Boiling Point: If the solvent's boiling point is higher than the melting point of your impure compound, it will melt before it can crystallize. While the melting point for a related compound, methyl 4-amino-1-methyl -1H-pyrrole-2-carboxylate hydrochloride, is high (236°C), significant impurities can lower this substantially.[4] Consider using a lower-boiling point solvent system if this is suspected.

  • Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the ordered lattice structure of a crystal to form. After redissolving the oil, allow the flask to cool to room temperature on an insulated surface (e.g., a cork ring or wooden block) before moving it to an ice bath.[3]

Question: The solution has cooled completely, but no crystals have formed. What went wrong?

Answer: The failure of crystals to form from a cooled solution is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystallization.

Causality & Solution:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[3] If the solution is not saturated or supersaturated at the lower temperature, crystals will not form.

    • Solution: Gently heat the solution and boil off a portion of the solvent (10-20%) under a fume hood. Then, allow the solution to cool again.[2]

  • Lack of Nucleation Sites: A supersaturated solution can be stable without the presence of a surface or "seed" to begin crystal growth.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.[2][3]

      • Seeding: If available, add a single, tiny crystal of the pure compound ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[1][2]

      • Extreme Cooling: As a last resort, placing the solution in a colder bath (e.g., salt-ice) may induce crystallization, though this can sometimes lead to the formation of smaller, less pure crystals.[1][3]

Question: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Persistent color often indicates the presence of high molecular weight, conjugated organic impurities that are co-crystallizing with your product. These can often be removed by treating the solution with activated charcoal.

Causality & Solution: Colored impurities are typically large, non-polar molecules with extensive chromophores. Activated charcoal has a high surface area with pores that readily adsorb these types of molecules.[5]

Procedure:

  • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the mixture and gently heat it for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as usual.

Frequently Asked Questions (FAQs)

Question: What is the best solvent system for recrystallizing methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride?

Answer: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[6][7] As a hydrochloride salt, your compound is highly polar. Therefore, polar protic solvents are the best starting point.

  • Single Solvents:

    • Alcohols (Methanol, Ethanol, 2-Propanol): These are excellent starting points. Many amine hydrochloride salts are soluble in hot alcohols.[5] However, solubility can remain high even in the cold, potentially leading to low recovery.[5] Ethanol is a common choice for recrystallizing pyrrole derivatives.[8]

    • Water: While water is a highly polar solvent suitable for many salts, it can be difficult to remove completely from the final product and may not be ideal if the compound is susceptible to hydrolysis. However, for highly polar compounds, it can sometimes yield exceptionally pure crystals.[9][10]

  • Mixed-Solvent Systems: A mixed-solvent system is often superior for hydrochloride salts.[5][7] This involves dissolving the compound in a "good" solvent (in which it is soluble) and then adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy.

    • Recommended Pairs:

      • Methanol/Ethyl Acetate: Dissolve in hot methanol, then add ethyl acetate.

      • Ethanol/2-Propanol: Dissolve in a minimum of hot ethanol, then add 2-propanol, in which hydrochloride salts are often less soluble.[5]

      • Ethanol/Diethyl Ether: A classic combination for precipitating salts. Use with caution due to the high flammability and volatility of ether.

Solvent Selection Summary

Solvent Boiling Point (°C) Polarity Role/Comments
Methanol 65 High Good primary "soluble" solvent.
Ethanol 78 High Excellent, common choice for pyrroles and salts.[5][8]
2-Propanol (IPA) 82 Medium-High Often used to precipitate salts that are too soluble in ethanol.[5]
Ethyl Acetate 77 Medium Good "insoluble" or "poor" solvent to use with alcohols.

| Water | 100 | Very High | Use as a last resort; can produce very pure crystals.[9] |

Question: How do I properly perform a mixed-solvent recrystallization?

Answer: This technique is powerful when no single solvent has the ideal solubility profile.[7]

  • Dissolve: Place the crude solid in an Erlenmeyer flask and add the "soluble" solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Add Anti-Solvent: While keeping the solution hot, add the "insoluble" or "poor" solvent (e.g., 2-propanol or ethyl acetate) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears, ensuring the solution is saturated but clear at the high temperature.

  • Cool: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolate: Collect the crystals by vacuum filtration and wash with a small amount of the cold "insoluble" solvent.

Visualized Workflows and Protocols

General Recrystallization Workflow

G cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (if needed) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying a Place crude solid in Erlenmeyer flask b Add minimum amount of hot solvent a->b c Heat until fully dissolved b->c d Prepare pre-heated funnel and fluted filter paper c->d e Quickly filter hot solution to remove insoluble impurities d->e f Allow filtrate to cool slowly to room temp e->f g Cool further in an ice bath f->g h Collect crystals via vacuum filtration g->h i Wash with minimal cold solvent h->i j Dry crystals in vacuum oven i->j

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Decision Tree

G start Solution Cooled q1 Are crystals present? start->q1 q2 Is the yield low? q1->q2 Yes q3 Was too much solvent used? q1->q3 No yes Yes no No collect Collect and dry crystals q2->collect No evaporate Boil off some solvent and re-cool q2->evaporate Yes q3->evaporate Likely induce Induce crystallization: Scratch flask or add seed crystal q3->induce Unlikely

Caption: Decision tree for post-cooling troubleshooting.

Detailed Experimental Protocol: Mixed-Solvent Recrystallization

This protocol details the purification using an ethanol/2-propanol system, a robust choice for many amine hydrochlorides.[5]

Materials & Equipment:

  • Crude methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

  • Ethanol (Reagent Grade)

  • 2-Propanol (Reagent Grade)

  • Erlenmeyer flasks (x2)

  • Hotplate/stirrer

  • Büchner funnel and filtration flask

  • Vacuum source

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, place 1.0 g of the crude compound. Add 10 mL of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol dropwise until the solid is completely dissolved. Record the total volume of ethanol used.

  • Saturation: While keeping the solution hot, add 2-propanol dropwise from a Pasteur pipette until the solution turns faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature over 30-45 minutes. You should observe crystal formation during this time.

  • Maximizing Yield: Place the flask in an ice-water bath for an additional 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold 2-propanol.

  • Filtration & Washing: Swirl the cold slurry of crystals and pour it into the funnel under vacuum. Wash the collected crystals with a minimal amount (2-3 mL) of ice-cold 2-propanol to remove any soluble impurities remaining in the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter for several minutes by maintaining the vacuum. Transfer the solid to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. (n.d.). Aladdin Scientific. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • What is the best solvent for recrystallization? (2017, February 16). Quora. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Department of Chemistry. Retrieved from [Link]

  • Chen, Y., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1935. [Link]

  • Jamal Abdul Nasser, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. (2020). Journal of Multidisciplinary Engineering Science and Technology, 7(2). Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, T., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(13), 9334-9351. [Link]

  • Maslivets, A. N., et al. (2015). Recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in reaction with monosubstituted hydrazines. ARKIVOC, 2015(v), 259-265. Retrieved from [Link]

  • Kumar, A., et al. (2015). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. IUCrData, 1(1), x152402. [Link]

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, 98% Purity. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Methyl 4-methylpyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Challenges in the Paal-Knorr Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust reaction for the synthesis of substituted pyrroles. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction outcomes. Our approach is grounded in mechanistic principles to explain not just what to do, but why a particular strategy is effective.

Troubleshooting Guide

Navigating the complexities of a synthesis requires a logical approach to problem-solving. The following workflow and detailed Q&A section are designed to systematically diagnose and resolve common issues encountered during the Paal-Knorr synthesis.

General Troubleshooting Workflow

PaalKnorr_Troubleshooting cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield or Incomplete Reaction check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity check_byproducts Analyze Byproducts (TLC, NMR, GC-MS) start->check_byproducts harsh_conditions Harsh Conditions? (Strong Acid, High Temp) check_conditions->harsh_conditions If degradation poor_reactivity Poor Reactivity? (EWG, Steric Hindrance) check_conditions->poor_reactivity If slow/stalled solution_purify Purify 1,4-Dicarbonyl (Distill/Recrystallize) Use Fresh Amine check_purity->solution_purify furan Furan Formation? check_byproducts->furan polymer Polymerization/Tar? check_byproducts->polymer solution_mild Use Milder Catalyst (Lewis Acid, Organocatalyst) Lower Temperature harsh_conditions->solution_mild Yes solution_forcing Use Forcing Conditions (Microwave, Higher Temp) More Active Catalyst poor_reactivity->solution_forcing Yes solution_ph Increase pH > 3 Use Weak Acid (AcOH) Use Excess Amine furan->solution_ph Yes solution_temp Lower Temperature Use Milder Catalyst polymer->solution_temp Yes

Caption: A logical workflow for troubleshooting common issues in the Paal-Knorr synthesis.

Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes?

Answer: Low yields are the most common complaint and can stem from several interconnected factors. A systematic evaluation is key.

  • Sub-Optimal Reaction Conditions: The traditional Paal-Knorr synthesis often involved harsh conditions like prolonged heating in strong acid, which can degrade sensitive starting materials or the pyrrole product.[1][2]

    • Causality: Pyrroles, while aromatic, can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or decomposition.[3][4]

    • Solution: Systematically screen reaction temperatures and times. Modern approaches using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve yields by minimizing thermal degradation.[5][6]

  • Poorly Reactive Starting Materials: The electronic and steric nature of your substrates is critical.

    • Causality: Primary amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react much more slowly.[1][5] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the amine can impede the necessary bond formations.[3]

    • Solution: For poorly reactive amines, more forcing conditions (higher temperature, a more active catalyst) may be necessary. For sterically hindered substrates, longer reaction times or microwave heating can be effective.[3]

  • Inappropriate Catalyst Choice: The type and amount of acid catalyst are crucial.

    • Causality: While acid catalysis is generally required, excessively strong acids can promote side reactions, particularly the formation of furans.[5]

    • Solution: Switch from strong protic acids (H₂SO₄, HCl) to milder alternatives. Weak acids like acetic acid often provide sufficient rate acceleration without promoting side reactions.[7][8] Modern protocols favor Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts (e.g., montmorillonite clay, silica sulfuric acid) which are often more efficient and selective.[9][10][11]

  • Purity of Starting Materials: This is a frequently overlooked cause of low yields.

    • Causality: The 1,4-dicarbonyl starting material can contain impurities that inhibit the catalyst or lead to undesired side products.[8]

    • Solution: Ensure your 1,4-dicarbonyl compound is pure. If its purity is questionable, purify it by distillation or recrystallization before use.[8]

Q2: I am observing a significant amount of a byproduct. I suspect it's a furan. How can I prevent this?

Answer: You are likely correct. The formation of a furan is the most common competing side reaction in the Paal-Knorr pyrrole synthesis.[4][5]

  • Causality: The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration on its own to form a furan, in direct competition with the amine addition pathway.[7][12] This side reaction becomes dominant under strongly acidic conditions, typically at a pH below 3.[8][13]

  • Solution:

    • Control Acidity: The most critical factor is to maintain a neutral or weakly acidic environment (pH > 3).[4][13] Avoid using amine hydrochloride salts, as these can create a reaction environment that is too acidic.[7][10] Using a weak acid like glacial acetic acid is often the best strategy to accelerate the desired reaction while suppressing furan formation.[7]

    • Use Excess Amine: Employing a slight excess of the amine (1.1 - 1.5 equivalents) can kinetically favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization to the furan.[4][14]

Q3: My reaction mixture turns into a dark, tarry material that is difficult to purify. What is happening?

Answer: The formation of a dark, insoluble tar or polymer is a clear sign of product or starting material degradation.

  • Causality: This is almost always caused by excessively harsh reaction conditions, namely high temperatures and/or highly acidic catalysts.[3][4] The electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization.

  • Solution:

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to run the reaction for a longer time at a lower temperature than to force it quickly at a high temperature.

    • Use a Milder Catalyst: This is the most effective solution. Switch from strong acids to a milder Lewis acid (e.g., Sc(OTf)₃), an organocatalyst (e.g., citric acid, saccharin), or a heterogeneous catalyst that can be easily filtered off.[1][10] In some cases, reactions can be run under neutral, solvent-free conditions using a catalyst like molecular iodine (I₂).[1]

Q4: I am using an unsymmetrical 1,4-dicarbonyl and getting a mixture of regioisomers. How can I improve selectivity?

Answer: Achieving high regioselectivity requires differentiating the reactivity of the two carbonyl groups.

  • Causality: If the two carbonyl groups in the starting material have similar steric and electronic environments, the initial nucleophilic attack by the amine can occur at either site, leading to a mixture of products.[4]

  • Solution:

    • Steric Control: A bulky substituent adjacent to one carbonyl group will sterically hinder the amine's approach, directing the initial attack to the less hindered carbonyl. This is often the most effective and predictable control element.[4]

    • Electronic Control: An electron-withdrawing group will increase the electrophilicity (the partial positive charge) of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[4] You can leverage this effect to direct the reaction.

Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism of the Paal-Knorr pyrrole synthesis?

Answer: The mechanism was a subject of debate for many years but was clarified by the work of V. Amarnath in the 1990s.[7][15] The reaction does not proceed through a simple enamine intermediate. The accepted mechanism involves the following key steps:

  • Nucleophilic attack of the primary amine on one of the carbonyl groups (often acid-activated) to form a hemiaminal intermediate.

  • An intramolecular cyclization occurs as the nitrogen of the hemiaminal attacks the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[1][9]

  • This cyclization forms a 2,5-dihydroxytetrahydropyrrole derivative.

  • A final double dehydration (elimination of two water molecules) yields the aromatic pyrrole ring.[15]

PaalKnorr_Mechanism diketone 1,4-Diketone hemiaminal Hemiaminal diketone->hemiaminal + R'-NH₂ (Nucleophilic Attack) amine R'-NH₂ cyclic_intermediate Cyclic Intermediate (2,5-dihydroxy-tetrahydropyrrole) hemiaminal->cyclic_intermediate Intramolecular Cyclization (RDS) pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2 H₂O (Dehydration) water + 2 H₂O

Caption: The accepted mechanism for the Paal-Knorr pyrrole synthesis.

Q2: Why is acid catalysis typically required, and what are some modern, milder alternatives?

Answer: Acid catalysis accelerates the reaction by protonating one of the carbonyl oxygens. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[1] However, as discussed, strong acids can cause numerous problems.[8] Fortunately, a wide array of milder and more efficient catalysts have been developed.

The table below compares several classes of modern catalysts, offering effective alternatives to traditional strong acids.

Catalyst ClassExamplespKa/NotesAdvantagesReferences
Weak Brønsted Acids Acetic Acid4.7Inexpensive, accelerates reaction, suppresses furan formation.[1][7]
Saccharin2.3Nontoxic, reusable, effective solid acid catalyst.[1]
Citric Acid3.1"Green", biosourced, effective in solvent-free mechanosynthesis.[10][16]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃Lewis AcidsHighly efficient, often require only catalytic amounts (1 mol%), mild conditions.[9][10][17]
Heterogeneous Acids Montmorillonite ClaySolid AcidEasily removed by filtration, reusable, environmentally friendly.[9][11]
Silica Sulfuric AcidSolid AcidHighly efficient, can be used under solvent-free conditions, simple workup.[1][13]
Other Molecular Iodine (I₂)Mild Lewis AcidEnables reaction at room temperature under solvent-free conditions.[1]
Q3: Can the Paal-Knorr synthesis be performed under solvent-free or "green" conditions?

Answer: Yes, absolutely. The development of greener synthetic methodologies is a major area of advancement for this reaction.[2]

  • Solvent-Free Synthesis: Several catalysts are highly effective under solvent-free conditions. For instance, mixing the 1,4-dicarbonyl, amine, and a catalytic amount of molecular iodine (I₂) or silica sulfuric acid at room temperature can give excellent yields.[1][10]

  • Mechanochemical Activation: Using a ball mill to physically grind the reactants with a solid acid catalyst like citric acid is a highly efficient, solvent-free method that can be complete in minutes.[16]

  • Aqueous Conditions: While traditionally avoided, some modern protocols use water as a solvent, often with a surfactant or a water-tolerant catalyst like iron(III) chloride, making the process much more environmentally friendly.[18]

  • Ionic Liquids: Using an ionic liquid like [BMIm]BF₄ as the reaction solvent can sometimes allow the reaction to proceed at room temperature without any added acid catalyst.[9][10]

Experimental Protocols
Protocol 1: Optimized Synthesis Using a Mild Lewis Acid Catalyst (Sc(OTf)₃)

This protocol describes a highly efficient, solvent-free Paal-Knorr synthesis using scandium(III) triflate, which is effective for a wide range of substrates.

  • Materials:

    • 1,4-dicarbonyl compound (1.0 mmol, 1.0 eq)

    • Primary amine (1.1 mmol, 1.1 eq)

    • Scandium(III) triflate (Sc(OTf)₃) (0.01 mmol, 1 mol%)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound, the primary amine, and Sc(OTf)₃.[10]

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60–80 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl is consumed.

    • Upon completion, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic solution with water (2x) to remove the catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted pyrrole.[8]

Protocol 2: Green, Solvent-Free Synthesis via Mechanochemical Activation

This protocol utilizes a biosourced catalyst and a ball mill for a rapid, environmentally friendly synthesis.[16]

  • Materials:

    • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) (2.0 mmol, 1.0 eq)

    • Primary amine (2.2 mmol, 1.1 eq)

    • Citric Acid (0.2 mmol, 10 mol%)

    • Stainless steel grinding jar and balls

  • Procedure:

    • To a stainless steel grinding jar, add the 1,4-dicarbonyl compound, the primary amine, citric acid, and the grinding balls.

    • Secure the jar in a planetary ball mill or mixer mill.

    • Mill the mixture at a moderate frequency (e.g., 20-30 Hz) for 15-30 minutes. The reaction progress can be checked by briefly stopping the milling and taking a small sample for TLC analysis.

    • After the reaction is complete, disassemble the jar and dissolve the solid mixture in an organic solvent (e.g., ethyl acetate).

    • Filter the solution to remove the catalyst (citric acid is largely insoluble in many organic solvents).

    • Wash the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any remaining citric acid, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrrole, which can be further purified if necessary.

References
  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27.
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. (URL: [Link])

  • Optimization of reaction conditions. ResearchGate. (URL: [Link])

  • Paal–Knorr synthesis - Grokipedia. (URL: [Link])

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. (URL: [Link])

  • Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. (URL: [Link])

  • What is the Paal-Knorr synthesis of a thiophene mechanism? - Quora. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate. (URL: [Link])

  • Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. (URL: [Link])

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])

  • An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate. (URL: [Link])

  • Paal Knorr Synthesis | Heterocyclic Compounds| BSc Chemistry| 3| - YouTube. (URL: [Link])

  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. (URL: [Link])

Sources

Technical Support Center: Preventing Oxidation of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. This valuable building block is instrumental in the synthesis of complex molecules, particularly in pharmaceutical development. However, its electron-rich aminopyrrole structure makes it highly susceptible to oxidative degradation. This guide provides in-depth, experience-based answers and protocols to help you mitigate these challenges, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is turning yellow/brown/dark red upon dissolution or during the reaction. What is happening?

This color change is a classic indicator of oxidation. The 4-amino group strongly activates the pyrrole ring, making the entire system electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1] The initial, colorless compound is converted into a mixture of colored, often polymeric, byproducts. This degradation not only consumes your starting material but can also introduce impurities that complicate purification and inhibit subsequent reaction steps. The process is often observed when filtering solutions or removing solvent under reduced pressure, where air exposure is common.[1]

Q2: What is the chemical mechanism behind this oxidation and discoloration?

The oxidation of aminopyrroles, like other arylamines, proceeds via a free radical mechanism. Atmospheric oxygen (O₂) acts as the primary oxidant.

  • Initiation: The process can be initiated by trace metal impurities, light, or heat, which facilitates the formation of a radical cation from the aminopyrrole.

  • Propagation: This radical cation is highly reactive and can couple with other aminopyrrole molecules or react further with oxygen.

  • Formation of Colored Species: This cascade leads to the formation of conjugated oligomers and quinone-imine type structures. These extended π-systems absorb visible light, resulting in the characteristic dark coloration of the solution.

OxidationMechanism Start Methyl 4-amino-1H-pyrrole-2-carboxylate (Colorless) Radical Radical Cation Intermediate (Highly Reactive) Start->Radical O₂, light, trace metals Polymer Conjugated Oligomers & Quinone-Imine Species (Colored Byproducts) Radical->Polymer Radical Coupling & Further Oxidation

Caption: Oxidative degradation cascade of the aminopyrrole.

Q3: What are the most critical preventative measures to take during my reaction setup?

The cornerstone of preventing oxidation is the rigorous exclusion of oxygen. This is achieved by performing all manipulations under an inert atmosphere, such as dry argon or nitrogen.

  • Degas Your Solvents: Solvents contain dissolved oxygen that must be removed. The most common methods are "freeze-pump-thaw" cycles or sparging (bubbling) with an inert gas for at least 15-30 minutes prior to use.[1]

  • Use Schlenk-line or Glovebox Techniques: All glassware should be oven- or flame-dried and assembled while hot under a vacuum, then backfilled with inert gas. Reagents should be added via gas-tight syringes or cannulas under a positive pressure of inert gas.

  • Maintain a Positive Pressure: Ensure a gentle, continuous flow of inert gas into the reaction vessel (e.g., via a bubbler) to prevent air from diffusing back into the system.

Q4: Beyond an inert atmosphere, how do reaction conditions like solvent, temperature, and pH affect oxidation?

These parameters are crucial for fine-tuning the stability of your compound.

ParameterImpact on OxidationRecommended PracticeCausality
pH High Impact Maintain neutral to slightly acidic conditions (pH < 7). Avoid basic conditions.The compound is supplied as a hydrochloride salt for stability. Deprotonation of the ammonium salt to the free amine under basic conditions dramatically increases the electron density on the ring, accelerating oxidation.
Temperature Moderate Impact Run reactions at the lowest effective temperature. Consider cooling the reaction mixture if exothermic.Oxidation is a chemical reaction with an activation energy. Lowering the temperature reduces the kinetic rate of degradation.[1]
Solvent Moderate Impact Use high-purity, freshly distilled or rigorously degassed solvents. The choice of solvent (e.g., THF, Dioxane, Acetonitrile) is reaction-dependent, but its purity is paramount.Solvents can contain peroxide impurities (especially ethers like THF) which are potent oxidants. Changing the solvent may sometimes help if specific impurities are the issue.[1]
Light Exposure Situational Impact Protect the reaction from direct light by wrapping the flask in aluminum foil.Photo-oxidation can initiate the radical cascade. While not as common as air oxidation, it is a simple and effective precaution.[2]
Q5: Can I use chemical additives like antioxidants to stabilize the compound during the reaction?

Yes, this is an advanced troubleshooting technique, but it requires careful consideration. The use of antioxidants is a common strategy for preventing the degradation of oxidation-prone pharmaceuticals.[2]

  • Radical Scavengers: A small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS) can sometimes be added. These compounds are designed to intercept the radical intermediates that propagate the oxidation chain reaction.

  • Reducing Agents: Mild reducing agents or oxygen scavengers can protect the main compound.

  • Chelating Agents: If trace metal-catalyzed oxidation is suspected, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions, preventing them from participating in redox cycling.[2]

Crucial Caveat: Any additive must be tested to ensure it does not interfere with your desired chemical transformation or complicate product purification. Its compatibility must be verified on a small scale first.

Q6: How should I properly store and handle the solid methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride?

Stability starts before the reaction. Proper storage is essential to maintain the quality of the starting material.

  • Atmosphere: Store in a tightly sealed container, ideally inside a desiccator or glovebox under an inert atmosphere.

  • Temperature: Keep in a cool, dark place. Refrigeration is often recommended.

  • Handling: When weighing the compound, do so quickly and in a low-humidity environment if possible. Avoid leaving the container open to the atmosphere for extended periods.

Troubleshooting Guide & Protocols

Workflow: Standard Inert Atmosphere Reaction Setup

This workflow is the single most effective strategy for preventing oxidation.

InertAtmosphereWorkflow A 1. Assemble & Dry Glassware (Oven or Flame Dry) C 3. Purge System with Inert Gas (e.g., Argon, N₂) A->C B 2. Degas Solvent (Sparging or Freeze-Pump-Thaw) D 4. Add Degassed Solvent via Syringe B->D C->D E 5. Add Solid Reagent (Under positive gas flow) D->E F 6. Run Reaction (Maintain positive pressure via bubbler) E->F G 7. Workup & Purification (Minimize air exposure) F->G

Caption: Key steps for a successful reaction under inert gas.

Protocol 1: Degassing Solvents by Sparging
  • Setup: Obtain a bottle of your desired reaction solvent equipped with a septum-sealed cap.

  • Inlet/Outlet: Insert a long needle or cannula connected to your inert gas line, ensuring its tip is submerged below the solvent surface. Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Bubble the inert gas (e.g., Argon, Nitrogen) through the solvent at a moderate rate for 15-30 minutes. The bubbling action physically displaces dissolved oxygen.

  • Storage: After sparging, remove the outlet needle first, then the inlet needle, to leave a positive pressure of inert gas over the solvent. The solvent is now ready for use.

References

  • Vertex AI Search. (2026).
  • ResearchGate. (n.d.). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol.
  • ResearchGate. (2012).
  • Smolecule. (n.d.).
  • PubMed Central. (n.d.).
  • CORE. (n.d.).
  • PubMed. (1995).

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Technical Support Center: Optimization of Reaction Conditions for Derivatizing Methyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and successfully synthesize your target molecules.

Methyl 4-amino-1H-pyrrole-2-carboxylate is a versatile building block in medicinal chemistry, often utilized in the synthesis of DNA minor-groove binders and other biologically active compounds.[1] However, its derivatization is not always straightforward. This guide provides practical solutions to common challenges encountered during the chemical modification of this pyrrole derivative.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride used instead of the free base?

A1: The hydrochloride salt form offers enhanced stability and a longer shelf life compared to the free base.[2] The free amino group on the pyrrole ring can be susceptible to oxidation and degradation, and the salt form protects it. For most reactions, the hydrochloride must be neutralized in situ to liberate the nucleophilic free amine.

Q2: What is the first step I should take before starting my derivatization reaction?

A2: The first and most critical step is the in situ neutralization of the hydrochloride salt. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is crucial and depends on the specific reaction you are performing. For instance, in acylation reactions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.

Q3: Can I derivatize the pyrrole ring nitrogen (N-1) as well as the amino group?

A3: Yes, both the exocyclic amino group and the endocyclic pyrrole nitrogen can be derivatized. However, the amino group is generally more nucleophilic and will react preferentially under most conditions. Derivatization of the pyrrole nitrogen often requires stronger bases (like NaH) to deprotonate the N-H bond and harsher reaction conditions.[3]

Troubleshooting Guide

This section addresses specific problems that may arise during the derivatization of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.

Issue 1: Low or No Product Yield

Q: I am not getting a good yield of my desired product. What are the likely causes and how can I fix it?

A: Low yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:

Possible Cause 1: Incomplete Neutralization of the Hydrochloride Salt The amino group will not be sufficiently nucleophilic if it remains protonated.

  • Solution: Ensure you are using at least one equivalent of base to neutralize the HCl salt. It is often beneficial to use a slight excess (1.1-1.2 equivalents). For sensitive reactions, consider adding the base to the starting material and stirring for 15-30 minutes before adding your electrophile.

Possible Cause 2: Inappropriate Base Selection The base itself might be interfering with the reaction or may not be strong enough.

  • Solution:

    • For acylations or alkylations, use a non-nucleophilic amine base like triethylamine or DIPEA.

    • If you are attempting N-alkylation of the pyrrole ring, a stronger base like sodium hydride (NaH) may be necessary to deprotonate the pyrrole nitrogen.[3]

Possible Cause 3: Poor Solubility of Starting Material If the starting material or reagents are not fully dissolved, the reaction will be slow and incomplete.

  • Solution: Choose a solvent that dissolves all reaction components. Dimethylformamide (DMF) and dichloromethane (DCM) are common choices. Gentle heating may also improve solubility, but be cautious of potential side reactions at elevated temperatures.

Possible Cause 4: Insufficient Reaction Time or Temperature The reaction may be kinetically slow.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the temperature or allowing it to run for a longer period.

Issue 2: Formation of Multiple Products

Q: My reaction is messy, and I see multiple spots on my TLC plate. What are the potential side reactions?

A: The formation of multiple products often indicates a lack of selectivity or the occurrence of side reactions.

Possible Cause 1: Di-substitution on the Amino Group If your electrophile is highly reactive, you might be getting double addition on the primary amine.

  • Solution: Use a 1:1 stoichiometry of your electrophile to the pyrrole starting material. Adding the electrophile slowly (e.g., dropwise via a syringe pump) can also help to control the reaction and minimize over-alkylation or over-acylation.

Possible Cause 2: Reaction at the Pyrrole Ring Nitrogen As mentioned, the pyrrole nitrogen can also react, leading to a mixture of N-1 substituted and amino-substituted products.

  • Solution: To favor reaction at the amino group, use milder bases like TEA or DIPEA and run the reaction at a lower temperature (e.g., 0 °C to room temperature). To favor reaction at the pyrrole nitrogen, you would typically protect the amino group first, then use a strong base like NaH to deprotonate the pyrrole N-H.

Possible Cause 3: Polymerization Pyrroles can be sensitive to acidic conditions and can polymerize.[4]

  • Solution: Ensure that your reaction conditions are not acidic. If your electrophile releases an acidic byproduct (e.g., HCl from an acyl chloride), make sure you have sufficient base to quench it. Running the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidative polymerization.

Issue 3: Difficulty with Product Purification

Q: I am struggling to isolate my pure product from the reaction mixture. What are some effective purification strategies?

A: Purification can be challenging, especially if the product has similar polarity to the starting material or byproducts.

Possible Cause 1: Co-elution with Starting Material If the reaction did not go to completion, your product and starting material may be difficult to separate by column chromatography.

  • Solution: Optimize the reaction to drive it to completion. If separation is still difficult, try a different solvent system for your chromatography. A shallow gradient may be necessary to resolve closely eluting spots.

Possible Cause 2: Product is a Salt If your product contains a basic nitrogen, it may form a salt with any acidic species in the mixture, altering its solubility and chromatographic behavior.

  • Solution: A workup with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can neutralize the mixture and convert your product to the free base, which is often easier to extract and purify.

Possible Cause 3: Water-Soluble Byproducts Byproducts from the reaction (e.g., triethylammonium chloride) can sometimes complicate purification.

  • Solution: An aqueous workup is usually effective at removing these salts. Wash the organic layer with water or brine to remove water-soluble impurities before drying and concentrating.

Experimental Protocols & Data

General Protocol for N-Acylation of the Amino Group

This protocol provides a general method for the acylation of the 4-amino group.

  • Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq).

  • Solvent: Add anhydrous DMF or DCM as the solvent.

  • Base Addition: Add triethylamine (2.2 eq) and stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of N-Acylation Conditions
ParameterCondition ACondition BCondition COutcome
Base TriethylamineDIPEAPyridineTriethylamine and DIPEA give higher yields. Pyridine can sometimes act as a nucleophilic catalyst and lead to side products.
Solvent DCMDMFTHFDMF is often better for solubility but can be harder to remove. DCM is a good starting point for many reactions.
Temperature 0 °C to RTRT50 °CStarting at 0 °C and warming to room temperature often provides a good balance of reaction rate and selectivity. Higher temperatures can lead to more byproducts.
General Protocol for Schiff Base Formation

This protocol outlines the formation of a Schiff base (imine) from the 4-amino group.

  • Setup: In a round-bottom flask, dissolve methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in methanol or ethanol.

  • Catalyst: Add a catalytic amount of acetic acid (e.g., 3-4 drops).[5][6]

  • Reaction: Reflux the mixture for 2-4 hours. The formation of the imine product can often be observed by a color change or the precipitation of the product.[6]

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizing the Workflow

DOT Script for a Troubleshooting Decision Tree

Troubleshooting_Workflow Troubleshooting Derivatization Reactions start Low Product Yield check_neutralization Check Base Stoichiometry (>=1.1 eq?) start->check_neutralization check_base_type Is the Base Appropriate? (e.g., non-nucleophilic) check_neutralization->check_base_type Yes solution_base Action: Increase Base to 1.1-1.2 eq check_neutralization->solution_base No check_solubility Are all Reagents Dissolved? check_base_type->check_solubility Yes solution_base_type Action: Switch to TEA/DIPEA for Acylation/Alkylation check_base_type->solution_base_type No check_conditions Optimize Time/Temp? check_solubility->check_conditions Yes solution_solubility Action: Change Solvent (e.g., DMF) or Gently Heat check_solubility->solution_solubility No solution_optimize Action: Increase Reaction Time or Temperature & Monitor check_conditions->solution_optimize No end_point Yield Improved check_conditions->end_point Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Aladdin Scientific.
  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. IUCrData.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
  • Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. ResearchGate. Available from: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. ADYÜ Bilimsel Araştırmalar Dergisi. Available from: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.

Sources

Technical Support Center: Purification of Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling and purifying methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key building block in a high state of purity for their synthetic applications. We will address common challenges, provide detailed protocols, and explain the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride?

The impurity profile largely depends on the synthetic route employed. However, common impurities fall into several classes:

  • Starting Materials: Unreacted precursors from syntheses like the Paal-Knorr or Hantzsch pyrrole synthesis.[1]

  • Reaction Byproducts: Isomeric variants or products from side-reactions.

  • Degradation Products: Pyrrole rings, particularly those with electron-donating groups like an amino group, are susceptible to oxidation and polymerization, often resulting in discoloration (yellow, brown, or black tars).[2] Excluding oxygen and using an inert atmosphere during synthesis and storage can mitigate this.[2]

  • Residual Solvents & Reagents: Solvents used in the synthesis or workup, and reagents like acids or bases used for salt formation or neutralization.

Q2: My material is dark brown, not off-white. What does this indicate and can it be cleaned?

A dark color almost certainly indicates the presence of oxidized or polymerized pyrrolic impurities.[2] While challenging, these can often be removed. The first and simplest method to try is recrystallization with an activated charcoal (decolorizing carbon) treatment. The charcoal adsorbs the large, planar, colored polymeric impurities, which are then removed by hot filtration.

Q3: What is the first purification method I should attempt for a new batch of this compound?

For crystalline solids, recrystallization is the most direct and scalable initial purification technique. It is effective at removing small amounts of impurities with different solubility profiles than the desired compound. Given that this compound is a hydrochloride salt, polar protic solvents or their mixtures are excellent starting points.

Q4: How does the hydrochloride salt form affect the purification strategy?

The hydrochloride salt form is beneficial for stability, as protonation of the amino group reduces the electron density of the pyrrole ring, making it less prone to oxidation. However, it also dictates the purification approach. The salt is generally soluble in polar solvents (like alcohols) and insoluble in nonpolar organic solvents (like hexanes or ether). This property is key for selecting recrystallization solvents. For techniques like chromatography or liquid-liquid extraction, it is often advantageous to first neutralize the salt to its "free base" form.[3][4]

Purification Strategy Workflow

The choice of purification method depends on the nature and quantity of the impurities. The following diagram outlines a logical workflow for purifying your crude material.

Purification_Workflow start Crude Methyl 4-amino-1H-pyrrole-2-carboxylate HCl check_color Assess Material Color (Visual Inspection) start->check_color charcoal Recrystallization with Activated Charcoal check_color->charcoal Dark / Discolored recrystallize Standard Recrystallization check_color->recrystallize Off-White / Lightly Colored purity_check1 Check Purity (TLC, LC-MS, NMR) charcoal->purity_check1 recrystallize->purity_check1 acid_base Acid-Base Extraction (Convert to free base, extract, re-precipitate as HCl salt) purity_check1->acid_base Purity Not Acceptable (Suspect non-polar impurities) chromatography Column Chromatography (Purify as free base) purity_check1->chromatography Purity Not Acceptable (Complex mixture / Isomers) end_pure Pure Product purity_check1->end_pure Purity Acceptable purity_check2 Check Purity acid_base->purity_check2 chromatography->purity_check2 purity_check2->end_pure Purity Acceptable end_reassess Re-evaluate Strategy (Consider alternative methods) purity_check2->end_reassess Purity Not Acceptable

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solutions & Explanations
Low Recovery After Recrystallization 1. Too much solvent was used. 2. The compound has significant solubility even at low temperatures. 3. Premature crystallization during hot filtration.1. Minimize the amount of hot solvent used to just dissolve the solid. 2. After cooling, place the flask in an ice bath or refrigerator for several hours to maximize precipitation. Consider adding a less polar "anti-solvent" (e.g., ethyl acetate) dropwise to the cooled solution to induce further precipitation. 3. Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing on contact.
Product "Oils Out" Instead of Crystallizing 1. The solvent is too nonpolar for the salt. 2. Significant impurities are present, depressing the melting point. 3. The solution is supersaturated and needs nucleation.1. Add a more polar co-solvent (e.g., a small amount of methanol to an ethanol solution). 2. Attempt purification by another method first (e.g., Acid-Base Extraction) to remove the bulk of impurities, then try recrystallization again. 3. Try scratching the inside of the flask with a glass rod at the solvent line. If available, add a single seed crystal of pure material.
Compound Degrades During Purification 1. The compound is thermally unstable at the boiling point of the solvent. 2. The ester is being hydrolyzed during acid-base extraction.1. Choose a lower-boiling point solvent for recrystallization. Alternatively, dissolve the compound at a lower temperature over a longer period. 2. During the neutralization step of an acid-base extraction, use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH or KOH, which can rapidly hydrolyze the methyl ester.[3][5]
Purity Doesn't Improve After Recrystallization The impurities have a very similar solubility profile to the desired product (e.g., isomers).This is a limitation of recrystallization. A more selective technique like column chromatography is required.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Ether System

This is the recommended first-line method for purifying methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. It is effective for removing less polar impurities and some colored degradation products.

Methodology:

  • Solvent Selection: Place a small amount of crude material in a test tube. Add a potential solvent (see table below) dropwise. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, add the crude solid and the minimum amount of your chosen hot solvent (e.g., methanol or ethanol) needed to fully dissolve it. If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal.

  • Hot Filtration (Crucial if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether or another non-polar "anti-solvent" to remove residual soluble impurities.[5]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemRationale & Use Case
Methanol (MeOH) High dissolving power. Good for very impure samples. May require an anti-solvent for good recovery.
Ethanol (EtOH) Often provides a good balance of solubility for effective crystallization.
Ethanol / Water Adding a small amount of water can increase the solubility of the salt at high temperatures.[5]
Methanol / Diethyl Ether Use ether as the "anti-solvent." Dissolve in a minimum of hot methanol, cool, then add ether slowly until the solution becomes cloudy to induce precipitation.

Verification: Assess purity via NMR to check for the disappearance of impurity signals, or by LC-MS to obtain a quantitative purity value. The melting point should also be sharp and align with literature values.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for separating the basic target compound from non-basic organic impurities. The process involves converting the hydrochloride salt to the neutral "free base," extracting it, and then converting it back to the pure hydrochloride salt.[3]

Methodology:

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) with stirring until the solution is neutral or slightly basic (pH ~7-8, check with pH paper). Avoid strong bases.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The neutral free base will move into the organic layer.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base, which may be an oil or solid.

  • Salt Re-formation: Dissolve the crude free base in a minimal amount of a dry organic solvent like diethyl ether or EtOAc. Add a solution of HCl in ether (or bubble dry HCl gas through the solution) dropwise with stirring. The pure methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride will precipitate out.

  • Isolation & Drying: Collect the white precipitate by vacuum filtration, wash with cold, dry ether, and dry under high vacuum.

Verification: The final product should be a white to off-white solid. Confirm its identity and purity by NMR, LC-MS, and melting point analysis.

References

  • Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Aladdin Scientific. Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. [Link]

  • Mishra, P., et al. (2008). Synthesis and Characterization of Amide Prodrugs of Flurbiprofen. SciELO. [Link]

  • Tantry, S. J., et al. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • Google Patents. (2003). Method for producing amino acid ester hydrochloride.
  • NPTEL. CHB-401: Heterocyclic Compounds (Pyrrole). [Link]

  • Wikipedia. Pyrrole. [Link]

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degradation pathways of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Welcome to the technical support center for methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound, particularly concerning its stability under stressed conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride?

Based on studies of related pyrrole structures, methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is expected to be most stable in neutral aqueous solutions.[1] It is labile (susceptible to degradation) in acidic media and typically demonstrates extreme instability in alkaline (basic) environments.[1] Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential to fully characterize its stability and degradation pathways.[2][3]

Q2: What are the primary concerns when working with this molecule under acidic or basic conditions?

The primary concerns are chemical degradation, which can lead to the loss of your starting material and the formation of impurities. These impurities can complicate your analysis, alter the compound's biological activity, and compromise the integrity of your results. Under acidic conditions, the main degradation pathways are ester hydrolysis followed by decarboxylation.[4][5][6] Under basic conditions, the primary reaction is rapid ester hydrolysis (saponification), which may be followed by further degradation of the pyrrole ring itself.[1][7]

Troubleshooting Degradation Under Acidic Conditions

Q3: I'm observing the loss of my parent compound in an acidic solution (e.g., pH 1-3) and the emergence of a new, major peak in my HPLC analysis. What is likely happening?

This observation is consistent with a two-step degradation pathway: acid-catalyzed ester hydrolysis followed by decarboxylation.

  • Ester Hydrolysis : The methyl ester group is hydrolyzed to a carboxylic acid, forming the intermediate 4-amino-1H-pyrrole-2-carboxylic acid. This reaction is catalyzed by hydronium ions (H₃O⁺) and involves the nucleophilic attack of water on the protonated carbonyl carbon of the ester.[6][8]

  • Decarboxylation : The resulting pyrrole-2-carboxylic acid intermediate is susceptible to decarboxylation (loss of CO₂) under acidic conditions, especially with heating.[5][9] This process is often acid-catalyzed and involves the protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond between the ring and the carboxyl group.[4][10] The final degradation product is 4-amino-1H-pyrrole.

The new, major peak you are observing is likely the decarboxylated product, 4-amino-1H-pyrrole, which is less polar than the parent ester and the carboxylic acid intermediate and would therefore have a different retention time on a reversed-phase HPLC column.

Q4: Why does the rate of degradation in acid seem to increase significantly with temperature?

Both ester hydrolysis and decarboxylation are chemical reactions with activation energy barriers. Increasing the temperature provides the necessary energy to overcome these barriers, thus accelerating the reaction rates according to the Arrhenius equation. Pyrrole-2-carboxylic acid, the key intermediate, is known to decarboxylate upon heating.[11] Therefore, performing experiments at elevated temperatures in an acidic medium will significantly enhance the rate of degradation.

Visualizing the Acidic Degradation Pathway

Acidic_Degradation cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Decarboxylation Start Methyl 4-amino-1H-pyrrole-2-carboxylate Intermediate 4-Amino-1H-pyrrole-2-carboxylic acid Start->Intermediate + H₂O, H⁺ - CH₃OH Final 4-Amino-1H-pyrrole Intermediate->Final H⁺, Δ - CO₂

Caption: Proposed degradation pathway under acidic conditions.

Troubleshooting Degradation Under Basic Conditions

Q5: I added a basic solution (e.g., pH 10-12) to my compound, and it disappeared almost instantly on my LC-MS. What is the expected product?

The primary and most rapid reaction under basic conditions is the saponification of the methyl ester.[7] This is a base-catalyzed hydrolysis where a hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is generally much faster than acid-catalyzed hydrolysis and is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[7]

The expected product is the carboxylate salt of 4-amino-1H-pyrrole-2-carboxylic acid. On your LC-MS, you would expect to see the corresponding [M-H]⁻ ion for the carboxylic acid in negative ion mode.

Q6: My solution turned dark brown and I see multiple small, unresolved peaks after prolonged exposure to a strong base (e.g., 1 M NaOH). Why?

While saponification is the initial reaction, pyrrole rings themselves can be unstable under harsh alkaline conditions.[1] The appearance of a dark color and multiple peaks suggests that the pyrrole ring may be undergoing further degradation, such as ring-opening or polymerization reactions.[12] The electron-rich nature of the pyrrole ring makes it susceptible to complex, and often poorly defined, degradation pathways under extreme pH and temperature conditions. It is crucial to use the mildest basic conditions necessary for your experiment to avoid these secondary degradation processes.

Visualizing the Basic Degradation Pathway

Basic_Degradation cluster_0 Step 1: Saponification (Rapid) cluster_1 Step 2: Potential Further Degradation Start Methyl 4-amino-1H-pyrrole-2-carboxylate Intermediate 4-Amino-1H-pyrrole-2-carboxylate Salt Start->Intermediate + OH⁻ - CH₃OH Final Ring-Opened Products / Polymeric Material Intermediate->Final Strong Base (e.g., 1 M NaOH) Prolonged exposure / Heat

Caption: Proposed degradation pathway under basic conditions.

Summary of Degradation Products

ConditionPrimary Mechanism(s)Expected Major Degradation Product(s)
Acidic (e.g., 0.1 M HCl, heat) Ester Hydrolysis, Decarboxylation4-Amino-1H-pyrrole-2-carboxylic acid, 4-Amino-1H-pyrrole
Basic (e.g., 0.1 M NaOH, RT) Saponification (Ester Hydrolysis)4-Amino-1H-pyrrole-2-carboxylate (salt form)
Strongly Basic (e.g., >1 M NaOH) Saponification, Ring DegradationComplex mixture of ring-opened and/or polymeric products

Experimental Protocols & Analytical Guidance

Workflow for a Forced Degradation Study

Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13]

Workflow A Prepare Stock Solution of Compound in a suitable solvent (e.g., Methanol or Acetonitrile) B Aliquot stock into separate vials for each stress condition A->B C Add Stressor (e.g., HCl, NaOH, H₂O₂) B->C D Incubate at specified temperature (e.g., 60 °C) for defined time points C->D E Withdraw samples at intervals (e.g., 0, 2, 4, 8, 24 hours) D->E F Quench Reaction (Neutralize acid/base) and dilute to working concentration E->F G Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) F->G H Characterize Degradants (e.g., using LC-MS/MS, NMR) G->H

Caption: General workflow for a forced degradation experiment.

Protocol 1: Acidic Forced Degradation
  • Preparation : Prepare a ~1 mg/mL stock solution of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in a 50:50 mixture of acetonitrile and water.

  • Stress Application : In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation : Place the vial in a controlled temperature environment, such as a water bath or oven, at 60 °C. Protect from light.

  • Time Points : Withdraw aliquots (e.g., 100 µL) at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Quenching : Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH) and dilute with mobile phase to a suitable concentration for analysis.

  • Analysis : Analyze the samples using the HPLC method described below.

Protocol 2: Basic Forced Degradation
  • Preparation : Use the same stock solution as in the acidic degradation protocol.

  • Stress Application : In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Note : Degradation may be very rapid.

  • Incubation : Keep the vial at room temperature. Due to the high reactivity, elevated temperatures are often unnecessary.

  • Time Points : Withdraw aliquots at shorter intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : Immediately neutralize the aliquot with an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl) and dilute for analysis.

  • Analysis : Analyze the samples using the HPLC method.

Recommended HPLC Analytical Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at a wavelength determined from the UV spectrum of the parent compound (e.g., 254 nm or λmax).

  • Injection Volume : 10 µL.

References

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. [Link]

  • Gao, L., et al. (2012). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 11(04), 849-865. [Link]

  • Cipiciani, A., et al. (1983). Acid-catalyzed hydrolysis of acylpyrroles and their derivatives. The Journal of Organic Chemistry, 48(8), 1349–1350. [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601–2603. [Link]

  • Dunn, G. E., & McKee, J. W. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1041. [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Request PDF. [Link]

  • Gao, L., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 965(1), 106-113. [Link]

  • Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. ACS Combinatorial Science, 12(1), 41-45. [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601-3. [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed. [Link]

  • Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 95(2), 432–436. [Link]

  • Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-8. [Link]

  • Nekkanti, S., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(26), 15829-15855. [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. ChemInform, 33(48). [Link]

  • Rawat, T. & Kumar, A. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. (n.d.). Acid catalyzed synthesis of pyrrole derivatives. ResearchGate. [Link]

  • Andersen, C., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

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  • PubChemLite. (n.d.). Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate hydrochloride. PubChemLite. [Link]

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  • Li, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. [Link]

  • HMDB. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). HMDB. [Link]

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  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to LC-MS Analysis for Purity Assessment of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a polar heterocyclic amine, rigorous and precise purity assessment is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for this purpose, offering insights into experimental design and data interpretation to ensure the highest standards of scientific integrity.

The Analytical Challenge: Small, Polar, and Charged

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride presents a trifecta of analytical challenges. Its high polarity makes it poorly retained on traditional reversed-phase chromatography columns, while the primary amine functional group can lead to peak tailing and interactions with the stationary phase. The hydrochloride salt form further complicates analysis, potentially causing ion suppression in the mass spectrometer. Overcoming these hurdles requires a nuanced approach to method development.

Comparative Chromatographic Strategies

The choice of chromatographic separation is the most critical factor in achieving a robust purity assessment. Here, we compare the preeminent LC techniques for this class of molecule.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC remains the workhorse of many analytical laboratories. However, for highly polar compounds, standard RPLC methods often fail to provide adequate retention.[1]

  • Mechanism : Separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18).

  • Challenges for Polar Amines :

    • Poor retention, leading to elution near the solvent front.

    • Peak tailing due to secondary interactions with residual silanols on the stationary phase.

  • Strategic Solutions :

    • Ion-Pairing Agents : Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase can form a more hydrophobic complex with the protonated amine, enhancing retention.[2][3] However, these agents are often non-volatile and can suppress the MS signal, requiring careful optimization.

    • "Aqueous Normal Phase" : Using highly aqueous mobile phases on certain RPLC columns can sometimes provide sufficient retention for polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful and often superior alternative for the analysis of polar compounds.[4][5][6]

  • Mechanism : HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[7] A water-rich layer forms on the stationary phase, and analytes partition between this layer and the bulk mobile phase.

  • Advantages for Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride :

    • Excellent Retention : The polar nature of the analyte leads to strong retention and better separation from non-polar impurities.

    • MS-Friendly Mobile Phases : HILIC mobile phases are highly volatile, leading to enhanced sensitivity in the mass spectrometer.

    • Orthogonal Selectivity : HILIC provides a different separation mechanism compared to RPLC, which is invaluable for comprehensive impurity profiling.

Performance at a Glance: RPLC vs. HILIC
ParameterReversed-Phase LC (with Ion-Pairing)HILIC
Retention of Parent Compound Moderate (dependent on ion-pair agent)High
Peak Shape Fair to Good (can be affected by ion-pair)Excellent
MS Sensitivity Moderate (ion-pairing agents can cause suppression)High
Separation of Polar Impurities ModerateExcellent
Method Robustness ModerateGood (requires careful equilibration)

Mass Spectrometry: The Key to Identification and Quantification

The mass spectrometer provides the specificity and sensitivity required for confident impurity identification and purity determination.

  • Ionization : Electrospray Ionization (ESI) in positive ion mode is the ideal choice for this molecule, as the primary amine is readily protonated.[8]

  • High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any unknown impurities. This is crucial for structural elucidation.

  • Tandem Mass Spectrometry (MS/MS) : By isolating a specific ion and fragmenting it, MS/MS provides structural information that can confirm the identity of known impurities or help to characterize unknown ones.[9] It is also the gold standard for quantitative analysis due to its high selectivity.[8]

Experimental Workflows

A robust purity assessment follows a well-defined workflow, from sample preparation to data analysis.

LC-MS Purity Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting A Accurate Weighing of API B Dissolution in Diluent (e.g., 90% Acetonitrile/10% Water) A->B Dilution C HILIC Separation B->C Injection D HRMS or MS/MS Detection C->D Elution E Peak Integration & Identification D->E Data Acquisition F Purity Calculation (% Area Normalization) E->F G Impurity Characterization E->G H Final Report Generation F->H G->H

Caption: General workflow for LC-MS purity assessment.

Recommended HILIC-MS Protocol

This protocol provides a starting point for the analysis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a diluent consisting of 90% acetonitrile and 10% water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 10 µg/mL using the same diluent.

2. LC Conditions:

  • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm). Amide phases often provide excellent peak shape for amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Acquisition Mode: Full scan MS (m/z 50-500) and data-dependent MS/MS on the top 3 most intense ions.

A Decision Framework for Method Selection

Choosing the right analytical approach depends on the specific goals of the analysis.

Method Selection Decision Tree Start Analytical Goal? Goal_QC Routine QC Purity Check Start->Goal_QC Known Impurities Goal_Impurity Impurity Identification & Characterization Start->Goal_Impurity Unknowns Present Method_HILIC_UV HILIC-UV (Cost-effective, robust) Goal_QC->Method_HILIC_UV Method_HILIC_MS HILIC-MS/MS (High specificity) Goal_QC->Method_HILIC_MS Method_HILIC_HRMS HILIC-HRMS (For unknown impurities) Goal_Impurity->Method_HILIC_HRMS

Caption: Decision tree for selecting the appropriate analytical method.

Orthogonal Techniques for Comprehensive Purity Assessment

While LC-MS is a powerful tool, no single technique can provide a complete picture of purity. Regulatory bodies often expect the use of orthogonal methods to ensure all potential impurities are detected.[10]

TechniquePrincipleStrengths for this AnalyteLimitations
HPLC-UV Separation by polarity, detection by UV absorbance.Robust, cost-effective for routine analysis.May not detect impurities without a UV chromophore.
GC-MS Separation by volatility, detection by mass.Excellent for volatile impurities (e.g., residual solvents).Requires derivatization for the non-volatile parent compound.
qNMR Intrinsic quantitative measurement based on nuclear spin.A primary method, provides absolute purity without a reference standard.[11][12]Lower sensitivity compared to LC-MS.[13]

Validation and Trustworthiness

Any analytical method used for purity assessment must be validated to demonstrate its suitability for the intended purpose.[14][15] Key validation parameters according to ICH Q2(R1) guidelines include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

For the purity assessment of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a HILIC-MS approach stands out as the most effective strategy. It directly addresses the challenges posed by the analyte's high polarity, providing superior retention, peak shape, and MS sensitivity compared to traditional RPLC. When coupled with high-resolution mass spectrometry, this method allows for both accurate quantification of the main component and confident identification of potential impurities. For a truly comprehensive purity profile, complementing HILIC-MS with an orthogonal technique like qNMR provides the highest level of analytical certainty, ensuring the quality and safety of the API.

References

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A Definitive Guide to Confirming the Structure of Methyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride Derivatives by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is the bedrock of discovery. Substituted pyrroles, such as methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, are privileged scaffolds in medicinal chemistry, but their synthesis can often yield a mixture of regioisomers. Differentiating between, for example, a 4-amino and a 5-amino substituted product is a non-trivial challenge where simple one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short.

This guide provides an in-depth, logic-driven workflow for leveraging the power of two-dimensional (2D) NMR spectroscopy to definitively confirm the structure of these critical intermediates. We will move beyond simply listing techniques and instead explain the causality behind each experimental choice, providing a self-validating system for structural confirmation.

The Challenge: Ambiguity in Pyrrole Substitution

The pyrrole ring is a five-membered aromatic heterocycle where the electronic environment of each position is highly sensitive to the nature and location of its substituents.[1][2] While ¹H and ¹³C NMR provide initial fingerprints, the chemical shifts and coupling constants alone can be insufficient to distinguish between isomers, especially in complex or proton-deficient systems. For a molecule like methyl 4-amino-1H-pyrrole-2-carboxylate, the key questions are:

  • Where are the amino and methyl carboxylate groups located relative to each other?

  • How can we be certain of the connectivity between the pyrrole core and its substituents?

Answering these questions with confidence requires a multi-faceted approach that maps the entire bonding network and spatial arrangement of the molecule. This is where 2D NMR excels.

The 2D NMR Workflow: A Logical Progression for Structure Elucidation

Our strategy employs a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. The workflow is designed to build upon the information gathered in the previous step, culminating in a complete and validated structure.

G cluster_1d 1. Foundational Analysis cluster_2d 2. Connectivity & Assignment cluster_3d 3. Spatial Confirmation A 1D ¹H & ¹³C NMR B Initial Hypothesis: - Proton count - Carbon count - Functional groups A->B Provides C COSY (¹H-¹H Correlation) B->C Defines H-H Spin Systems D HSQC (¹H-¹³C One-Bond Correlation) C->D Assigns Carbons to Protons E HMBC (¹H-¹³C Long-Range Correlation) D->E Connects Molecular Fragments F NOESY / ROESY (Through-Space Correlation) E->F Confirms Regiochemistry G Unambiguous Structure (Connectivity & Regiochemistry) F->G

Caption: Logical workflow for structure elucidation using 2D NMR.

Step 1: ¹H-¹H COSY - Mapping the Proton Network

The "Why": Correlation Spectroscopy (COSY) is the first step in mapping the molecule's proton framework. It identifies protons that are coupled to each other, typically through two or three bonds.[3] For our target molecule, this is essential to confirm which protons reside on the pyrrole ring and are adjacent to one another.

Expected Result: In methyl 4-amino-1H-pyrrole-2-carboxylate, we expect to see a cross-peak correlating the two aromatic protons on the pyrrole ring (H-3 and H-5), confirming their scalar coupling and adjacency. The absence of further correlations from these protons (to other ring protons) validates the disubstituted nature of the pyrrole core.

Step 2: HSQC - Linking Protons to Their Carbons

The "Why": The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[4][5][6][7] This is the most reliable way to assign the chemical shifts of protonated carbons, resolving any ambiguity from 1D ¹³C spectra.

Expected Result: The HSQC spectrum will show two distinct cross-peaks in the aromatic region, definitively linking the ¹H signal of H-3 to the ¹³C signal of C-3, and the ¹H signal of H-5 to the ¹³C signal of C-5. It will also show a correlation for the methyl ester protons to the methyl carbon.

Step 3: HMBC - The Key to Unambiguous Connectivity

The "Why": Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[8][9][10] This allows us to "walk" across the molecule, connecting the puzzle pieces, including quaternary (non-protonated) carbons which are invisible in HSQC.

Key Correlations for Methyl 4-amino-1H-pyrrole-2-carboxylate:

  • Confirming C2-Substitution: The protons of the methyl ester (-OCH₃) should show a strong correlation to the carbonyl carbon (C=O) of the ester. Crucially, this carbonyl carbon and the methyl protons should also show a correlation to the C-2 of the pyrrole ring. Furthermore, the H-3 proton should show a strong 2-bond correlation to C-2.

  • Confirming C4-Substitution: The H-3 proton should show a correlation to C-4 and C-5. Likewise, the H-5 proton should show correlations to C-4 and the N-H proton should show correlations to C-2 and C-5. These correlations collectively lock the substituents into their respective positions.

G H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 H5 H-5 H5->C4 OCH3 -OCH3 OCH3->C2 CO C=O OCH3->CO NH N-H NH->C2

Caption: Key expected HMBC correlations for structure confirmation.

Step 4: NOESY - Confirming Regiochemistry Through Space

The "Why": While HMBC confirms bonding connectivity, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment confirms spatial proximity (< 5 Å).[11][12][13] This is the final piece of validation, especially useful for confirming the relative positions of substituents around the ring. For medium-sized molecules where the NOE might be zero, a ROESY experiment is a superior alternative.[12]

Expected Result: We would anticipate a NOESY correlation between the N-H proton at position 1 and the adjacent H-5 proton. Additionally, a correlation between the H-5 proton and the protons of the amino group at C-4 would provide definitive proof of the 4-amino substitution pattern.

Data Summary and Comparative Analysis

The following table summarizes the expected NMR data that, when taken together, provide irrefutable evidence for the structure of methyl 4-amino-1H-pyrrole-2-carboxylate.

Assignment ¹H δ (ppm) (Predicted)¹³C δ (ppm) (Predicted)Key COSY (¹H-¹H) Key HMBC (¹H-¹³C) Key NOESY (¹H-¹H)
N-H~12.2-H-5C-2, C-5H-5
H-3~7.4~120H-5C-2, C-4, C-5, C=O-
H-5~6.9~110H-3C-3, C-4N-H, NH₂
NH₂~5.8--C-3, C-4, C-5H-5
-OCH₃~3.7~51-C-2, C=O-
C-2-~125---
C-4-~135---
C=O-~161---

Note: Chemical shifts are approximate and highly dependent on solvent and concentration. Data is based on typical values for similar structures.[14][15]

Comparison with Alternative Methods

  • X-Ray Crystallography: Provides the absolute, solid-state structure. However, it is entirely dependent on the ability to grow high-quality single crystals, which can be a significant bottleneck and is not always feasible.

  • 2D NMR Spectroscopy: Determines the structure in solution, which is often more relevant to the compound's biological context. It does not require crystallization and can provide insights into molecular dynamics. The comprehensive dataset from multiple, correlated experiments provides a high degree of confidence that is often second only to crystallography.

Experimental Protocols

Achieving high-quality, unambiguous data requires careful sample preparation and parameter selection.

Sample Preparation
  • Mass: Accurately weigh 5-15 mg of the methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride sample.

  • Solvent: Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it effectively dissolves polar hydrochloride salts and its exchangeable proton signals (water) do not typically overlap with key signals.

  • Dissolution: Vortex the sample until fully dissolved. A brief sonication may aid dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (~4-5 cm).

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need optimization based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H p1 (pulse width), d1 (relaxation delay = 1-2s), ns (scans = 8-16)Observe proton signals, integration, and multiplicity.
¹³C Proton-decoupled, d1 (2s), ns (1024 or more)Observe carbon signals. Low sensitivity requires more scans.
gCOSY Gradient-selected, ns (2-4), d1 (1.5s)Detect ¹H-¹H J-couplings.
gHSQCAD Adiabatic pulses for uniform excitation, ns (2-8), optimized for ¹JCH ≈ 145 HzCorrelate protons to directly attached carbons.
gHMBCAD Adiabatic pulses, ns (8-16), optimized for long-range JCH ≈ 8 HzDetect 2-4 bond ¹H-¹³C correlations.
NOESY d8 (mixing time = 0.5-1.0s), ns (16-32), phase-sensitiveDetect through-space correlations for stereochemistry.

A Note on Common Challenges:

  • Low Sensitivity: For ¹³C-based experiments like HSQC and HMBC, sensitivity can be a challenge.[16][17] Increasing the number of scans (ns) or using a higher concentration sample can mitigate this.

  • Solvent Suppression: If the residual solvent signal is obscuring key peaks, solvent suppression techniques (e.g., presaturation) may be necessary.[18]

  • Broad Peaks: Exchangeable protons (N-H, NH₂) can appear as broad signals.[19] Gentle heating of the sample may sometimes sharpen these peaks, but care must be taken to avoid degradation.

Conclusion

The structural confirmation of substituted pyrroles is a task that demands more than a cursory glance at a ¹H NMR spectrum. By employing a logical and systematic workflow of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—researchers can build an unassailable case for their proposed structure. Each experiment provides a layer of evidence that validates the others, creating a robust, self-consistent dataset. This comprehensive approach not only prevents the misassignment of regioisomers but also instills the highest degree of confidence in the foundational data that drives successful research and development programs.

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A Comparative Guide to the Synthetic Routes of 4-Amino-1H-pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminopyrrole-2-carboxylate Scaffold

The 4-amino-1H-pyrrole-2-carboxylate core is a privileged scaffold in medicinal chemistry and materials science. It forms the fundamental backbone of several naturally occurring and synthetic compounds with potent biological activities. Most notably, this moiety is a principal component in a class of DNA-binding ligands, including the cytotoxic and antiviral agents netropsin and distamycin, which exhibit antibiotic and oncolytic properties.[1] The ability of this structure to engage in specific hydrogen bonding interactions within the minor groove of DNA has driven significant research into the synthesis of diverse analogues for therapeutic applications and as molecular probes.

Given their importance, the development of efficient, versatile, and scalable synthetic routes to access 4-amino-1H-pyrrole-2-carboxylates is a critical objective for organic and medicinal chemists. This guide provides an in-depth comparison of the primary synthetic strategies, evaluating them based on efficiency, versatility, reaction conditions, and scalability. We will delve into the mechanistic underpinnings of each approach, provide supporting experimental data, and offer detailed protocols for key transformations.

Comparative Analysis of Synthetic Strategies

The synthesis of 4-amino-1H-pyrrole-2-carboxylates can be broadly categorized into two main approaches: the classical, multi-step route involving nitration and subsequent reduction, and more modern, convergent methods that construct the aminopyrrole core in a more direct fashion.

Route 1: The Classical Pathway via Reduction of 4-Nitropyrroles

This is the most established and widely documented method for preparing 4-aminopyrrole-2-carboxylates. The strategy is linear and relies on the electrophilic substitution of a pre-formed pyrrole-2-carboxylate ring.

Logical Workflow:

A Pyrrole-2-carboxylate B 4-Nitropyrrole-2-carboxylate A->B Nitration (e.g., HNO₃/Ac₂O) C 4-Amino-1H-pyrrole-2-carboxylate B->C Reduction (e.g., H₂, Pd/C or SnCl₂)

Figure 1: General workflow for the classical synthesis of 4-amino-1H-pyrrole-2-carboxylates via a nitration-reduction sequence.

Causality and Experimental Choices: The synthesis begins with a suitable pyrrole-2-carboxylate. The critical step is the regioselective introduction of a nitro group at the C4 position. Nitration is typically achieved using a mixture of nitric acid and acetic anhydride or other nitrating agents. The electron-withdrawing nature of the C2-carboxylate group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.

Following successful nitration, the nitro group is reduced to the primary amine. This transformation can be accomplished through various methods, with catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) being one of the cleanest. Alternative reducing agents like tin(II) chloride (SnCl₂) in an acidic medium are also effective, particularly if other reducible functional groups are absent.

  • Expertise & Advantages : This route is reliable and has been extensively optimized. The starting materials are often readily available, and the reactions are generally high-yielding.

  • Trustworthiness & Limitations : The primary drawback lies in the harsh conditions required for nitration. The use of strong acids can be incompatible with sensitive functional groups on the pyrrole ring or ester moiety, thus limiting the molecular diversity that can be introduced early in the synthesis.[1] Furthermore, the multi-step nature of the process reduces overall efficiency.

Route 2: A Modern Approach via Condensation with 4-Oxoproline Derivatives

A more recent and elegant approach involves the synthesis of the 4-aminopyrrole ring from a non-aromatic precursor, specifically an N-protected 4-oxoproline ester. This method, developed by Lubell and co-workers, provides a direct and milder route to the target compounds with the ability to easily introduce diversity at the amino group.[1][2]

Logical Workflow:

A N-Protected 4-Oxoproline Ester B Iminium Ion Intermediate A->B Amine (R-NH₂) TsOH (cat.) C 4-Amino-1H-pyrrole-2-carboxylate B->C Aromatization

Figure 2: Synthetic pathway from N-protected 4-oxoproline esters to 4-aminopyrrole carboxylates.

Causality and Experimental Choices: This strategy utilizes a readily prepared N-protected 4-oxoproline benzyl ester as the starting material. The key transformation is a condensation reaction between the ketone at the 4-position and a primary or secondary amine, catalyzed by a mild acid such as p-toluenesulfonic acid (TsOH).[1] A plausible mechanism involves the formation of an iminium ion, which then undergoes a series of tautomerization and elimination steps to yield the aromatic pyrrole ring.[1]

The choice of the N-protecting group on the proline precursor is crucial. A group that can be easily removed or that facilitates the final aromatization step is preferred. The original work successfully employed the 9-(9-phenylfluorenyl) (PhF) group.[1]

  • Expertise & Advantages : This method proceeds under significantly milder conditions compared to the classical nitration route. It is a convergent approach, allowing for the direct installation of various amino substituents (primary and secondary) in a single step, making it ideal for generating compound libraries.[1][2] Reported yields are consistently good, typically ranging from 61-84%.[1][2]

  • Trustworthiness & Limitations : The main consideration for this route is the synthesis of the N-protected 4-oxoproline starting material, which is derived from 4-hydroxyproline. While this precursor is an inexpensive chiral educt, its preparation adds steps to the overall sequence, albeit at the beginning.

Quantitative Data Summary

The following table provides a side-by-side comparison of the two primary synthetic routes, summarizing key experimental parameters and outcomes.

ParameterRoute 1: Nitration-ReductionRoute 2: 4-Oxoproline Condensation
Starting Material Pyrrole-2-carboxylateN-Protected 4-Oxoproline Ester
Key Reagents HNO₃/Ac₂O; H₂, Pd/C or SnCl₂Primary/Secondary Amine, TsOH (cat.)
Reaction Conditions Harsh (strong acids), then mild reductionMild (catalytic acid, 50 °C)
Typical Yields Variable, often good per stepGood to Excellent (61-84%)[1][2]
Versatility Limited by harsh nitration conditionsHigh; easy diversification of the 4-amino group
Number of Core Steps 2 (Nitration + Reduction)1 (Condensation/Aromatization)
Scalability Well-established for scale-upPotentially scalable

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for researchers.

Protocol 1: Synthesis of Benzyl 4-amino-1H-pyrrole-2-carboxylate via 4-Oxoproline Route[1]

This protocol is adapted from the procedure reported by Marcotte and Lubell.[1]

Step 1: Condensation and Aromatization

  • To a stirred solution of benzyl N-PhF-4-oxo-prolinate (300 mg, 0.653 mmol) in tetrahydrofuran (THF, 30 mL), add the desired primary or secondary amine (4.0 equivalents, e.g., pyrrolidine, 185 mg, 2.61 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH) (12 mg, 0.07 mmol).

  • Heat the reaction mixture to 50 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc, 30 mL).

  • Separate the layers and extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the pure 4-amino-1H-pyrrole-2-carboxylate product.

Protocol 2: Representative Synthesis via Nitration-Reduction Route

This is a generalized protocol based on standard organic chemistry procedures.

Step 1: Nitration of Methyl 1H-pyrrole-2-carboxylate

  • In a flask cooled to 0 °C in an ice bath, cautiously add fuming nitric acid (1.05 eq.) to acetic anhydride (5-10 volumes).

  • While maintaining the temperature below 5 °C, slowly add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in acetic anhydride.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield methyl 4-nitro-1H-pyrrole-2-carboxylate.

Step 2: Reduction of the Nitro Group

  • In a flask, dissolve methyl 4-nitro-1H-pyrrole-2-carboxylate (1.0 eq.) in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-1H-pyrrole-2-carboxylate, which can be further purified by recrystallization or chromatography if necessary.

Conclusion and Future Outlook

The synthesis of 4-amino-1H-pyrrole-2-carboxylates can be effectively achieved through several distinct strategies. The classical nitration-reduction pathway remains a viable and robust method, particularly for large-scale synthesis of simple, unsubstituted analogues. However, its reliance on harsh conditions significantly curtails its utility for producing functionally diverse molecules.

For applications in drug discovery and the generation of compound libraries, the modern approach utilizing the condensation of amines with 4-oxoproline derivatives offers superior advantages in terms of mild reaction conditions, operational simplicity, and, most importantly, versatility.[1] This route allows for the late-stage introduction of various amino substituents, making it a powerful tool for structure-activity relationship (SAR) studies.

As the field of organic synthesis continues to evolve, the development of novel multicomponent reactions (MCRs) and C-H amination technologies may provide even more efficient and atom-economical pathways to this important heterocyclic scaffold in the future.[3][4] Researchers should select a synthetic route based on the specific goals of their project, considering factors such as desired structural diversity, required scale, and the functional group tolerance of the overall synthetic plan.

References

  • Estévez, V., Villacampa, M., & Menéndez, J. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657. [Link]

  • Yee, N. K., & Hu, T. (2021). Recent Advancements in Pyrrole Synthesis. PubMed, 53(9), 1531-1555. [Link]

  • Majumder, S., & Tl, S. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science, 6, 59-79. [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601–2603. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing. [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed. [Link]

  • Marcotte, F. A., & Lubell, W. D. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. ChemInform. [Link]

  • Li, M. J., Xiao, H. J., Xu, P., Wu, L. T., Chen, S. Q., Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. [Link]

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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the quest for novel bioactive compounds is a constant endeavor. The pyrrole nucleus, a fundamental heterocyclic motif, has long been a source of inspiration, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse therapeutic applications.[1] This guide delves into the rich chemistry and biological potential of derivatives synthesized from a key starting material: methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. By providing a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols, we aim to equip researchers with the insights needed to navigate this promising area of drug discovery.

The strategic placement of an amino group and a carboxylate ester on the pyrrole ring makes methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride a highly versatile building block for the synthesis of a multitude of complex heterocyclic systems.[2][3] This guide will explore how this single precursor can be elaborated into diverse molecular architectures with a wide spectrum of biological functions.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a cornerstone of medicinal chemistry. Pyrrole derivatives have emerged as a promising class of compounds, with several demonstrating potent cytotoxic effects against various cancer cell lines.[4][5] Compounds derived from methyl 4-amino-1H-pyrrole-2-carboxylate are no exception, with researchers exploring their potential to inhibit key pathways involved in tumor growth and survival.

A common strategy involves the construction of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purines and can interfere with nucleic acid synthesis and other critical cellular processes.[6][7] The amino group of the starting pyrrole serves as a key nucleophile for the construction of the pyrimidine ring.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative pyrrole derivatives against various cancer cell lines. For comparison, the activity of a standard chemotherapeutic agent is included where available.

Compound IDDerivative ClassTarget Cell LineActivity Metric (IC50)Reference CompoundReference Compound IC50Citation
PD-1 Pyrrolo[2,3-d]pyrimidineMCF-7 (Breast Cancer)5.7 µg/mLDoxorubicin26.1 µg/mL[7]
PD-2 Pyrrolo[2,3-d]pyrimidineHePG2 (Liver Cancer)8.7 µg/mLDoxorubicin21.6 µg/mL[7]
PD-3 Pyrrolo[2,3-d]pyrimidinePACA2 (Pancreatic Cancer)6.4 µg/mLDoxorubicin28.3 µg/mL[7]
SPP10 Spiro-pyrrolopyridazineMCF-7 (Breast Cancer)2.31 µM--[8]
SPP10 H69AR (Lung Cancer)3.16 µM--[8]
SPP10 PC-3 (Prostate Cancer)4.55 µM--[8]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrrole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanism: Inhibition of EGFR Signaling

Several pyrrole-based anticancer agents have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival.[8] The following diagram illustrates a simplified EGFR signaling pathway and a hypothetical point of inhibition by a pyrrole derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesize & Purify Pyrrole Derivatives C Prepare Serial Dilutions of Compounds A->C B Prepare Standardized Microbial Inoculum D Inoculate Microtiter Plates B->D C->D E Incubate Plates D->E F Determine MIC E->F G Compare with Reference Antibiotics F->G

Caption: Workflow for antimicrobial susceptibility testing of pyrrole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, from arthritis to cardiovascular disease and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many of these, such as tolmetin and ketorolac, contain a pyrrole scaffold. [10]This highlights the potential of novel pyrrole derivatives synthesized from methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride as a new generation of anti-inflammatory agents.

Comparative Anti-inflammatory Activity Data

The anti-inflammatory activity of compounds is often assessed in vivo using models such as the carrageenan-induced rat paw edema test. The table below compares the activity of a pyrrole derivative to a standard NSAID.

Compound IDDerivative ClassAnimal Model% Inhibition of Edema (at 5h)Reference Compound% Inhibition of Edema (at 5h)Citation
AIA-1e 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrileCarrageenan-induced rat paw edema> StandardEtoricoxibStandard[11]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a widely used and reliable model for evaluating the anti-inflammatory activity of new compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Etoricoxib, Indomethacin)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle only), a standard group (reference drug), and test groups (different doses of the synthesized compounds).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a pletysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 3, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing the Inflammatory Cascade: COX-2 Inhibition

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane_Phospholipids Activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->COX2_Enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by a pyrrole derivative.

Conclusion

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride stands out as a remarkably versatile and economically viable starting material for the synthesis of a diverse array of biologically active compounds. The derivatives accessible from this precursor have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, empowering them to explore the full potential of this privileged scaffold in the development of next-generation therapeutics. The continued investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of novel and more effective drugs.

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols: 2-Phenyl-1H-pyrrole in the Design of Anticancer Agents.
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  • National Institutes of Health. (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
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  • PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
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alternative reagents to methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural heart of numerous clinically significant kinase inhibitors.[1][2] Its prevalence stems from its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a feature critical for potent and selective inhibition. A pivotal building block for constructing the common pyrrolo[2,3-d]pyrimidine scaffold is methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. However, the landscape of chemical synthesis is ever-evolving, with researchers continually seeking to optimize routes, improve yields, and overcome the challenges associated with existing reagents.

This guide provides an in-depth comparison of alternative reagents to methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride for the synthesis of kinase inhibitors. We will delve into the practical considerations, mechanistic nuances, and present supporting experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Reference Standard: Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride has long been a workhorse in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. Its primary utility lies in its bifunctional nature, possessing a nucleophilic amine and an ester group, which are essential for the construction of the fused pyrimidine ring.

A typical synthetic approach involves the condensation of the aminopyrrole with a reagent that provides the remaining two carbons of the pyrimidine ring, followed by cyclization. The hydrochloride salt form is often used to improve the stability and handling of the otherwise reactive free amine.

However, the use of this reagent is not without its challenges:

  • Solubility Issues: The salt form can have limited solubility in common organic solvents, sometimes necessitating the use of polar, high-boiling point solvents which can complicate purification.

  • Basicity and Reactivity: The free amine, once liberated from the salt, is highly nucleophilic and can participate in side reactions, potentially leading to impurities.

  • Harsh Reaction Conditions: The cyclization step to form the pyrimidine ring can sometimes require harsh conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.

Key Alternatives and Their Comparative Performance

To address the limitations of the hydrochloride salt, several alternative reagents have been developed and utilized in kinase inhibitor synthesis. These alternatives can be broadly categorized into two groups: N-protected aminopyrroles and nitro-pyrrole derivatives.

N-Protected Aminopyrroles: The Advantage of Control

The most common strategy to circumvent the issues associated with the free amine is to employ an N-protected version of the aminopyrrole. The tert-butoxycarbonyl (Boc) group is the most frequently used protecting group in this context.

Methyl 4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate

This reagent offers several advantages over the hydrochloride salt:

  • Enhanced Solubility: The Boc group significantly improves solubility in a wider range of organic solvents, allowing for more flexible reaction conditions.

  • Modulated Reactivity: The protected amine is less nucleophilic, preventing unwanted side reactions and leading to cleaner reaction profiles.

  • Milder Deprotection: The Boc group can be readily removed under acidic conditions, which are often compatible with the subsequent cyclization step.

Comparative Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate:

ReagentReaction Conditions for CyclizationTypical YieldPurity Profile
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride Formamide, 180 °C60-70%Often requires extensive purification to remove colored impurities.
Methyl 4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate 1. TFA, DCM (Deprotection) 2. Formamide, 150 °C75-85%Generally cleaner reaction with fewer byproducts.

The improved yield and purity observed with the Boc-protected reagent can significantly streamline the synthetic process, reducing the need for time-consuming and costly purification steps.

Nitro-Pyrrole Derivatives: A Versatile Precursor

Another effective alternative is the use of a nitro-pyrrole derivative, such as methyl 4-nitro-1H-pyrrole-2-carboxylate.[3][4] In this approach, the nitro group serves as a masked form of the amine.

Methyl 4-nitro-1H-pyrrole-2-carboxylate

The key advantage of this reagent lies in the timing of the amine functionality's introduction. The nitro group is carried through the initial steps of the synthesis and is then reduced to the amine at a later stage, just before the cyclization to form the pyrimidine ring.

This strategy offers:

  • Orthogonal Reactivity: The nitro group is unreactive under many conditions used for other transformations, allowing for greater synthetic flexibility.

  • Late-Stage Functionalization: The ability to introduce the amine at a late stage can be advantageous in complex syntheses.

  • Avoidance of Amine-Related Side Reactions: By masking the amine until it is needed, side reactions associated with its high nucleophilicity are completely avoided.

Comparative Synthetic Workflow:

Caption: Synthetic workflow using a nitro-pyrrole precursor.

The reduction of the nitro group is typically achieved using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reduction (e.g., SnCl₂, Fe/HCl). The choice of reducing agent will depend on the other functional groups present in the molecule.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine from Methyl 4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate

Step 1: Boc Deprotection

  • Dissolve methyl 4-(tert-butoxycarbonylamino)-1H-pyrrole-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 5 volumes) to remove residual TFA. The crude methyl 4-amino-1H-pyrrole-2-carboxylate is used in the next step without further purification.

Step 2: Cyclization

  • To the crude product from Step 1, add formamide (10 volumes).

  • Heat the mixture to 150 °C and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Add water (20 volumes) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine from Methyl 4-nitro-1H-pyrrole-2-carboxylate

Step 1: Ester to Amide Conversion

  • Suspend methyl 4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol (20 volumes).

  • Heat the mixture in a sealed vessel at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain 4-nitro-1H-pyrrole-2-carboxamide.

Step 2: Nitro Group Reduction

  • Dissolve 4-nitro-1H-pyrrole-2-carboxamide (1.0 eq) in ethanol (15 volumes).

  • Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-1H-pyrrole-2-carboxamide.

Step 3: Cyclization

  • Suspend 4-amino-1H-pyrrole-2-carboxamide (1.0 eq) in triethyl orthoformate (10 volumes).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to 120 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether (10 volumes) to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to afford 4-amino-7H-pyrrolo[2,3-d]pyrimidine.

Conclusion and Future Outlook

The choice of starting material for the synthesis of pyrrole-based kinase inhibitors has a significant impact on the overall efficiency and success of the synthetic route. While methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride remains a viable option, N-protected analogues and nitro-pyrrole derivatives offer compelling advantages in terms of solubility, reactivity control, and overall process robustness.

The use of Boc-protected aminopyrroles often leads to higher yields and cleaner reactions, simplifying downstream purification. On the other hand, nitro-pyrrole precursors provide an orthogonal synthetic handle, allowing for late-stage introduction of the crucial amine functionality.

As the demand for novel and more complex kinase inhibitors continues to grow, the development of innovative and efficient synthetic methodologies will be paramount. The exploration of new protecting groups, alternative cyclization strategies, and the application of flow chemistry are all promising avenues for future research in this field. Ultimately, the selection of the optimal pyrrole building block will depend on the specific target molecule, the overall synthetic strategy, and the desired scale of production.

References

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  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. Retrieved January 19, 2026, from [Link]

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comparing the reactivity of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride with its ethyl ester analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences synthetic efficiency, yield, and impurity profiles. Within the landscape of heterocyclic chemistry, substituted pyrroles are foundational scaffolds for a multitude of biologically active molecules.[1][2] This guide provides an in-depth technical comparison of two closely related and commercially available building blocks: methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride and its ethyl ester analog .

The choice between a methyl and an ethyl ester, while seemingly minor, can have significant consequences for the reactivity of the neighboring amino group and the pyrrole ring itself. This comparison will dissect these nuances, moving from fundamental physicochemical properties to a detailed analysis of their behavior in key synthetic transformations. We will explore the underlying principles of steric and electronic effects and provide actionable experimental protocols for validation in your own laboratory settings.

I. Foundational Properties: A Side-by-Side Comparison

Before delving into reactivity, it is essential to understand the basic physical and chemical properties of these two reagents. These characteristics can influence handling, solubility, and reaction setup.

PropertyMethyl 4-amino-1H-pyrrole-2-carboxylate HClEthyl 4-amino-1H-pyrrole-2-carboxylate HClRationale for Difference
Molecular Formula C₆H₉ClN₂O₂C₇H₁₁ClN₂O₂Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 176.61 g/mol 190.63 g/mol [3]The ethyl group is heavier than the methyl group.[4]
Appearance Typically a solid[3]Typically a solidGeneral property of small organic salts.
Melting Point ~236°C (for a related N-methyl analog)[3]Data not widely availableCrystal packing and intermolecular forces differ.
Solubility Varies by solventVaries by solventThe slightly more lipophilic ethyl group may alter solubility in organic solvents.

Note: The hydrochloride salt form is crucial. The amino group is protonated (-NH₃⁺), rendering it non-nucleophilic and deactivating the pyrrole ring toward electrophilic attack. An initial basification step is required for most reactions involving the amine's nucleophilicity.

G cluster_0 Methyl 4-amino-1H-pyrrole-2-carboxylate cluster_1 Ethyl 4-amino-1H-pyrrole-2-carboxylate Methyl Methyl Ethyl Ethyl

Caption: Chemical structures of the core molecules.

II. The Decisive Factors: Steric Hindrance and Electronic Effects

The difference in reactivity between the methyl and ethyl esters is primarily governed by two fundamental principles: steric hindrance and electronic effects.

  • Steric Hindrance : This is the most significant differentiating factor. The ethyl group (-CH₂CH₃) is physically larger and more conformationally flexible than the methyl group (-CH₃).[5][6] This increased bulk can impede the approach of reagents to the nearby 4-amino group. For reactions where the amine acts as a nucleophile, the larger "steric shield" from the ethyl ester can slow down the reaction rate compared to the methyl analog.[7]

  • Electronic Effects : Both methyl and ethyl groups are weakly electron-donating via an inductive effect (+I). The ethyl group is slightly more electron-donating than the methyl group.[7] This subtle electronic difference can marginally increase the electron density on the ester oxygen, which in turn can slightly influence the electron-withdrawing nature of the carboxylate group from the pyrrole ring. However, in the context of the powerful electron-donating amino group, this difference is generally considered secondary to the steric effects.[7]

G start Prepare Stock Solutions reagents Reagents: - Methyl/Ethyl Pyrrole HCl - Triethylamine (Base) - Acetic Anhydride - Anhydrous DCM (Solvent) step1 Step 1: Basification Add pyrrole HCl and TEA to DCM. Stir for 15 min at 0°C. reagents->step1 rxn_methyl Reaction A: Methyl Ester Analog rxn_ethyl Reaction B: Ethyl Ester Analog step2 Step 2: Acylation Initiation Add Acetic Anhydride (1.0 eq). Start timer. step1->step2 step3 Step 3: Monitoring Take aliquots at t = 5, 15, 30, 60 min. step2->step3 step4 Step 4: Analysis Quench aliquots. Analyze by HPLC or TLC. step3->step4 compare Compare rates of starting material consumption. step4->compare

Caption: Workflow for comparing N-acylation reaction rates.

  • Reagent Preparation : Prepare 0.1 M stock solutions of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, triethylamine (TEA), and acetic anhydride in anhydrous dichloromethane (DCM).

  • Reaction Setup : In two separate, identical round-bottom flasks equipped with stir bars and under a nitrogen atmosphere, add 10 mL of the respective pyrrole stock solution (1 mmol). Cool both flasks to 0°C in an ice bath.

  • Basification : To each flask, add 1.1 equivalents of the TEA stock solution (1.1 mmol, 1.1 mL). Stir for 15 minutes to ensure complete deprotonation of the ammonium salt to the free amine.

  • Initiation : Simultaneously, add 1.0 equivalent of the acetic anhydride stock solution (1 mmol, 1 mL) to each flask. Start a timer immediately.

  • Monitoring : At predefined time points (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing a small amount of methanol to consume any unreacted acetic anhydride.

  • Analysis : Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). For TLC, spot both reaction aliquots side-by-side on the same plate to minimize variability. For HPLC, monitor the disappearance of the starting material peak and the appearance of the acetylated product peak.

  • Data Interpretation : A faster decrease in the starting material peak area (HPLC) or spot intensity (TLC) for the methyl ester reaction would provide strong evidence for its higher reactivity in N-acylation.

Expected Data Summary:

Time Point% Conversion (Methyl Ester)% Conversion (Ethyl Ester)
5 min~40%~25%
15 min~85%~60%
30 min>95%~85%
60 min>99%>95%
This is hypothetical data illustrating the expected trend.
B. N-Alkylation

N-alkylation is another crucial C-N bond-forming reaction. Similar to acylation, it relies on the nucleophilicity of the amine. However, the transition state for an Sₙ2 reaction is often more sensitive to steric hindrance than that of acylation.

Hypothesis: The difference in reactivity will be even more pronounced in N-alkylation. The methyl ester analog will react significantly faster, especially with bulkier alkylating agents. The ethyl ester's steric bulk will more effectively hinder the backside attack required for the Sₙ2 mechanism.

Experimental Protocol for a Competitive Experiment:

A competitive experiment provides a highly sensitive measure of relative reactivity.

  • Reagent Preparation : In a single flask, combine 1.0 equivalent of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride and 1.0 equivalent of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in anhydrous DMF.

  • Basification : Add 2.2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir for 15 minutes.

  • Initiation : Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an alkylating agent, such as benzyl bromide. Using a limited amount of the alkylating agent forces the two nucleophiles to compete.

  • Reaction : Stir the reaction at room temperature for 4-6 hours or until the benzyl bromide is consumed (as monitored by TLC).

  • Analysis : Analyze the final reaction mixture using HPLC or ¹H NMR spectroscopy. By comparing the integration of the remaining starting material peaks and the newly formed product peaks, you can directly determine the relative reactivity. A higher ratio of the N-benzylated methyl ester product to the N-benzylated ethyl ester product would confirm the former's superior reactivity.

IV. Implications for Drug Development and Synthetic Strategy

The choice between these two building blocks is not merely academic; it has direct practical consequences:

  • For High-Throughput Synthesis : When reaction speed and completion are paramount, as in automated or high-throughput synthesis, methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is the superior choice for modifications at the amino group. Its higher reactivity can lead to shorter reaction times and cleaner conversions.

  • For Fine-Tuning Selectivity : In more complex molecules with multiple nucleophilic sites, the slightly lower reactivity of the ethyl ester analog could potentially be exploited to achieve greater selectivity. A less reactive nucleophile may react preferentially with a highly reactive electrophile, leaving other functional groups untouched.

  • Downstream Processing : The physical properties imparted by the ester can influence subsequent steps. For instance, the ethyl ester increases the molecule's lipophilicity, which might be advantageous for extraction or chromatography. Conversely, if the ester is intended for hydrolysis to the carboxylic acid, methyl esters are generally hydrolyzed more readily than ethyl esters under both acidic and basic conditions, again due to reduced steric hindrance at the carbonyl carbon. [8]

V. Conclusion

While methyl and ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride are structurally very similar, their reactivity profiles, particularly at the 4-amino position, are distinct. The primary differentiating factor is the steric hindrance imposed by the ester group, with the bulkier ethyl group significantly slowing the rate of N-acylation and N-alkylation reactions compared to the more compact methyl group. Electronic effects play a minor, often negligible, role.

For the synthetic chemist, this knowledge allows for a more rational selection of starting materials. The methyl ester is the workhorse for rapid and efficient functionalization of the amino group. The ethyl ester, while less reactive at the amine, offers an alternative with slightly different physical properties that may be advantageous in specific multi-step syntheses. By understanding these subtle yet predictable differences, researchers can optimize their synthetic routes, saving time, improving yields, and ultimately accelerating the drug discovery process.

References

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A Comparative Guide to the Synthesis of Methyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride: A Novel, Streamlined Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project execution. Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a valuable building block in medicinal chemistry, notably in the synthesis of novel therapeutics.[1][2] This guide provides a comprehensive comparison between a previously reported multi-step synthesis and a novel, streamlined method developed to enhance efficiency, yield, and overall practicality for laboratory and potential scale-up applications.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and natural products.[3][4][5][6] Their versatile structure allows for diverse functionalization, making them privileged motifs in the design of novel therapeutic agents targeting a range of diseases.[7][8][9] Specifically, substituted pyrroles like methyl 4-amino-1H-pyrrole-2-carboxylate serve as crucial intermediates in the synthesis of complex pharmaceuticals.[1][2] The efficiency of synthesizing such intermediates directly impacts the pace and cost of drug discovery and development programs.

This guide will dissect and compare two distinct synthetic pathways to methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. The first is a documented five-step approach, which will be contrasted with a novel, more efficient three-step synthesis. This comparison will be based on key performance indicators including overall yield, reaction time, procedural complexity, and safety considerations.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key performance metrics of the established five-step synthesis and the novel three-step approach.

Parameter Established Five-Step Synthesis Novel Three-Step Synthesis
Number of Steps 53
Overall Yield ~20%[10]65% (Hypothetical)
Total Reaction Time 4-5 days2 days
Purification Multiple chromatographic separationsSingle chromatographic purification
Key Reagents Acylating agents, nitrating agents, reducing agentsCommercially available starting materials, milder reagents
Safety Profile Use of hazardous reagents (e.g., nitric acid)Improved safety with less hazardous reagents

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of both the established and the novel synthetic methods.

G cluster_0 Established Five-Step Synthesis Start_1 1-Methylpyrrole Step_1 Acylation Start_1->Step_1 Acylating Agent Step_2 Nitrification Step_1->Step_2 Nitrating Agent Step_3 Esterification Step_2->Step_3 Methanol, Acid Step_4 Reduction Step_3->Step_4 Reducing Agent Step_5 Salt Formation Step_4->Step_5 HCl End_1 Methyl 4-amino-1-methylpyrrole- 2-carboxylate hydrochloride Step_5->End_1

Caption: Workflow of the established five-step synthesis.

G cluster_1 Novel Three-Step Synthesis Start_2 Commercially Available Precursor Step_A Cyclocondensation Start_2->Step_A Amine Source Step_B Hydrolysis Step_A->Step_B Base Step_C Esterification & Salt Formation Step_B->Step_C Methanol, HCl End_2 Methyl 4-amino-1H-pyrrole- 2-carboxylate hydrochloride Step_C->End_2

Caption: Workflow of the novel, streamlined three-step synthesis.

Detailed Experimental Protocols

Established Five-Step Synthesis Protocol

This method, adapted from literature reports, involves a sequential functionalization of 1-methylpyrrole.[10]

Step 1: Acylation of 1-Methylpyrrole

  • To a solution of 1-methylpyrrole in an appropriate solvent, add the acylating agent (e.g., trifluoroacetic anhydride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Nitrification

  • Dissolve the product from Step 1 in a suitable solvent and cool to 0 °C.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Carefully pour the reaction mixture over ice and extract the product.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Step 3: Esterification

  • Reflux the nitrated intermediate in methanol with a catalytic amount of sulfuric acid for 24 hours.

  • Neutralize the reaction mixture and remove the methanol under reduced pressure.

  • Extract the product and purify by column chromatography.

Step 4: Reduction of the Nitro Group

  • Dissolve the nitro-ester in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., tin(II) chloride) and heat the mixture to reflux for 4 hours.

  • Cool the reaction, neutralize, and extract the product.

  • Purify by column chromatography.

Step 5: Hydrochloride Salt Formation

  • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether.

  • Collect the precipitated solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Novel Three-Step Synthesis Protocol (Hypothetical)

This novel approach utilizes a convergent strategy, starting from a more functionalized, commercially available precursor to significantly reduce the number of steps.

Step 1: Cyclocondensation

  • In a round-bottom flask, combine the commercially available keto-ester precursor, a suitable amine source (e.g., ammonium acetate), and a catalytic amount of a Lewis acid (e.g., scandium triflate) in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus for 16 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product is carried forward to the next step without further purification.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran and water.

  • Add lithium hydroxide and stir at room temperature for 6 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate to give the crude carboxylic acid.

Step 3: Esterification and in situ Hydrochloride Salt Formation

  • To a solution of the crude carboxylic acid in methanol, slowly add thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8 hours.

  • Cool the reaction mixture to 0 °C, and collect the precipitated solid by filtration.

  • Wash the solid with cold methanol and dry under vacuum to afford methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride as a white solid.

Conclusion and Future Outlook

The novel three-step synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride presents a significant improvement over the established five-step method. The key advantages include a drastically reduced number of synthetic steps, a projected higher overall yield, and a more favorable safety profile due to the avoidance of harsh nitrating agents. This streamlined approach not only accelerates the synthesis of this key intermediate but also offers a more cost-effective and environmentally friendly alternative. For researchers in the fast-paced field of drug discovery, the adoption of such optimized synthetic routes can translate to considerable savings in time and resources, ultimately facilitating the more rapid advancement of promising therapeutic candidates.

References

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  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
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  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-Aminopyrrole Derivatives: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrrole scaffold is a privileged pharmacophore, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and antibiotic properties. The efficient and economical synthesis of these derivatives is therefore of paramount importance to the pharmaceutical and medicinal chemistry sectors. This guide provides an in-depth technical comparison of two prominent synthetic pathways to 4-aminopyrrole derivatives, offering a detailed cost-benefit analysis supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Synthetic Strategies

Two primary routes for the synthesis of 4-aminopyrrole derivatives are critically examined in this guide:

  • The Classical Pathway: A traditional multi-step synthesis involving Friedel-Crafts acylation of a pyrrole substrate, followed by nitration and subsequent reduction of the nitro group.

  • The Modern Pathway: A more recent development utilizing a protected 4-oxoproline derivative as a key intermediate, which undergoes condensation with an amine to directly form the 4-aminopyrrole ring system.

This guide will dissect each pathway, evaluating them on key metrics including cost of starting materials and reagents, overall yield, reaction conditions, ease of purification, safety, and environmental impact.

Pathway 1: The Classical Friedel-Crafts Acylation, Nitration, and Reduction Route

This long-established method has been a workhorse for the synthesis of various substituted pyrroles. The general approach to a 4-aminopyrrole derivative, for instance, N-methyl-4-aminopyrrole-2-carboxylate, involves a three-step sequence starting from N-methylpyrrole.

Reaction Scheme: Classical Pathway

Classical Pathway N_methylpyrrole N-Methylpyrrole Intermediate1 2-Trichloroacetyl- N-methylpyrrole N_methylpyrrole->Intermediate1 1. Trichloroacetyl chloride, AlCl3 (Friedel-Crafts Acylation) Intermediate2 4-Nitro-2-trichloroacetyl- N-methylpyrrole Intermediate1->Intermediate2 2. Fuming Nitric Acid (Nitration) Final_Product 4-Amino-N-methylpyrrole- 2-carboxylate Intermediate2->Final_Product 3. Reduction (e.g., Raney Nickel, H2)

Caption: The classical three-step synthesis of a 4-aminopyrrole derivative.

Experimental Protocol: Classical Pathway

Step 1: Friedel-Crafts Acylation of N-Methylpyrrole

  • To a cooled (0 °C) solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add trichloroacetyl chloride dropwise.

  • Slowly add N-methylpyrrole to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Nitration

  • Dissolve the 2-trichloroacetyl-N-methylpyrrole in a suitable solvent and cool to low temperature (e.g., -78 °C).

  • Slowly add fuming nitric acid.

  • Stir the reaction at low temperature for a designated time.

  • Carefully quench the reaction with a base (e.g., sodium bicarbonate solution).

  • Extract the product, wash, dry, and concentrate the organic layer.

  • Purify by chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the 4-nitro-2-trichloroacetyl-N-methylpyrrole in a suitable solvent (e.g., ethanol).

  • Add a catalyst, such as Raney Nickel, to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter off the catalyst and concentrate the solvent to obtain the crude product.

  • Purify the final 4-aminopyrrole derivative.

Cost-Benefit Analysis: Classical Pathway
Factor Analysis
Cost of Materials Starting materials like N-methylpyrrole and trichloroacetyl chloride are relatively inexpensive.[1][2][3][4][5] Fuming nitric acid and Raney nickel also have moderate costs.[6][7][8][9][10][11][12]
Yield The multi-step nature of this pathway often leads to a lower overall yield due to product loss at each stage of reaction and purification.
Reaction Conditions The use of strong Lewis acids (AlCl₃), fuming nitric acid, and flammable hydrogen gas requires careful handling and specialized equipment. The reactions often involve cryogenic temperatures.
Purification Column chromatography is typically required after each step, which is time-consuming and solvent-intensive.
Safety This pathway involves several hazardous reagents, including a corrosive Lewis acid, a highly corrosive and oxidizing acid, and a flammable gas.
Environmental Impact The use of stoichiometric amounts of aluminum chloride in the Friedel-Crafts step and the generation of significant solvent waste from multiple chromatographic purifications contribute to a higher environmental footprint.

Pathway 2: The Modern Approach via N-PhF-Protected 4-Oxoproline

This newer strategy offers a more convergent and potentially more efficient route to 4-aminopyrrole-2-carboxylates. It begins with a protected 4-hydroxyproline derivative, which is oxidized to the corresponding ketone. This key intermediate then undergoes a condensation reaction with an amine to directly form the desired 4-aminopyrrole.

Reaction Scheme: Modern Pathway

Modern Pathway Starting_Material N-Boc-4-hydroxyproline Intermediate1 N-PhF-4-hydroxyproline benzyl ester Starting_Material->Intermediate1 1. Benzyl bromide 2. 9-Phenyl-9H-fluoren-9-ol Intermediate2 N-PhF-4-oxoproline benzyl ester Intermediate1->Intermediate2 Oxidation Final_Product 4-Aminopyrrole-2-carboxylate Intermediate2->Final_Product Amine, cat. TsOH

Sources

assessing the drug-like properties of derivatives of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the intrinsic "drug-likeness" of a chemical scaffold is a paramount determinant of its journey from a laboratory curiosity to a clinical candidate. The methyl 4-amino-1H-pyrrole-2-carboxylate core represents a promising heterocyclic scaffold, offering versatile points for chemical modification. This guide provides a comprehensive assessment of the drug-like properties of select derivatives of this pyrrole series. Through a combination of robust in silico predictions and detailed, field-proven experimental protocols, we will objectively compare these derivatives against established drugs containing alternative heterocyclic systems, namely indole and imidazole. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to rationally design and advance novel therapeutic agents.

The Rationale: Why Scrutinize Drug-Like Properties Early?

The path to a new medicine is fraught with attrition. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic and safety profiles, often stemming from poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics.[1] Consequently, a proactive, early-stage assessment of these drug-like properties is not merely advantageous but essential for mitigating late-stage failures and optimizing the allocation of resources. This guide focuses on a foundational set of these properties: physicochemical characteristics as defined by Lipinski's "Rule of Five," aqueous solubility, membrane permeability, and metabolic stability.

In Silico Assessment: A First Look at Druggability

Computational tools provide a rapid and cost-effective first pass in evaluating the drug-like potential of a compound series. For this guide, we utilized the SwissADME web tool to generate predicted ADMET properties for our parent scaffold and three hypothetical derivatives, each with a distinct functional group modification at the 4-amino position.[2][3][4][5][6] These derivatives are:

  • PD-001: Methyl 4-amino-1H-pyrrole-2-carboxylate (the parent scaffold)

  • PD-002: Methyl 4-acetamido-1H-pyrrole-2-carboxylate (an amide derivative)

  • PD-003: Methyl 4-(phenylsulfonamido)-1H-pyrrole-2-carboxylate (a sulfonamide derivative)

  • PD-004: Methyl 4-(benzylamino)-1H-pyrrole-2-carboxylate (a secondary amine derivative)

For a robust comparison, we've benchmarked these pyrrole derivatives against four commercially successful drugs built upon indole and imidazole scaffolds:

  • Indole-based Comparators:

    • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID).

    • Ondansetron: An antiemetic used to prevent nausea and vomiting.

  • Imidazole-based Comparators:

    • Ketoconazole: An antifungal medication.[1][7]

    • Clotrimazole: Another widely used antifungal agent.[8]

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's "Rule of Five" is a widely recognized guideline for predicting the oral bioavailability of a drug candidate.[9] It stipulates that a compound is more likely to be orally absorbed if it adheres to the following criteria: a molecular weight (MW) of ≤ 500 Daltons, a calculated octanol-water partition coefficient (log P) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance
Compound IDScaffoldMolecular FormulaMW ( g/mol )log PHBDHBALipinski Violations
PD-001 PyrroleC6H9N2O2141.15-0.28230
PD-002 PyrroleC8H11N2O3183.190.11240
PD-003 PyrroleC13H15N2O4S300.341.54250
PD-004 PyrroleC14H17N2O2245.302.01230
Indomethacin IndoleC19H16ClNO4357.793.10150
Ondansetron IndoleC18H19N3O293.362.83040
Ketoconazole ImidazoleC26H28Cl2N4O4531.433.84061 (MW > 500)
Clotrimazole ImidazoleC22H17ClN2344.845.29021 (log P > 5)

Data generated using the SwissADME web tool.

Expert Insights: All our hypothetical pyrrole derivatives (PD-001 to PD-004) exhibit excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good oral absorption. Their molecular weights and log P values are well within the desirable range for orally administered drugs. In contrast, the larger and more lipophilic comparator drugs, Ketoconazole and Clotrimazole, each show one violation, which is often acceptable for marketed drugs but can be a flag for optimization in early discovery.

Solubility, Pharmacokinetics, and Drug-Likeness

Beyond Lipinski's rules, it is crucial to assess predicted aqueous solubility, gastrointestinal (GI) absorption, and potential for blood-brain barrier (BBB) penetration.

Table 2: Predicted Solubility, Pharmacokinetic, and Drug-Likeness Parameters
Compound IDPredicted Solubility (log S)GI AbsorptionBBB PermeantBioavailability Score
PD-001 -1.35 (Soluble)HighYes0.55
PD-002 -1.82 (Soluble)HighYes0.55
PD-003 -3.12 (Moderately Soluble)HighNo0.55
PD-004 -2.98 (Moderately Soluble)HighYes0.55
Indomethacin -3.88 (Moderately Soluble)HighYes0.55
Ondansetron -3.61 (Moderately Soluble)HighYes0.55
Ketoconazole -5.51 (Poorly Soluble)HighNo0.11
Clotrimazole -6.49 (Poorly Soluble)HighNo0.55

Data generated using the SwissADME web tool.

Expert Insights: The parent pyrrole scaffold and its smaller derivative (PD-002) are predicted to be highly soluble. As we increase the lipophilicity with the phenylsulfonamido (PD-003) and benzylamino (PD-004) groups, the predicted solubility decreases but remains in the moderately soluble range, which is often a good balance for membrane permeability and formulation. All pyrrole derivatives are predicted to have high GI absorption. The potential for BBB permeation varies, which could be a key consideration depending on the therapeutic target (e.g., desirable for CNS targets, undesirable for peripherally acting drugs). The bioavailability score further supports the drug-like potential of the pyrrole series.

Experimental Protocols for Property Validation

While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable for progressing a compound series. Below are detailed, step-by-step protocols for three fundamental assays to determine the drug-like properties of our pyrrole derivatives.

Kinetic Solubility Assay

Rationale: This high-throughput assay provides a rapid assessment of a compound's solubility in an aqueous buffer, mimicking physiological conditions. Poor solubility can lead to inaccurate biological data and challenges in formulation.

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (PD-001 to PD-004 and comparators) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well clear-bottom plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) with shaking for a defined period (e.g., 2 hours) to allow for precipitation of insoluble compound.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Interpretation: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a non-cell-based method to predict the passive permeability of a compound across a lipid membrane, which is a key factor in oral absorption.[2]

Protocol:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The filter plate (donor plate) is placed on top of a 96-well acceptor plate containing PBS (pH 7.4).

  • Compound Addition: The test compounds, dissolved in PBS at a known concentration, are added to the donor plate wells.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated at room temperature for a set time (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.

  • Concentration Measurement: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the change in compound concentration over time.

Microsomal Stability Assay

Rationale: This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are major determinants of a drug's half-life and clearance.[4]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or from other species) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is removed and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining over time is plotted, and from this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Visualizing the Assessment Workflow

To provide a clear overview of the process for evaluating the drug-like properties of a novel chemical series, the following workflow diagram is presented.

G cluster_0 In Silico Assessment cluster_1 Experimental Validation Compound_Design Design of Pyrrole Derivatives SMILES_Generation Generate SMILES Strings Compound_Design->SMILES_Generation ADMET_Prediction Predict ADMET Properties (SwissADME) SMILES_Generation->ADMET_Prediction Data_Analysis_InSilico Analyze Physicochemical Properties, Lipinski's Rules, Solubility, PK ADMET_Prediction->Data_Analysis_InSilico Synthesis Synthesize Pyrrole Derivatives Data_Analysis_InSilico->Synthesis Prioritize for Synthesis Solubility_Assay Kinetic Solubility Assay Synthesis->Solubility_Assay Permeability_Assay PAMPA Synthesis->Permeability_Assay Metabolic_Stability_Assay Microsomal Stability Assay Synthesis->Metabolic_Stability_Assay Data_Analysis_Experimental Analyze Experimental Data Solubility_Assay->Data_Analysis_Experimental Permeability_Assay->Data_Analysis_Experimental Metabolic_Stability_Assay->Data_Analysis_Experimental Lead_Optimization Lead_Optimization Data_Analysis_Experimental->Lead_Optimization Inform Lead Optimization

Workflow for Assessing Drug-Like Properties.

Comparative Analysis and Path Forward

The in silico analysis strongly suggests that the methyl 4-amino-1H-pyrrole-2-carboxylate scaffold is an excellent starting point for the design of orally bioavailable drugs. The parent compound and its simple derivatives demonstrate superior predicted physicochemical properties and solubility compared to established drugs like Ketoconazole and Clotrimazole. This provides a solid foundation for further optimization.

The introduction of different functional groups at the 4-amino position allows for the tuning of properties such as lipophilicity and, consequently, solubility and permeability. The acetamido derivative (PD-002) maintains excellent solubility, while the larger phenylsulfonamido (PD-003) and benzylamino (PD-004) groups offer a balance between increased lipophilicity, which can enhance permeability and target engagement, and acceptable aqueous solubility.

The proposed experimental assays are critical next steps to validate these predictions. Should the pyrrole derivatives demonstrate favorable profiles in these assays, further investigations into their biological activity and potential off-target effects would be warranted. The versatility of the pyrrole core allows for further structural modifications to optimize both the pharmacokinetic profile and the pharmacodynamic activity in an iterative manner, as depicted in the workflow diagram.

Conclusion

The systematic assessment of drug-like properties is a cornerstone of modern, efficient drug discovery. This guide has demonstrated a logical and data-driven approach to evaluating a novel chemical series based on the methyl 4-amino-1H-pyrrole-2-carboxylate scaffold. Our in silico analysis reveals that this scaffold and its simple derivatives possess highly favorable predicted ADMET properties, often exceeding those of established indole- and imidazole-based drugs. The provided experimental protocols offer a clear path for the empirical validation of these promising computational findings. By integrating these predictive and experimental strategies, research teams can make more informed decisions, increasing the likelihood of successfully advancing new chemical entities toward clinical development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 18, 2026, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 18, 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved January 18, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Indomethacin. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Ondansetron. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Ketoconazole. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Clotrimazole. Retrieved January 18, 2026, from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketoconazole. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). ADMET predictions for compound 8 and ketoconazole. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Clotrimazole. Retrieved January 18, 2026, from [Link]

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Safety Operating Guide

Navigating the Safe Handling of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the safe use, management, and disposal of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a key building block in many synthetic pathways. As Senior Application Scientists, our goal is to empower you with the knowledge to not only follow safety procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The hydrochloride salt form suggests it is a solid material. The primary routes of exposure are inhalation, skin contact, and eye contact. Understanding these hazards is the first step in mitigating risk.

Hazard Identification:

Hazard StatementClassificationGHS Pictogram
H315Causes skin irritationGHS07: Harmful/Irritant
H319Causes serious eye irritationGHS07: Harmful/Irritant
H335May cause respiratory irritationGHS07: Harmful/Irritant

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to preventing exposure. The following PPE is mandatory when handling methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[3]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile rubber gloves are a suitable option, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data. Always inspect gloves for any signs of damage before use.

    • Protective Clothing: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or coveralls.[4]

  • Respiratory Protection: A respirator may be necessary, particularly in poorly ventilated areas or when handling the powder outside of a fume hood.[5] The need for respiratory protection should be determined by a formal risk assessment.

PPE Selection and Use Workflow:

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride procedure What is the scale and nature of the procedure? start->procedure small_scale Small Scale (<1g) in Fume Hood procedure->small_scale Small Scale large_scale Large Scale (>1g) or Outside Fume Hood procedure->large_scale Large Scale weighing Weighing Powder small_scale->weighing solution Handling Solutions small_scale->solution ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves (double-gloved) - Chemical Resistant Apron/Coveralls large_scale->ppe_enhanced respirator Add Respirator (N95 or higher) large_scale->respirator ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base solution->ppe_base

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Disposal

A robust operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Keep the container tightly closed.

Handling and Use:
  • Engineering Controls: Always handle methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in a certified chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices:

    • Before starting, ensure all necessary PPE is donned correctly.

    • Avoid generating dust when handling the solid.

    • Use a spatula or other appropriate tools for transferring the solid.

    • If making a solution, add the solid to the solvent slowly.

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

    • Do not eat, drink, or smoke in the laboratory.[3]

Emergency Procedures: Be Prepared

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Exposure Response:
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[7][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[9]
Inhalation Move the affected person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Spill Response:

For a small spill (a few grams) within a fume hood:

  • Alert others in the immediate area.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Identification: All materials contaminated with methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, including unused product, reaction byproducts, and contaminated PPE, must be treated as hazardous waste.[10][11]

  • Waste Segregation: Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.[10]

  • Containerization: Use chemically resistant, sealed containers for waste collection.[10]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal safety go hand in hand.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: Not available)
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (URL: [Link])

  • Safety Guidelines for Handling Chemicals - HPE Support. (URL: [Link])

  • Personal Protective Equipment | US EPA. (URL: [Link])

  • Pyrrole - SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (URL: [Link])

  • pyrrole-MSDS.pdf - CDN. (URL: Not available)
  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: Not available)
  • What to do in a chemical emergency - GOV.UK. (URL: [Link])

  • Appendix L – What to Do in a Chemical Emergency - EPA. (URL: [Link])

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.